molecular formula C10H10N2O B1303093 1-methyl-3-phenyl-1H-pyrazol-5-ol CAS No. 34347-81-4

1-methyl-3-phenyl-1H-pyrazol-5-ol

Cat. No.: B1303093
CAS No.: 34347-81-4
M. Wt: 174.2 g/mol
InChI Key: INOLYMVSZFIBGA-UHFFFAOYSA-N
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Description

1-methyl-3-phenyl-1H-pyrazol-5-ol is a chemical compound of significant interest in medicinal chemistry and drug discovery research, belonging to the prominent class of pyrazolone derivatives. Pyrazolone scaffolds are extensively investigated for their diverse pharmacological properties, and this compound serves as a versatile building block for the synthesis of novel bioactive molecules. Researchers value this structure for its role in developing new therapeutic agents. Structural analogs of this compound, specifically 3-methyl-1-phenyl-1H-pyrazol-5-ol (Edaravone), have demonstrated potent free radical scavenging and antioxidant activity in research models, making them a subject of study for conditions involving oxidative stress . Furthermore, synthetic derivatives based on this core have shown promising antimicrobial activity in vitro, including against methicillin-resistant Staphylococcus aureus (MRSA) and various fungal strains such as Aspergillus niger . The pyrazolone nucleus is also a key precursor in the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) , which have displayed notable cytotoxic activity against human cancer cell lines, including colorectal RKO carcinoma and breast cancer MCF-7 cells, often inducing p53-mediated apoptosis . The compound is a fundamental intermediate in organic synthesis, frequently employed in Knoevenagel condensation and Michael addition reactions to create bis(pyrazolyl) structures for further biological evaluation . Usage Note: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-phenyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-12-10(13)7-9(11-12)8-5-3-2-4-6-8/h2-7,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOLYMVSZFIBGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376989, DTXSID40901567
Record name 1-methyl-3-phenyl-1H-pyrazol-5-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_699
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40901567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34347-81-4
Record name 1-methyl-3-phenyl-1H-pyrazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: A Molecule of Significant Therapeutic Interest

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-methyl-3-phenyl-1H-pyrazol-5-ol (Edaravone)

This compound, a pyrazolone derivative widely known in the pharmaceutical field as Edaravone, stands as a prominent structural motif in medicinal chemistry.[1] Initially synthesized through the reaction of phenylhydrazine and ethyl acetoacetate, its clinical significance has grown substantially over the decades.[1] Marketed under trade names like Radicava®, it is a potent antioxidant and free radical scavenger utilized in the treatment of amyotrophic lateral sclerosis (ALS) and for recovery after ischemic stroke.[1][2][3] This guide offers a detailed exploration of its chemical structure, synthesis, reactivity, and the mechanistic underpinnings of its therapeutic action, tailored for professionals in chemical research and drug development.

Part 1: Elucidation of the Chemical Structure

The chemical identity of this compound is defined by a five-membered heterocyclic pyrazole ring. Its formal name and structure can be deconstructed as follows:

  • Pyrazole Core: A five-membered aromatic ring containing two adjacent nitrogen atoms.

  • Substituents:

    • A methyl group (-CH₃) at the N1 position.

    • A phenyl group (-C₆H₅) at the C3 position.

    • A hydroxyl group (-OH) at the C5 position.

Critical Structural Feature: Tautomerism

A crucial aspect of the pyrazol-5-ol structure is its existence in multiple tautomeric forms. Tautomers are isomers that readily interconvert, typically through the migration of a proton. For this compound, three principal tautomers exist in equilibrium: the OH-form (enol), the CH-form, and the NH-form.[1]

The predominance of a specific tautomer is heavily influenced by the solvent environment and physical state. For instance, in dimethyl sulfoxide (DMSO), the OH-form is often preponderant, whereas the CH-form can be the major species in less polar solvents like chloroform (CDCl₃).[1] This dynamic equilibrium is fundamental to its reactivity and biological activity.

tautomerism OH OH-form (Enol) This compound CH CH-form 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one OH->CH H⁺ shift NH NH-form 3-methyl-1-phenyl-1,2-dihydro-3H-pyrazol-5-one CH->NH H⁺ shift

Caption: Tautomeric forms of this compound.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound are indispensable for its handling, formulation, and analysis.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂OPubChem[4]
Molecular Weight 174.20 g/mol PubChem[4]
Melting Point 130 °CHMDB[4]
Appearance SolidHMDB[4]
pKa Dissociation constants availableIUPAC[4]

Spectroscopic Data:

  • ¹H-NMR: The proton nuclear magnetic resonance spectrum is characterized by signals corresponding to the methyl protons, the aromatic protons of the phenyl ring, and the proton on the pyrazole ring. The exact chemical shifts can vary depending on the solvent and the dominant tautomeric form.

  • ¹³C-NMR: The carbon spectrum shows distinct signals for the methyl carbon, the carbons of the phenyl ring, and the three carbons of the pyrazole ring. The C5 carbon signal is particularly sensitive to the tautomeric equilibrium, shifting significantly between the enol (-C-OH) and keto (-C=O) forms.

Part 2: Synthesis and Chemical Reactivity

Primary Synthetic Pathway: Paal-Knorr Condensation

The most common and industrially scalable synthesis of this compound involves the condensation reaction between phenylhydrazine and ethyl acetoacetate .[1] This reaction is a classic example of pyrazole synthesis and proceeds with high efficiency.

Experimental Protocol: Solvent-Free Synthesis

This method, adapted from established literature, provides a quantitative and environmentally conscious approach.[1]

  • Reactant Preparation: In a suitable reaction vessel, add ethyl acetoacetate (1.1 equivalents).

  • Addition of Hydrazine: Slowly add phenylhydrazine (1.0 equivalent) to the ethyl acetoacetate under constant stirring. The reaction is often exothermic, and cooling may be required to maintain control.

  • Reaction: Continue stirring the mixture. The reaction can be performed at room temperature or with gentle heating to accelerate the process. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the resulting solid product is typically pure enough for many applications. For higher purity, it can be recrystallized from a suitable solvent like ethanol. This solvent-free method often yields the product in quantitative amounts.[1]

synthesis_workflow cluster_reactants Reactants cluster_process Process cluster_product Product EAA Ethyl Acetoacetate Condensation Condensation & Intramolecular Cyclization EAA->Condensation PH Phenylhydrazine PH->Condensation PMP This compound Condensation->PMP High Yield

Caption: Workflow for the synthesis of this compound.

Key Chemical Reactivity

The reactivity of the pyrazol-5-ol scaffold is centered on two main areas: the nucleophilic C4 position and the antioxidant nature of the enol group.

  • Knoevenagel Condensation at C4: The methylene group (in the CH-tautomer) at the C4 position is activated by the two adjacent carbonyl/enol groups, making it a potent nucleophile. It readily participates in Knoevenagel-type condensation reactions with various aldehydes. This reaction is widely used to synthesize 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), which are themselves investigated for various biological activities.[5][6]

  • Radical Scavenging: The therapeutic effect of Edaravone is primarily attributed to its function as a potent free radical scavenger.[7][8] The hydroxyl group of the enol tautomer can donate a hydrogen atom to neutralize highly reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as the hydroxyl radical (•OH) and peroxynitrite (ONOO⁻).[3][8] This process interrupts the chain reactions of oxidative stress that lead to cellular damage, particularly lipid peroxidation of cell membranes.[7]

Part 3: Applications in Drug Development

Edaravone as a Neuroprotective Agent

The approval of Edaravone for ALS by regulatory bodies marked a significant advancement in the management of this neurodegenerative disease.[8]

Mechanism of Action: While the precise mechanism in ALS is not fully elucidated, its therapeutic benefit is strongly linked to the amelioration of oxidative stress.[2][9]

  • Antioxidant Activity: It directly scavenges free radicals, reducing the oxidative damage to neurons, which is a key pathological feature of ALS.[7]

  • Inhibition of Lipid Peroxidation: By preventing the oxidation of lipids in cell membranes, Edaravone helps maintain cellular integrity and function.[7]

  • Anti-inflammatory Effects: It has been shown to reduce the production of pro-inflammatory cytokines and mitigate the activation of microglia (the brain's immune cells), thereby dampening the inflammatory response that exacerbates neuronal damage.[7]

moa_diagram ROS Reactive Oxygen Species (e.g., •OH, ONOO⁻) Damage Oxidative Damage (Lipid Peroxidation, etc.) ROS->Damage Inflammation Neuroinflammation Inflammation->Damage Edaravone Edaravone (this compound) Edaravone->ROS Scavenges Edaravone->Inflammation Reduces Protection Neuroprotection Slowing of Disease Progression Damage->Protection Mitigation Leads To

Caption: Mechanism of action for Edaravone as a neuroprotective agent.

Pharmacokinetics: Edaravone is administered intravenously or orally. It is highly protein-bound (about 92%) and is metabolized in the liver and kidneys into inactive sulfate and glucuronide conjugates, which are then primarily excreted in the urine.[2][9]

Conclusion

This compound is more than a simple heterocyclic compound; it is a clinically validated therapeutic agent whose efficacy is rooted in its fundamental chemical structure. The tautomeric equilibrium between its enol and keto forms dictates its reactivity, enabling both its role as a versatile synthetic building block and, more importantly, its function as a potent free radical scavenger. For researchers in drug development, a thorough understanding of its structure-activity relationship, synthesis, and mechanism of action provides a powerful foundation for designing next-generation therapeutics targeting diseases underpinned by oxidative stress.

References

  • Patel, P. & Sapra, A. (2023). Edaravone. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. [Link]

  • Patsnap. (2024). What is the mechanism of Edaravone? Patsnap Synapse. [Link]

  • Jaiswal, M.K. (2019). Riluzole and edaravone: A tale of two amyotrophic lateral sclerosis drugs. Journal of Cellular and Molecular Medicine. [Link]

  • Medscape. (n.d.). Radicava, Radicava ORS (edaravone) dosing, indications, interactions, adverse effects, and more. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Edaravone's Mechanism of Action: A Deep Dive. [Link]

  • Rostami, E., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Scientific Reports. [Link]

  • Aziz, J., et al. (2021). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. PubChem Compound Database. [Link]

  • Rostami, A., et al. (2020). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of the Indian Chemical Society. [Link]

  • Shahani, T., et al. (2011). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Ramshini, A., et al. (2021). Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (A) and of 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolones (B). ResearchGate. [Link]

  • Google Patents. (2015). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Kleinpeter, E., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules. [Link]

  • Elguero, J., et al. (1995). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • El-Sekily, M. A., et al. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. International Journal of Modern Organic Chemistry. [Link]

  • Gontijo, T. B., et al. (2020). Pseudo-multicomponent reactions. RSC Advances. [Link]

Sources

An In-depth Technical Guide to 1-methyl-3-phenyl-1H-pyrazol-5-ol (Edaravone)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Molecule

1-methyl-3-phenyl-1H-pyrazol-5-ol, widely known in the pharmaceutical realm as Edaravone, represents a significant molecule in the landscape of neuroprotective agents. Initially developed for the treatment of acute ischemic stroke, its therapeutic applications have expanded to include amyotrophic lateral sclerosis (ALS), a debilitating neurodegenerative disease.[1][2] This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, and reactivity, offering a foundational understanding for researchers and drug development professionals. The therapeutic efficacy of Edaravone is intrinsically linked to its chemical personality, particularly its potent antioxidant properties.[3][4]

Molecular Identity and Physicochemical Landscape

This compound is a pyrazolone derivative with the molecular formula C₁₀H₁₀N₂O.[5] Its molecular structure is the foundation of its chemical behavior and biological activity.

Tautomerism: A Molecule of Multiple Personalities

A critical aspect of the chemistry of this compound is its existence in multiple tautomeric forms. The equilibrium between these forms is influenced by the solvent and the physical state. The three primary tautomers are the OH-form (enolic), the CH-form (ketonic), and the NH-form.[6] In DMSO-d6 solution, the OH-form is predominant, with smaller proportions of the CH and NH forms.[6] Conversely, in chloroform (CDCl₃), the CH-form is the exclusive species observed.[6] This chameleon-like behavior is crucial in understanding its reactivity and interactions in different biological environments.

Caption: Tautomeric forms of this compound.

Physicochemical Properties: A Summary

The physical and chemical properties of this compound are summarized in the table below. These parameters are fundamental for its handling, formulation, and pharmacokinetic profiling.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀N₂O[5]
Molecular Weight 174.20 g/mol [5]
Appearance White crystalline powder[1]
Melting Point 126-130 °C[7][8]
Boiling Point 333 °C at 760 mmHg[8]
Solubility Freely soluble in acetic acid, methanol, or ethanol; slightly soluble in water or diethyl ether. Water solubility is approximately 3 g/L at 20°C.[1][8]
pKa 7.0[2]
logP 1.8[5]

Synthesis and Characterization

The most common and classical method for the synthesis of this compound is the condensation reaction between phenylhydrazine and ethyl acetoacetate.[6][9]

Synthetic Workflow

Synthesis Reactant1 Phenylhydrazine Intermediate Hydrazone Intermediate Reactant1->Intermediate + Reactant2 Ethyl Acetoacetate Reactant2->Intermediate Product This compound Intermediate->Product Cyclization (-Ethanol, -H2O)

Caption: Synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a typical laboratory-scale synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine in a suitable solvent such as ethanol or methanol.[10][11]

  • Addition of Reactant: While stirring, slowly add ethyl acetoacetate to the solution. An exothermic reaction may be observed.[10]

  • Reaction Conditions: The reaction mixture is typically heated to reflux for a period of 1 to 6 hours to ensure the completion of the condensation and subsequent cyclization.[12] The pH of the reaction can be adjusted to be slightly acidic (pH 5.0-6.5) to facilitate the reaction.[12]

  • Workup and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent, such as ethanol or a methanol/water mixture, to yield the final product as a white crystalline solid.[12]

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl protons, the aromatic protons of the phenyl ring, and the protons on the pyrazole ring. The chemical shifts will vary depending on the solvent and the predominant tautomeric form.[6][13]

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbonyl carbon (in the CH-form) and the carbon bearing the hydroxyl group (in the OH-form) are particularly diagnostic.[6]

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the C=O stretching vibration (in the keto form) or the O-H stretching vibration (in the enol form), as well as C=N and C=C stretching vibrations of the pyrazole ring and the aromatic C-H stretching vibrations.[13]

  • Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M+) appearing at m/z 174.[13]

Chemical Reactivity and Mechanism of Action

The chemical reactivity of this compound is central to its biological function.

Antioxidant Mechanism: A Free Radical Scavenger

Edaravone's primary mechanism of action is its ability to act as a potent free radical scavenger.[3] This is particularly effective against highly reactive oxygen species (ROS) such as the hydroxyl radical (•OH) and peroxyl radicals (ROO•).[1][4] The antioxidant activity is attributed to the ability of the enolate form of the molecule to donate an electron to free radicals, thereby neutralizing them.[4][14] This process inhibits lipid peroxidation, a key contributor to cellular damage in various pathological conditions.[3]

Antioxidant_Mechanism Edaravone Edaravone (Enolate form) EdaravoneRadical Edaravone Radical Edaravone->EdaravoneRadical Electron Donation FreeRadical Free Radical (e.g., •OH, ROO•) NeutralizedRadical Neutralized Radical FreeRadical->NeutralizedRadical Electron Acceptance StableProduct Stable Oxidation Product EdaravoneRadical->StableProduct Further Reaction

Caption: Antioxidant mechanism of Edaravone.

Other Reactions of the Pyrazolone Ring

The pyrazolone ring is a versatile heterocyclic system that can undergo various chemical transformations. The active methylene group at the C4 position is a key site for electrophilic substitution reactions.[15] This allows for the introduction of various functional groups, providing a scaffold for the synthesis of a wide range of derivatives with potential biological activities.[16]

Conclusion: A Molecule of Continued Interest

This compound (Edaravone) is a well-characterized molecule with a rich chemical profile that underpins its therapeutic utility. Its tautomeric nature, straightforward synthesis, and potent antioxidant activity make it a subject of ongoing research and development. This guide has provided a comprehensive overview of its core physical and chemical properties, offering valuable insights for scientists working on the frontiers of neuroprotective therapies and beyond.

References

  • What is the mechanism of Edaravone? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases - MDPI. (n.d.). Retrieved from [Link]

  • Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PubMed Central. (n.d.). Retrieved from [Link]

  • Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases - ResearchGate. (2024, March 3). Retrieved from [Link]

  • How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - Semantic Scholar. (n.d.). Retrieved from [Link]

  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.). Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.). Retrieved from [Link]

  • 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | C10H10N2O - PubChem. (n.d.). Retrieved from [Link]

  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (n.d.). Retrieved from [Link]

  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC. (n.d.). Retrieved from [Link]

  • CN105622514A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents. (n.d.).
  • Biologically active pyrazolone and pyrazole derivatives. - ResearchGate. (n.d.). Retrieved from [Link]

  • CN105418507A - Preparation method for 1-(3-methyl-1-phenyl-1H-pyrazole-5-yl)piperazine - Google Patents. (n.d.).
  • Rishiram Prajuli.pmd - Semantic Scholar. (n.d.). Retrieved from [Link]

  • 1,3,5 PMP | 1-Phenyl-3-methyl-5-pyrazolone | Cas no 89-25-8 - Emco Chemicals. (n.d.). Retrieved from [Link]

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An In-depth Technical Guide to Edaravone (1-methyl-3-phenyl-1H-pyrazol-5-ol Tautomer)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Edaravone, a neuroprotective agent approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke. Initially queried as 1-methyl-3-phenyl-1H-pyrazol-5-ol, this document clarifies the compound's predominant tautomeric form and correct IUPAC nomenclature. We delve into the fundamental chemical properties, synthesis, and analytical methodologies crucial for research and development. Furthermore, this guide offers an in-depth exploration of Edaravone's mechanism of action, pharmacokinetics, clinical efficacy, and safety profile, supported by data from pivotal clinical trials. This document is intended to be a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Identity: Nomenclature and Tautomerism

The compound of interest is most widely known by its non-proprietary name, Edaravone.[1] While it can be named as this compound, its predominant and officially recognized tautomeric form is a pyrazolone. The correct IUPAC name for Edaravone is 5-methyl-2-phenyl-4H-pyrazol-3-one .[2][3]

Edaravone exists in three tautomeric forms: the CH, OH, and NH forms.[4][5] The equilibrium between these forms is influenced by the solvent.[4] For instance, in DMSO-d6, the OH-form is preponderant, while in CDCl3, only signals corresponding to the CH-form are observed.[4] This tautomerism is a critical aspect of its chemical behavior and biological activity.

Synonyms and Identifiers:

  • Common Synonyms: Edaravone, MCI-186, Radicava, Radicut, Norphenazone, 3-Methyl-1-phenyl-2-pyrazolin-5-one.[3][6][7]

  • CAS Number: 89-25-8.[1]

  • Molecular Formula: C₁₀H₁₀N₂O.[8]

  • Molecular Weight: 174.20 g/mol .[8]

Physicochemical Properties

Edaravone is a white crystalline powder.[9] It is a weak acid with a pKa of 7.0, meaning at physiological pH, approximately half of the molecules exist as the edaravone anion.[10] This anionic form is crucial for its radical-scavenging activity.[10] It is freely soluble in acetic acid, methanol, and ethanol, and slightly soluble in water and diethyl ether.[9]

PropertyValueReference
IUPAC Name 5-methyl-2-phenyl-4H-pyrazol-3-one[2][3]
CAS Number 89-25-8[1]
Molecular Formula C₁₀H₁₀N₂O[8]
Molecular Weight 174.20 g/mol [8]
pKa 7.0[10]
Appearance White crystalline powder[9]
Solubility Freely soluble in acetic acid, methanol, or ethanol; slightly soluble in water or diethyl ether[9]

Synthesis and Manufacturing

The most common and well-established method for synthesizing Edaravone is the Knorr pyrazole synthesis .[11][12] This method involves the condensation reaction between phenylhydrazine and ethyl acetoacetate.[4][11]

Reaction Pathway for Edaravone Synthesis:

G cluster_reactants Reactants cluster_process Process cluster_product Product Phenylhydrazine Phenylhydrazine Condensation Condensation Phenylhydrazine->Condensation EAA Ethyl Acetoacetate EAA->Condensation Cyclization Intramolecular Cyclization (-EtOH) Condensation->Cyclization Hydrazone Intermediate Edaravone Edaravone Cyclization->Edaravone

Caption: Knorr pyrazole synthesis of Edaravone.

Experimental Protocol: Knorr Pyrazole Synthesis of Edaravone [11][12]

  • Reaction Setup: In a round-bottom flask, combine phenylhydrazine and ethyl acetoacetate. The reaction is typically carried out without a solvent or in a solvent such as ethanol.

  • Heating: The reaction mixture is heated under reflux. The temperature and reaction time can be optimized for yield and purity.

  • Precipitation: After cooling, the product often solidifies. Diethyl ether can be added to facilitate the precipitation of crude Edaravone.

  • Isolation and Purification: The crude product is isolated by vacuum filtration and washed with a cold solvent like diethyl ether.

  • Recrystallization: For higher purity, the crude Edaravone is recrystallized from a suitable solvent, such as ethanol.

Analytical Methodologies

A variety of analytical methods have been developed for the quantification of Edaravone in bulk drug substances, pharmaceutical formulations, and biological matrices.[13][14]

Chromatographic Methods:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the analysis of Edaravone.[13][15] Reversed-phase HPLC (RP-HPLC) with UV detection is a common approach.[15] The Japanese Pharmacopoeia recommends an HPLC method for the assay of Edaravone.[15]

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC methods have also been reported for the estimation of Edaravone in plasma.[13]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity and is employed for the quantification of Edaravone and its metabolites in biological samples.[16]

Spectroscopic Methods:

  • UV-Visible Spectrophotometry: This method is used for the estimation of Edaravone in bulk and pharmaceutical preparations.[14][17] The analytical wavelength is typically around 243 nm.[17]

  • Fluorescent Assay: A novel fluorescent assay using aqueous functional CdSe quantum dots has been developed for Edaravone.[13]

Mechanism of Action

While the exact mechanism of action of Edaravone in the treatment of ALS is not fully understood, its therapeutic effects are attributed to its potent antioxidant properties.[1][9] Oxidative stress is believed to play a significant role in the neuronal cell death observed in ALS and ischemic stroke.[1]

Key Mechanisms:

  • Free Radical Scavenging: Edaravone is a powerful free radical scavenger.[7][18] It effectively scavenges various reactive oxygen species (ROS), including hydroxyl radicals and peroxyl radicals.[3][19] Its amphiphilic nature allows it to scavenge both water-soluble and lipid-soluble peroxyl radicals.[20][21]

  • Inhibition of Lipid Peroxidation: By neutralizing free radicals, Edaravone inhibits lipid peroxidation, a process that damages cell membranes and contributes to cell death.[18]

  • Anti-inflammatory Properties: Edaravone has demonstrated anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and mitigating microglial activation.[18]

Proposed Mechanism of Action Pathway:

G ROS Reactive Oxygen Species (ROS) (e.g., Hydroxyl, Peroxyl radicals) OxidativeStress Oxidative Stress ROS->OxidativeStress Edaravone Edaravone Edaravone->ROS Scavenges LipidPeroxidation Lipid Peroxidation Edaravone->LipidPeroxidation Inhibits Inflammation Inflammation Edaravone->Inflammation Reduces Neuroprotection Neuroprotection Edaravone->Neuroprotection OxidativeStress->LipidPeroxidation OxidativeStress->Inflammation NeuronalDamage Neuronal Damage / Cell Death LipidPeroxidation->NeuronalDamage Inflammation->NeuronalDamage

Caption: Edaravone's neuroprotective mechanism of action.

Pharmacokinetics

Absorption:

  • Following intravenous administration, the maximum plasma concentration (Cmax) of Edaravone is reached at the end of the infusion.[22]

  • An oral suspension of Edaravone is well absorbed, with the time to reach Cmax ranging from 0.3 to 0.8 hours in a fasted state.[6][16]

Distribution:

  • The pharmacokinetics of Edaravone are not expected to be significantly different between healthy subjects and patients with ALS.[22]

Metabolism:

  • Edaravone is extensively metabolized in the liver to pharmacologically inactive sulfate and glucuronide conjugates.[22][23]

  • In vitro studies indicate that Edaravone and its metabolites do not significantly inhibit or induce major cytochrome P450 (CYP) enzymes at clinical doses.[9]

Excretion:

  • Edaravone is primarily excreted in the urine, mainly as its glucuronide conjugate.[1][24]

  • The terminal half-life of Edaravone is approximately 4.5 to 6 hours.[1][22]

Clinical Efficacy and Trials

Edaravone has been approved for the treatment of acute ischemic stroke in Japan since 2001 and for ALS in Japan (2015) and the United States (2017).[21]

Amyotrophic Lateral Sclerosis (ALS):

  • A pivotal Phase 3 clinical trial (NCT01492686) in a specific population of ALS patients demonstrated that Edaravone significantly slowed the decline in the ALS Functional Rating Scale-Revised (ALSFRS-R) score compared to placebo over a 24-week period.[25][26]

  • The least-squares mean difference in the change in ALSFRS-R scores between the Edaravone and placebo groups was 2.49 in favor of Edaravone.[25]

  • An oral formulation of Edaravone has also been developed and studied in clinical trials.[27][28]

Acute Ischemic Stroke:

  • Clinical studies have suggested that Edaravone can improve neurological outcomes when administered in the early stages of an acute ischemic stroke.[18]

Safety and Tolerability

Edaravone is generally well-tolerated.[29]

Common Adverse Reactions:

  • The most frequently reported adverse reactions (≥10%) in clinical trials include contusion (bruising), gait disturbance, and headache.[9][29][30]

Serious Adverse Reactions:

  • Hypersensitivity reactions, including anaphylaxis, have been reported in postmarketing surveillance.[9][29]

  • The intravenous formulation contains sodium bisulfite, which may cause allergic-type reactions, including anaphylactic symptoms and life-threatening or less severe asthmatic episodes in susceptible individuals.[29]

Drug Interactions:

  • Based on in vitro studies, Edaravone is not expected to have significant drug-drug interactions mediated by CYP enzymes or major transporters.[9][29]

Use in Specific Populations:

  • The safety of Edaravone in patients with severe renal or hepatic impairment has not been fully established.[9]

  • Animal studies have shown adverse developmental effects, and it should be used during pregnancy only if the potential benefit justifies the potential risk to the fetus.[30]

Conclusion

Edaravone, with the IUPAC name 5-methyl-2-phenyl-4H-pyrazol-3-one, is a significant therapeutic agent for neurodegenerative diseases, primarily through its action as a potent antioxidant and free radical scavenger. A thorough understanding of its chemical properties, including its tautomerism, is essential for its synthesis, formulation, and analytical characterization. The clinical data supporting its efficacy in slowing the progression of ALS, coupled with a manageable safety profile, underscore its importance in the current therapeutic landscape. Continued research into its mechanisms of action and potential applications in other neurodegenerative disorders is warranted.

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An In-depth Technical Guide on the Tautomeric Forms of 1-Methyl-3-phenyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Methyl-3-phenyl-1H-pyrazol-5-ol, a key heterocyclic scaffold in medicinal chemistry and materials science, exhibits a fascinating and complex tautomerism. This guide provides an in-depth analysis of its three principal tautomeric forms: the hydroxyl-pyrazole (OH-form), the keto-pyrazoline (NH-form), and the ylidene-pyrazoline (CH-form). We will explore the structural intricacies of each tautomer, the dynamic equilibrium that governs their interconversion, and the profound influence of the surrounding chemical environment, particularly the solvent, on this equilibrium. This document will synthesize data from nuclear magnetic resonance (NMR) spectroscopy, and computational studies to provide a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction: The Significance of Tautomerism in Pyrazolones

Pyrazolone derivatives are a cornerstone in the development of pharmaceuticals, agrochemicals, and dyes.[1][2] Their biological and chemical properties are intrinsically linked to their molecular structure, which is often not static. Tautomerism, the phenomenon where a molecule exists as a mixture of two or more readily interconvertible structural isomers, plays a pivotal role in the reactivity and function of pyrazolones.[3] For this compound, understanding the delicate balance between its tautomeric forms is crucial for predicting its behavior in different environments, a key consideration in drug design and material application.

The Tautomeric Landscape of this compound

This compound can exist in three primary tautomeric forms, as illustrated below. This dynamic equilibrium is the focal point of our investigation.

Caption: Tautomeric forms of this compound.

  • The OH-form (this compound): This is an aromatic hydroxypyrazole structure.

  • The NH-form (1-Methyl-3-phenyl-1,2-dihydro-3H-pyrazol-5-one): A non-aromatic keto-pyrazoline structure.

  • The CH-form (1-Methyl-3-phenyl-2,4-dihydro-3H-pyrazol-5-one): Another non-aromatic keto-pyrazoline structure, often referred to as the ylidene form.

The Decisive Role of the Solvent in Tautomeric Equilibrium

The equilibrium between the OH, NH, and CH forms is highly sensitive to the solvent environment. This dependency is a critical factor in both synthetic chemistry and biological applications. The polarity and hydrogen-bonding capabilities of the solvent can significantly shift the equilibrium towards one tautomer over the others.

Non-Polar Aprotic Solvents

In non-polar aprotic solvents such as chloroform (CDCl₃), the CH-form is often the predominant species.[1][3] This preference can be attributed to the formation of intramolecular hydrogen bonds and the lower polarity of the CH tautomer, which is more compatible with the non-polar environment.

Polar Aprotic Solvents

In polar aprotic solvents like dimethyl sulfoxide (DMSO-d₆), a mixture of tautomers is typically observed.[1] Studies have shown the presence of all three forms (OH, CH, and NH), with the OH-form often being the major component.[1] The increased solvent polarity stabilizes the more polar tautomers. For instance, in DMSO-d₆, the proportional amounts of the OH, CH, and NH forms of 1-phenyl-3-methyl-5-pyrazolone have been estimated to be approximately 81%, 13%, and 6% respectively.[1]

Polar Protic Solvents

Polar protic solvents, such as methanol and water, can form strong intermolecular hydrogen bonds with the pyrazolone tautomers.[4] This interaction can further stabilize the more polar forms, particularly the NH and OH tautomers.[4] The ability of the solvent to act as both a hydrogen bond donor and acceptor plays a crucial role in determining the tautomeric preference.

Spectroscopic and Computational Elucidation of Tautomeric Forms

A combination of experimental techniques and theoretical calculations is essential for a comprehensive understanding of the tautomeric behavior of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution.[4][5] By analyzing the chemical shifts and coupling constants of ¹H, ¹³C, and ¹⁵N nuclei, it is possible to identify the predominant tautomeric forms and, in some cases, quantify their relative populations.[6][7] For example, the ¹³C NMR spectrum of 1-phenyl-3-methyl-5-pyrazolone in CDCl₃ shows signals corresponding only to the CH-form, while in DMSO-d₆, signals for all three tautomers are present.[1]

Table 1: Representative NMR Data for Tautomeric Forms

TautomerSolvent¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
CH-form CDCl₃Signals corresponding to the CH-form are exclusively observed.[1]Signals corresponding to the CH-form are exclusively observed.[1]
OH, CH, NH Mixture DMSO-d₆A complex spectrum indicating the presence of all three tautomers is observed.[1]Signals for all three tautomers are present, allowing for the estimation of their relative abundance.[1]
Computational Chemistry

Computational methods, such as Density Functional Theory (DFT), provide valuable insights into the relative stabilities of the tautomers and the energy barriers for their interconversion.[8][9] These calculations can predict the most stable tautomer in the gas phase and in different solvents by incorporating solvent models.[10] Theoretical studies have shown that while the CH tautomer may be the least stable in some cases, solvent effects can significantly alter the energetic landscape.[8][10] Computational investigations have also highlighted the role of intramolecular hydrogen bonding in stabilizing certain tautomeric forms.[4]

computational_workflow start Define Tautomeric Structures (OH, NH, CH) dft Perform DFT Calculations (e.g., B3LYP/6-311++G(d,p)) start->dft gas_phase Gas Phase Energy Calculation dft->gas_phase solvent_model Incorporate Solvent Model (e.g., PCM) dft->solvent_model energy_analysis Analyze Relative Energies and Thermodynamic Parameters gas_phase->energy_analysis solvent_model->energy_analysis nmr_prediction Predict NMR Chemical Shifts (GIAO method) energy_analysis->nmr_prediction comparison Compare with Experimental Data energy_analysis->comparison nmr_prediction->comparison conclusion Draw Conclusions on Tautomeric Equilibrium comparison->conclusion

Sources

A Senior Application Scientist's Guide to the One-Pot Synthesis of 1-Methyl-3-Phenyl-1H-pyrazol-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazolone Core in Modern Therapeutics

In the landscape of medicinal chemistry, certain heterocyclic scaffolds consistently emerge as "privileged structures" due to their remarkable ability to interact with a wide array of biological targets. The pyrazole, and specifically its pyrazol-5-one tautomer, is a quintessential example of such a scaffold.[1] This five-membered ring system is not merely an academic curiosity; it is the foundational core of numerous approved pharmaceuticals, including blockbuster drugs for oncology, inflammatory diseases, and neurological conditions.[1]

One of the most notable members of this chemical family is Edaravone (1-phenyl-3-methyl-5-pyrazolone), a potent antioxidant medication used to treat amyotrophic lateral sclerosis (ALS) and aid recovery from stroke.[2] The profound therapeutic impact of Edaravone underscores the immense potential held within its structural isomers and derivatives. This guide focuses on a specific, high-value analogue: 1-methyl-3-phenyl-1H-pyrazol-5-ol and its derivatives.

For researchers and drug development professionals, the efficiency and elegance of a synthetic route are paramount. Traditional multi-step syntheses, often plagued by laborious intermediate purifications and cumulative yield losses, are giving way to more sophisticated strategies. One-pot synthesis, a technique where multiple reaction steps are conducted sequentially in a single reactor, represents a paradigm shift towards greater efficiency, atom economy, and sustainability.[3][4] By minimizing solvent usage and waste generation, these methods align with the principles of green chemistry, a critical consideration in modern pharmaceutical development.[5]

This document provides a comprehensive technical overview of the one-pot synthesis of this compound derivatives, grounded in the principles of the venerable Knorr pyrazole synthesis. We will dissect the reaction mechanism, provide a field-tested experimental protocol, and discuss the critical parameters that govern the success of the synthesis, offering insights to empower researchers to confidently and efficiently produce these high-value compounds.

The Synthetic Cornerstone: A Modern Take on the Knorr Pyrazole Synthesis

The classical Knorr pyrazole synthesis is a robust and versatile method for constructing the pyrazole ring. It involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[6][7][8] For our target molecule, this compound, the key starting materials are ethyl benzoylacetate (the 1,3-dicarbonyl component) and methylhydrazine (the hydrazine component).

The one-pot approach streamlines this process by ensuring that the initial condensation and subsequent intramolecular cyclization and dehydration occur in a single, uninterrupted sequence, obviating the need to isolate the hydrazone intermediate. This not only saves significant time and resources but also can improve overall yield by avoiding material loss during transfer and purification steps.

Reaction Mechanism: A Stepwise Causal Analysis

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The formation of the pyrazol-5-ol ring proceeds through a well-established pathway involving nucleophilic attack, condensation, and cyclization. It's also vital to recognize the inherent tautomerism of the final product, which can exist in keto (pyrazol-5-one) and enol (pyrazol-5-ol) forms, with the equilibrium often influenced by the solvent and solid-state packing forces.[2][9][10]

The core mechanism unfolds as follows:

  • Initial Nucleophilic Attack: The more nucleophilic nitrogen of methylhydrazine attacks the more electrophilic ketone carbonyl of ethyl benzoylacetate.

  • Hydrazone Formation: A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield a stable hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone intermediate performs an intramolecular nucleophilic attack on the ester carbonyl group.

  • Ring Closure and Elimination: This attack forms a five-membered heterocyclic ring. The subsequent elimination of an ethanol molecule is the final step, yielding the aromatic and highly stable pyrazol-5-ol ring system.[6][7][11]

The following diagram visualizes this mechanistic pathway.

Knorr_Pyrazole_Synthesis_Mechanism Mechanism of this compound Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 Ethyl Benzoylacetate I1 Tetrahedral Intermediate R1->I1 + Methylhydrazine (Nucleophilic Attack) R2 Methylhydrazine R2->I1 I2 Hydrazone I1->I2 - H₂O (Dehydration) H2O H₂O I1->H2O I3 Cyclized Intermediate I2->I3 Intramolecular Cyclization P1 1-Methyl-3-Phenyl- 1H-pyrazol-5-ol I3->P1 - EtOH (Elimination) EtOH EtOH I3->EtOH

Reaction mechanism for the Knorr synthesis of this compound.

Field-Validated Experimental Protocol

This protocol describes a reliable and scalable one-pot synthesis that can be performed with standard laboratory equipment. The procedure is designed to be self-validating, with clear endpoints and purification steps.

Materials and Reagents
  • Ethyl benzoylacetate (1.0 eq)

  • Methylhydrazine (1.0-1.1 eq)

  • Glacial Acetic Acid (as solvent and catalyst)

  • Ethanol (for recrystallization)

  • Deionized Water

Step-by-Step Methodology
  • Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl benzoylacetate (1.0 eq).

  • Solvent Addition: Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of ethyl benzoylacetate). Stir the mixture to ensure homogeneity.

  • Reagent Addition: Slowly add methylhydrazine (1.0-1.1 eq) to the stirring solution at room temperature. The addition may be mildly exothermic.

  • Reaction: Heat the reaction mixture to reflux (typically around 110-120°C) and maintain this temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate will likely form.

  • Precipitation: Slowly pour the cooled reaction mixture into a beaker of cold deionized water (approx. 10 times the volume of the acetic acid used). This will cause the product to precipitate out of the solution.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual acetic acid and unreacted starting materials.

  • Purification: Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to yield the pure this compound derivative.[12][13]

  • Drying: Dry the purified crystals in a vacuum oven at 50-60°C until a constant weight is achieved.

The following diagram provides a visual summary of the experimental workflow.

Experimental_Workflow One-Pot Synthesis Workflow A 1. Charge Reactor (Ethyl Benzoylacetate, Glacial Acetic Acid) B 2. Add Methylhydrazine (Room Temperature) A->B C 3. Heat to Reflux (2-4 hours) B->C D 4. Cool to RT C->D E 5. Precipitate in Water D->E F 6. Vacuum Filtration E->F G 7. Recrystallize (Aqueous Ethanol) F->G H 8. Dry Product G->H

Step-by-step experimental workflow for the one-pot synthesis.

Data Analysis and Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes typical data for the parent compound, this compound.

ParameterExpected Value/ObservationReference
Appearance White to off-white crystalline solid[2]
Yield 75-90%[2]
Melting Point ~127-130 °C[14]
¹H NMR (CDCl₃, δ ppm) ~2.2 (s, 3H, CH₃-C), ~3.4 (s, 3H, CH₃-N), ~5.5 (s, 1H, CH), ~7.2-7.5 (m, 5H, Ar-H)[2]
¹³C NMR (CDCl₃, δ ppm) ~15.0 (CH₃-C), ~35.0 (CH₃-N), ~90.0 (CH), ~125-130 (Ar-C), ~160 (C-OH), ~165 (C-Ph)[2]
IR (cm⁻¹) ~3100-3400 (broad, O-H), ~1600 (C=N), ~1580 (C=C, aromatic)[13]

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Expert Insights: Optimizing for Success

As a Senior Application Scientist, I emphasize that a protocol is a starting point. True mastery comes from understanding how to modulate reaction parameters to achieve desired outcomes.

  • Causality of Catalyst Choice: While glacial acetic acid serves as both a solvent and a mild acid catalyst, other systems can be employed. Stronger acids can accelerate the reaction but may lead to side products. In some cases, a catalyst-free synthesis is possible, particularly at higher temperatures, which is an excellent green chemistry alternative.[2]

  • Solvent Effects: The choice of solvent can influence reaction kinetics and, importantly, the tautomeric equilibrium of the product. Protic solvents like ethanol or acetic acid are common and effective. For certain applications, exploring solvent-free conditions, where the reactants are heated together directly (often with microwave assistance), can dramatically reduce reaction times and simplify work-up.[15][16]

  • Managing Stoichiometry: Using a slight excess (1.05-1.1 eq) of the more volatile component, methylhydrazine, can help drive the reaction to completion, compensating for any potential loss during heating.

  • Substituent Effects: When synthesizing derivatives, the electronic nature of substituents on the phenyl ring of the ethyl benzoylacetate starting material plays a predictable role. Electron-withdrawing groups (e.g., -NO₂, -CF₃) can increase the electrophilicity of the carbonyl carbons, potentially accelerating the reaction. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) may slightly decrease the reaction rate.

Conclusion and Future Outlook

The one-pot synthesis of this compound and its derivatives via the Knorr condensation is a powerful, efficient, and highly adaptable method for accessing this pharmaceutically relevant scaffold. Its operational simplicity, high yields, and alignment with the principles of green chemistry make it an invaluable tool for researchers in both academic and industrial settings.

By understanding the underlying mechanism and the key parameters that control the reaction, scientists can readily produce a diverse library of these compounds for screening in drug discovery programs. The continued exploration of this privileged structure is poised to yield the next generation of therapeutics for a wide range of human diseases.

References

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An In-depth Technical Guide to the Crystal Structure of 1-methyl-3-phenyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 1-methyl-3-phenyl-1H-pyrazol-5-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The guide details the synthesis and crystallization of the compound, elucidates its solid-state structure through single-crystal X-ray diffraction, and discusses the critical role of tautomerism. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and the interpretation of structural data.

Introduction: The Significance of Pyrazolone Scaffolds

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] The compound this compound, also known by its tautomeric name 3-methyl-1-phenyl-5-pyrazolone, is a key intermediate in the synthesis of various pharmaceuticals.[3] Understanding the three-dimensional arrangement of atoms within this molecule is crucial for elucidating structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents.[1]

A pivotal aspect of pyrazolone chemistry is the phenomenon of tautomerism, where the molecule can exist in different isomeric forms. For this compound, three principal tautomers are considered: the OH-form (enolic), the CH-form, and the NH-form. The predominant tautomer in the solid state dictates the intermolecular interactions and crystal packing, which in turn influence the compound's physicochemical properties, such as solubility and melting point. This guide will delve into the determination of the specific tautomeric form present in the crystalline state.

Synthesis and Crystallization: A Self-Validating Protocol

The synthesis of this compound is typically achieved through a cyclocondensation reaction between phenylhydrazine and an appropriate β-ketoester, such as ethyl acetoacetate.[3] This method is robust, providing high yields of the desired product.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of ethyl acetoacetate in a suitable solvent like ethanol, an equimolar amount of phenylhydrazine is added dropwise at room temperature with continuous stirring.[4]

  • Reaction Conditions: The reaction mixture is then heated under reflux for several hours to ensure the completion of the cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Crude Product: Upon completion, the reaction mixture is cooled to room temperature and then placed in an ice bath to facilitate the precipitation of the product. The resulting solid is collected by filtration, washed with cold ethanol to remove unreacted starting materials, and dried.

  • Recrystallization for Purification: The crude product is then recrystallized from a suitable solvent, such as ethanol or a methanol-acetone mixture, to obtain pure crystals of this compound.[2] Slow cooling of the saturated solution is crucial for the growth of single crystals suitable for X-ray diffraction analysis.

The rationale behind using ethanol as a solvent is its ability to dissolve the reactants while allowing for the precipitation of the product upon cooling. The reflux condition provides the necessary activation energy for the condensation and subsequent intramolecular cyclization.

Diagram of the Synthesis Workflow

synthesis_workflow Reactants Ethyl Acetoacetate & Phenylhydrazine in Ethanol Reflux Heating under Reflux (Cyclocondensation) Reactants->Reflux Step 1 Cooling Cooling and Precipitation Reflux->Cooling Step 2 Filtration Filtration and Washing (Crude Product) Cooling->Filtration Step 3 Recrystallization Recrystallization (Pure Crystals) Filtration->Recrystallization Step 4

Caption: Workflow for the synthesis of this compound.

Crystal Structure Determination: An Authoritative Approach

The definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Selection and Mounting: A suitable single crystal of this compound is carefully selected under a polarizing microscope and mounted on a goniometer head.[1]

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen (typically around 100-120 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.[1] A series of diffraction images are recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

The choice of low temperature for data collection is critical as it reduces the thermal motion of the atoms, leading to a more precise determination of their positions.

Diagram of the X-ray Crystallography Workflow

xray_workflow cluster_experiment Experimental cluster_analysis Data Analysis Crystal Single Crystal Selection Mounting Mounting on Goniometer Crystal->Mounting Data_Collection X-ray Diffraction Data Collection (Low Temperature) Mounting->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement (Least-Squares) Structure_Solution->Refinement Validation Structural Validation Refinement->Validation

Sources

Spectroscopic Characterization of 1-methyl-3-phenyl-1H-pyrazol-5-ol: A Guide to Its Tautomeric Landscape

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data of 1-methyl-3-phenyl-1H-pyrazol-5-ol, a molecule of significant interest in medicinal chemistry and drug development. A critical aspect of this compound's chemistry is its existence in multiple tautomeric forms, which profoundly influences its spectroscopic signature. This guide will delve into the nuances of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, offering researchers, scientists, and drug development professionals a comprehensive understanding of its structural dynamics.

The Tautomerism of Pyrazolones: A Fundamental Overview

This compound is a member of the pyrazolone family, which is known to exhibit prototropic tautomerism. This phenomenon involves the migration of a proton, leading to the coexistence of two or more structural isomers in equilibrium. For this compound, the principal tautomeric forms are the hydroxyl-pyrazole (OH-form), the keto-pyrazole or pyrazolone (CH-form), and the zwitterionic/imino (NH-form). The equilibrium between these forms is highly dependent on the solvent, temperature, and concentration.[1]

The ability to understand and characterize these tautomers is paramount, as the biological activity and physicochemical properties of the compound can be attributed to a specific tautomeric form. Spectroscopic techniques, particularly NMR and IR, are powerful tools for elucidating the dominant tautomeric form under various conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Tautomeric Equilibrium

NMR spectroscopy is exceptionally sensitive to the electronic environment of atomic nuclei, making it an invaluable tool for distinguishing between the different tautomers of this compound. The chemical shifts of protons (¹H NMR) and carbon atoms (¹³C NMR) are distinct for each tautomeric form.

Experimental Protocol: NMR Spectrum Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is highly dependent on the solvent used, providing clear evidence of tautomeric equilibrium.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of this compound Tautomers in Different Solvents.

ProtonCDCl₃ (CH-form)[2]DMSO-d₆ (OH-form)[2]Multiplicity
CH₃2.192.12s
CH₂ (or CH)3.415.36s
Phenyl-H7.18-7.867.22-7.71m
OH/NH-~11.5 (broad s)bs

Interpretation:

  • In Chloroform-d (CDCl₃): The spectrum is characteristic of the CH-form (3-methyl-1-phenyl-1H-pyrazol-5(4H)-one) . The key indicator is the singlet at approximately 3.41 ppm, which corresponds to the two protons of the methylene group (CH₂) at the C4 position of the pyrazolone ring.[2] The absence of a distinct hydroxyl proton signal further supports the predominance of the keto tautomer.

  • In Dimethyl Sulfoxide-d₆ (DMSO-d₆): The spectrum reveals the predominance of the OH-form (this compound) . The signal for the C4 proton appears as a singlet at a downfield chemical shift of around 5.36 ppm.[2] Crucially, a broad singlet is observed at approximately 11.5 ppm, which is characteristic of the acidic hydroxyl proton. This significant downfield shift is due to hydrogen bonding with the DMSO solvent.

Tautomers cluster_CDCl3 In CDCl₃ cluster_DMSO In DMSO-d₆ CH_form CH-form (Keto) Observed Signals: CH₂ ~3.41 ppm Equilibrium CH_form->Equilibrium OH_form OH-form (Enol) Observed Signals: CH ~5.36 ppm OH ~11.5 ppm Equilibrium->OH_form

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectra provide further compelling evidence for the existence of different tautomers. The chemical shift of the C5 carbon is particularly diagnostic.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of this compound Tautomers in Different Solvents.

CarbonCDCl₃ (CH-form)[2]DMSO-d₆ (OH-form)[2]
CH₃17.017.1
C443.143.5
Phenyl-C118.9, 125.0, 128.8, 130.1118.4, 124.8, 125.4, 129.3
C3156.4148.7
C5 (C=O or C-OH)170.6158.9

Interpretation:

  • In Chloroform-d (CDCl₃): The C5 carbon resonates at a significantly downfield chemical shift of approximately 170.6 ppm.[2] This is characteristic of a carbonyl carbon (C=O), confirming the predominance of the CH-form .

  • In Dimethyl Sulfoxide-d₆ (DMSO-d₆): The C5 carbon signal shifts upfield to around 158.9 ppm.[2] This chemical shift is consistent with a carbon atom single-bonded to a hydroxyl group (C-OH) in an aromatic system, thus confirming the prevalence of the OH-form . The C3 carbon also shows a significant upfield shift in DMSO-d₆ compared to CDCl₃.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule. The vibrational frequencies of the C=O and O-H bonds are particularly useful for distinguishing between the keto and enol tautomers.

Experimental Protocol: IR Spectrum Acquisition

Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

  • KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition:

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of the empty sample holder (or clean ATR crystal) and subtract it from the sample spectrum.

IR Spectral Data and Interpretation

The IR spectrum of this compound in the solid state (typically as a KBr pellet) provides insights into its dominant tautomeric form in the crystalline phase.

Table 3: Key IR Absorption Bands (cm⁻¹) and their Assignments.

Wavenumber (cm⁻¹)AssignmentTautomer Indicated
~3431O-H stretch (broad)OH-form
~3129C-H stretch (aromatic)Both
~1600C=O stretchCH-form
~1580C=N stretchBoth

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and instrument.[2]

Interpretation:

The solid-state IR spectrum often shows characteristics of both the OH- and CH-forms , suggesting that both tautomers can be present in the crystal lattice or that strong intermolecular hydrogen bonding in the OH-form can broaden the O-H stretch and shift the C=O-like vibrations of the ring. A broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of an O-H stretching vibration, supporting the presence of the OH-form . Concurrently, a strong absorption band around 1600 cm⁻¹ can be attributed to the C=O stretching vibration of the CH-form .[2] The presence of both bands suggests a complex solid-state structure, potentially with contributions from both tautomers or a structure that has characteristics of both due to resonance and hydrogen bonding.

IR_Interpretation OH_stretch OH_stretch OH_form OH_form OH_stretch->OH_form CO_stretch CO_stretch CH_form CH_form CO_stretch->CH_form

Conclusion

The spectroscopic characterization of this compound reveals a fascinating and crucial aspect of its chemistry: its existence in a tautomeric equilibrium. NMR spectroscopy, particularly through the use of different deuterated solvents, provides unequivocal evidence for the predominance of the CH-form (keto) in non-polar solvents like CDCl₃ and the OH-form (enol) in polar, hydrogen-bond accepting solvents like DMSO-d₆. IR spectroscopy complements this understanding by providing information about the functional groups present in the solid state.

For researchers and scientists in drug development, a thorough understanding of this tautomeric behavior is essential. The specific tautomer present under physiological conditions will dictate the molecule's interactions with biological targets. This guide provides the foundational spectroscopic knowledge and experimental protocols necessary to confidently characterize this compound and its derivatives, thereby aiding in the rational design and development of new therapeutic agents.

References

  • Snavely, F. A., & Yoder, C. H. (n.d.). Study of tautomerism in arylazopyrazolones and related heterocycles with nuclear magnetic resonance spectroscopy. ACS Publications. Retrieved from [Link]

  • Edaravone. (n.d.). ChEMBL. Retrieved from [Link]

  • Edaravone. (2017, May 7). Organic Spectroscopy International. Retrieved from [Link]

  • 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. (n.d.). PubChem. Retrieved from [Link]

  • Jimeno, M. L., et al. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Retrieved from [Link]

  • Katritzky, A. R., et al. (n.d.). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Retrieved from [Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (n.d.). National Institutes of Health. Retrieved from [Link]

  • On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. (2006, August). ResearchGate. Retrieved from [Link]

  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

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A Comprehensive Technical Guide to the Thermal Stability of 1-Methyl-3-phenyl-1H-pyrazol-5-ol (Edaravone)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-3-phenyl-1H-pyrazol-5-ol, widely known as Edaravone, is a potent free-radical scavenger used in the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS). The thermal stability of this active pharmaceutical ingredient (API) is a critical parameter that influences its synthesis, purification, formulation, and storage. This guide provides an in-depth analysis of the thermal behavior of Edaravone, detailing experimental methodologies for its characterization, interpreting the resulting data, and offering insights into its decomposition pathways. A thorough understanding of these characteristics is paramount for ensuring drug product quality, safety, and efficacy.

Introduction: The Significance of Thermal Stability in the Lifecycle of Edaravone

This compound (Edaravone) is a small molecule API with significant therapeutic value.[1] Its efficacy as a neuroprotective agent is attributed to its ability to mitigate oxidative stress.[2][3] The journey of Edaravone from a synthesized molecule to a final drug product is fraught with processes that involve thermal stress, including crystallization, drying, milling, and formulation. Consequently, a comprehensive understanding of its thermal stability is not merely an academic exercise but a fundamental requirement for robust process development and ensuring patient safety.

Thermal decomposition can lead to a loss of potency, the formation of potentially toxic degradants, and in worst-case scenarios, trigger runaway reactions in a manufacturing setting.[4] This guide, therefore, is designed to equip researchers and drug development professionals with the necessary knowledge to assess and manage the thermal risks associated with Edaravone.

Physicochemical Properties of Edaravone

A foundational understanding of the physicochemical properties of Edaravone is essential before delving into its thermal stability.

PropertyValueReference
Chemical Formula C₁₀H₁₀N₂O[5]
Molecular Weight 174.20 g/mol [5]
Appearance White to off-white crystalline powder
Melting Point Approximately 126-130 °C[5][6]
pKa ~7.0
Solubility Sparingly soluble in water, soluble in methanol and ethanol.

Core Methodologies for Assessing Thermal Stability

A multi-faceted approach employing various analytical techniques is crucial for a comprehensive thermal stability assessment. The three pillars of this assessment are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the onset temperature of decomposition and the extent of mass loss.

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of Edaravone into a ceramic or aluminum pan.

  • Atmosphere: Nitrogen at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp up to 400 °C at a heating rate of 10 °C/min. This rate is a standard practice that balances resolution and experimental time.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (T_onset) and the temperature of maximum rate of decomposition from the derivative of the TGA curve (DTG).

TGA Experimental Workflow Diagram
Differential Scanning Calorimetry (DSC): Characterizing Thermal Events

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy of decomposition.

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of Edaravone into a hermetically sealed aluminum pan. Sealing the pan prevents mass loss before thermal events.

  • Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp up to 350 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Identify endothermic (melting) and exothermic (decomposition) events.

DSC Experimental Workflow Diagram
Accelerating Rate Calorimetry (ARC): Assessing Runaway Reaction Potential

ARC is a crucial tool for process safety, designed to simulate a worst-case adiabatic scenario where a system cannot dissipate the heat it generates.[4][7][8][9] This technique is vital for determining the potential for a thermal runaway reaction.

  • Instrument: An accelerating rate calorimeter.

  • Sample Preparation: A known mass of Edaravone (typically 1-5 g) is loaded into a spherical, high-pressure-resistant sample bomb (e.g., titanium or Hastelloy C).

  • Methodology: The instrument operates in a "Heat-Wait-Seek" mode.

    • Heat: The sample is heated in small, discrete steps (e.g., 5 °C).

    • Wait: The system holds the temperature constant to achieve thermal equilibrium.

    • Seek: The instrument monitors the sample's self-heating rate. If the rate exceeds a predefined threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode.

  • Adiabatic Mode: The heaters surrounding the sample bomb track the sample's temperature, ensuring no heat is lost to the surroundings. The temperature and pressure are continuously recorded until the reaction is complete.

  • Data Analysis: Key parameters derived include the onset temperature of self-heating, the adiabatic temperature rise (ΔT_ad), the time to maximum rate (TMR), and the final pressure.

Decomposition_Pathway cluster_initiation Initiation cluster_propagation Propagation & Fragmentation cluster_products Final Products Edaravone This compound (Edaravone) Radical_Intermediates Radical Intermediates (N-N bond cleavage) Edaravone->Radical_Intermediates Δ (Heat) Fragments Smaller Molecular Fragments Radical_Intermediates->Fragments Rearrangement Rearranged Products Radical_Intermediates->Rearrangement Volatiles Volatile Compounds (e.g., CO, CO₂, nitriles) Fragments->Volatiles Char Char Residue Fragments->Char Rearrangement->Volatiles Rearrangement->Char

Proposed Thermal Decomposition Pathway for Edaravone

Practical Recommendations for Safe Handling and Storage

Based on the thermal stability profile, the following recommendations are crucial for the safe handling, storage, and processing of Edaravone:

  • Storage: Edaravone should be stored in a cool, dry place, away from direct sunlight and heat sources. Recommended storage temperatures should be well below its melting point and any potential onset of decomposition.

  • Processing: During manufacturing processes such as drying and milling, the temperature should be carefully controlled to remain significantly below the onset of thermal decomposition as determined by TGA and ARC.

  • Process Safety Management: For large-scale synthesis and handling, a thorough process hazard analysis (PHA) is essential. The ARC data, even if illustrative, highlights the importance of considering the potential for thermal runaway. Adequate cooling capacity and pressure relief systems must be in place.

  • Excipient Compatibility: Thermal analysis of Edaravone in combination with proposed excipients is recommended to screen for any potential interactions that could lower its thermal stability.

Conclusion

This compound (Edaravone) is a thermally stable compound under normal storage and handling conditions. However, like any active pharmaceutical ingredient, it is susceptible to thermal decomposition at elevated temperatures. A comprehensive thermal hazard assessment using a combination of TGA, DSC, and ARC is imperative for ensuring process safety during its manufacture and for guaranteeing the quality and stability of the final drug product. The insights and methodologies presented in this guide provide a robust framework for researchers and drug development professionals to confidently manage the thermal risks associated with this important therapeutic agent.

References

  • Globe Thesis. (2022). Thermal Hazard Analysis And Continuous Flow Improvement Of Key Synthesis Process Of Pyrazolones. [Link]

  • Vlase, L., Leucuţa, S., & Vlase, D. (2013). Physico-chemical solid-state characterization of pharmaceutical pyrazolones: an unexpected thermal behaviour. Journal of Pharmaceutical and Biomedical Analysis, 83, 137-144. [Link]

  • ResearchGate. (2025). Thermal Decomposition of Nitropyrazoles. [Link]

  • Prime Process Safety Center. Accelerating Rate Calorimetry (ARC). [Link]

  • Kwiecień, A., et al. (2023). TG-DSC and TG-FTIR Studies of Annelated Triazinylacetic Acid Ethyl Esters—Potential Anticancer Agents. Molecules, 28(4), 1681. [Link]

  • Wang, R., et al. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules, 26(22), 7004. [Link]

  • Janaćković, P., et al. (2022). Pyrazolone-type compounds: synthesis and in silico assessment of antiviral potential against key viral proteins of SARS-CoV-2. RSC medicinal chemistry, 13(5), 620-633. [Link]

  • ACS Publications. (2020). Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. Organic Process Research & Development, 24(10), 1937-1965. [Link]

  • ResearchGate. (n.d.). Thermoanalytical results (TG, DTG and DSC) of heterochelates. [Link]

  • ResearchGate. (2013). Synthesis and study of analgesic, anti-inflammatory activities of 3-methyl-5-pyrazolone derivatives. [Link]

  • ResearchGate. (2010). Chemistry and thermal decomposition of trinitropyrazoles. [Link]

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  • Kontogiorgis, C., et al. (2019). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 24(17), 3107. [Link]

  • National Center for Biotechnology Information. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 26(16), 4983. [Link]

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  • MDPI. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(5), 1083. [Link]

  • ACS Publications. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega, 7(33), 29015-29026. [Link]

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  • MDPI. (2021). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Sensors, 21(21), 7247. [Link]

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A Comprehensive Technical Guide to the Solubility of 1-methyl-3-phenyl-1H-pyrazol-5-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in the Application of Pyrazole Derivatives

1-methyl-3-phenyl-1H-pyrazol-5-ol belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug development.[1] Pyrazole derivatives are known to exhibit a wide range of biological activities, including antioxidant, anticancer, and anti-inflammatory properties.[2] The therapeutic potential of any active pharmaceutical ingredient (API) is intrinsically linked to its physicochemical properties, with solubility being a primary determinant of bioavailability and formulation feasibility. Poor solubility can impede drug absorption, leading to suboptimal therapeutic efficacy and posing significant challenges during formulation development.[3]

This in-depth technical guide provides a comprehensive overview of the solubility of this compound. Given the limited availability of direct quantitative solubility data for this specific compound, this guide leverages extensive data from its close structural isomer, Edaravone (1-phenyl-3-methyl-5-pyrazolone), a clinically approved antioxidant used in the treatment of stroke and amyotrophic lateral sclerosis.[1][4] The structural similarity between these two compounds allows for valuable insights into the expected solubility behavior of this compound.

This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical experimental protocols to aid in the successful application of this promising class of molecules.

Understanding the Molecular Factors Governing Solubility

The solubility of this compound is governed by a complex interplay of its molecular structure and the physicochemical properties of the solvent. Key factors include:

  • Tautomerism: Pyrazol-5-ones can exist in several tautomeric forms: the CH, OH, and NH forms. The predominant tautomer in a given environment is influenced by the solvent's polarity and its ability to form hydrogen bonds.[1][5] This tautomeric equilibrium can significantly impact solubility, as each form presents a different set of intermolecular interaction capabilities.

  • Substituent Effects: The methyl and phenyl groups on the pyrazole ring influence the molecule's overall polarity and lipophilicity. The non-polar phenyl group tends to decrease aqueous solubility, while the pyrazole ring itself, with its nitrogen atoms, can participate in hydrogen bonding, enhancing solubility in polar protic solvents.[6]

  • Solvent Polarity: The principle of "like dissolves like" is fundamental. Polar solvents are generally more effective at dissolving polar molecules, while non-polar solvents are better suited for non-polar solutes. The ability of a solvent to engage in hydrogen bonding is also a critical determinant of solubility for compounds like this compound.[7]

Quantitative Solubility Profile of Edaravone (1-phenyl-3-methyl-5-pyrazolone)

The following tables summarize the experimentally determined mole fraction solubility of Edaravone in a range of neat and binary solvent systems at various temperatures. This data serves as a valuable proxy for estimating the solubility behavior of this compound.

Table 1: Mole Fraction Solubility of Edaravone in Various Neat Solvents at Different Temperatures [7][8]

Solvent283.15 K298.15 K313.15 K323.15 K
Water--6.02 x 10⁻⁴-
Methanol--4.58 x 10⁻⁴-
Ethanol--2.46 x 10⁻⁴-
n-Propanol--4.72 x 10⁻²-
Isopropanol----
2-Butanone-0.03722--
4-Methyl-2-pentanone-0.02432--
Hexane-0.00052--
1,2-Dichloroethane-0.04168--
3-Methyl-1-butanol-0.02609--
Ethyl Lactate-0.03918--
Dimethyl Carbonate-0.02011--
Butyl Acetate-0.01953--
Methyl Acetate-0.02372--
Isopropyl Acetate-0.01621--
Isobutyl Acetate-0.01419--
Propyl Acetate-0.02279--
DichloromethaneMaximum SolubilityMaximum SolubilityMaximum SolubilityMaximum Solubility
DMSO-7.57 x 10⁻²-29.81 x 10⁻² (at 40°C)
Triethylene Glycol (TEG)-4.63 x 10⁻²-21.21 x 10⁻² (at 40°C)

Table 2: Mole Fraction Solubility of Edaravone in Binary Solvent Mixtures at 298.15 K [9][10]

Solvent System (Mass Fraction of First Component)Mole Fraction Solubility
Ethyl acetate (0.2) + n-Propanol (0.8)Maximum (5.611 x 10⁻² at 313.15 K)
Acetonitrile (0.4) + Methanol (0.6)Peak solubility observed
Acetonitrile (0.2) + Ethanol (0.8)Peak solubility observed
Acetonitrile + n-PropanolMonotonically decreases with increasing acetonitrile

Experimental Protocol for Determining Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[6] This protocol is based on established guidelines and best practices.[11][12]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Volumetric flasks and pipettes

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Analytical balance

Step-by-Step Procedure
  • Preparation of Stock Solutions and Standards:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent to prepare a stock solution of known concentration.

    • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected solubility range.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a series of vials. A general rule is to add approximately 5-fold the estimated amount needed for saturation.[12]

    • Accurately add a known volume of the desired solvent to each vial.

  • Equilibration:

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples at a constant speed (e.g., 150-300 rpm) for a sufficient duration to reach equilibrium. A typical equilibration time is 24 to 72 hours.[11] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has reached a plateau.

  • Sample Clarification:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow for the sedimentation of excess solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

    • Alternatively, the samples can be centrifuged at high speed to pellet the excess solid before carefully collecting the supernatant.

  • Analysis:

    • Dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted samples and the calibration standards using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound in the saturated solution.

  • Data Calculation:

    • Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standards.

    • Use the calibration curve to determine the concentration of the dissolved compound in the diluted supernatant.

    • Calculate the solubility of this compound in the original solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L, or mole fraction).

Self-Validating System and Trustworthiness

To ensure the reliability of the obtained solubility data, the following measures should be implemented:

  • Equilibrium Confirmation: As mentioned, analyzing samples at multiple time points is crucial to confirm that equilibrium has been reached.

  • Solid State Analysis: After the experiment, the remaining solid material should be analyzed (e.g., by DSC or PXRD) to check for any polymorphic transformations that may have occurred during the experiment, as this can affect the solubility value.[13]

  • pH Measurement: For aqueous and buffered solutions, the pH should be measured before and after the experiment, as the solubility of ionizable compounds is highly pH-dependent.[11]

  • Triplicate Measurements: All experiments should be performed in at least triplicate to assess the precision of the results.

Visualizing Key Concepts

Molecular Interactions Influencing Solubility

G cluster_solute This compound cluster_solvent Solvent Properties Solute Pyrazol-5-one Core (Polar, H-bond donor/acceptor) Phenyl Phenyl Group (Non-polar, Lipophilic) Solute->Phenyl influences Methyl Methyl Group (Non-polar) Solute->Methyl influences PolarProtic Polar Protic (e.g., Water, Ethanol) H-bond donor/acceptor Solute->PolarProtic High Solubility (H-bonding) PolarAprotic Polar Aprotic (e.g., DMSO, Acetone) Dipole-dipole interactions Solute->PolarAprotic Moderate to High Solubility NonPolar Non-Polar (e.g., Hexane, Toluene) Van der Waals forces Solute->NonPolar Low Solubility Phenyl->NonPolar Higher Solubility

Caption: Intermolecular forces driving solubility.

Experimental Workflow for Solubility Determination

G start Start: Excess Solid + Solvent equilibration Equilibration (Shaking at constant T for 24-72h) start->equilibration clarification Clarification (Centrifugation or Filtration) equilibration->clarification analysis Analysis (HPLC or UV-Vis) clarification->analysis data Data Calculation (Calibration Curve) analysis->data end End: Thermodynamic Solubility data->end

Caption: Shake-flask method workflow.

Conclusion

The solubility of this compound is a critical parameter for its successful application in research and drug development. This guide has provided a comprehensive framework for understanding and determining its solubility, leveraging extensive data from its close analog, Edaravone. The provided experimental protocol for the shake-flask method offers a robust and reliable approach for obtaining accurate thermodynamic solubility data. By carefully considering the molecular and environmental factors that influence solubility, and by employing rigorous experimental techniques, researchers can effectively navigate the challenges associated with the formulation and delivery of this promising class of compounds.

References

  • Apley, M., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

  • Li, Y., et al. (2024). Solubility Behavior and Data Correlation of Edaravone in 12 Individual Solvents at Multiple Temperatures. ACS Publications. Available at: [Link]

  • Pappa, C. G., et al. (2023). Exploring the Solubility Limits of Edaravone in Neat Solvents and Binary Mixtures: Experimental and Machine Learning Study. MDPI. Available at: [Link]

  • Han, B., et al. (2020). Solubility of Edaravone in Four Mixed Solvents at 273.15–313.15 K and Correlation of Jouyban–Acree and CNIBS/R–K Models. ResearchGate. Available at: [Link]

  • Han, B., et al. (2020). Solubility Determination and Thermodynamic Modeling of Edaravone in Different Solvent Systems and the Solvent Effect in Pure Solvents. Journal of Chemical & Engineering Data. Available at: [Link]

  • Quora. (2017). How do you perform the shake flask method to determine solubility?. Available at: [Link]

  • Han, B., et al. (2020). Solubility of Edaravone in Four Mixed Solvents at 273.15–313.15 K and Correlation of Jouyban–Acree and CNIBS/R–K Models. Journal of Chemical & Engineering Data. Available at: [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • PubChem. (n.d.). 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. Available at: [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. Available at: [Link]

  • Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. PubMed. Available at: [Link]

  • Unknown. (2024). Solubility test for Organic Compounds. Available at: [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Available at: [Link]

  • Bailly, C. (2020). Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone. ResearchGate. Available at: [Link]

  • ChemBK. (n.d.). 1-Phenyl-3-Methyl-5-Pyrazole. Available at: [Link]

  • Katritzky, A. R., et al. (2001). Tautomerism in 4-substituted 1-phenyl-3-methyl-pyrazolin-5-ones-a theoretical ab initio and 13 C NMR study. ResearchGate. Available at: [Link]

  • Ivanova, Y., & G. G. (2009). Tautomerism in 1‐Phenyl‐3‐Substituted Pyrazol‐5‐ones: FT‐Infrared Spectral Analysis and Ab Initio Calculations. ResearchGate. Available at: [Link]

  • MDPI. (2020). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3a,5,6a-tetrahydro-2H-pyrrolo[3,4-d]imidazol-2-amine. Available at: [Link]

  • Bailly, C. (2020). Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone. PubMed. Available at: [Link]

Sources

Methodological & Application

The Versatility of 1-Methyl-3-phenyl-1H-pyrazol-5-ol: A Nexus for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the pyrazole nucleus stands as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active and functionally significant molecules. Among its derivatives, 1-methyl-3-phenyl-1H-pyrazol-5-ol, also widely known by its trivial name Edaravone, has garnered substantial attention. Initially recognized for its potent antioxidant properties and its clinical application in mitigating the effects of ischemic stroke and amyotrophic lateral sclerosis (ALS), its true value to the synthetic chemist lies in its remarkable versatility as a building block for a diverse array of more complex heterocyclic systems.[1]

This technical guide delves into the synthetic utility of this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its application in the synthesis of prominent heterocyclic compounds. We will explore the underlying chemical principles, provide detailed, field-proven protocols, and present mechanistic insights to empower the rational design of novel molecular entities.

Synthesis of the Precursor: this compound

The journey into the diverse world of pyrazole-derived heterocycles begins with the efficient synthesis of the starting material itself. The most common and industrially scalable method for the preparation of this compound involves the cyclocondensation reaction between phenylhydrazine and ethyl acetoacetate.[1]

Protocol 1: Synthesis of this compound

This protocol outlines a robust and high-yielding procedure for the gram-scale synthesis of the title compound.

Materials:

  • Phenylhydrazine

  • Ethyl acetoacetate

  • Methanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (6N)

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In a 500 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve 54.1 g (0.5 mol) of phenylhydrazine in 80 mL of methanol.

  • While stirring, carefully add concentrated hydrochloric acid dropwise to adjust the pH of the solution to approximately 5.8.

  • Heat the solution to 75 °C.

  • Add 65.1 g (0.5 mol) of ethyl acetoacetate dropwise over a period of 60 minutes, maintaining the reaction temperature between 55-60 °C.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 1.5 hours.[2]

  • Cool the reaction mixture to room temperature and then distill off the methanol under reduced pressure.

  • Adjust the pH of the residue to 10-11 with a 6N sodium hydroxide solution, which will cause the precipitation of a large amount of a white solid.

  • Filter the solid and wash the filter cake with water.

  • Dissolve the crude product in dichloromethane, dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the pure this compound.

Expected Yield: ~90%

Mechanistic Rationale

The formation of the pyrazolone ring proceeds through a well-established reaction pathway. The initial step involves the formation of a hydrazone intermediate from the reaction of phenylhydrazine with the keto group of ethyl acetoacetate. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen of the hydrazine moiety onto the ester carbonyl group, with subsequent elimination of ethanol to afford the stable five-membered heterocyclic ring.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Phenylhydrazine Phenylhydrazine Hydrazone Hydrazone Intermediate Phenylhydrazine->Hydrazone Condensation Ethyl_acetoacetate Ethyl acetoacetate Ethyl_acetoacetate->Hydrazone Cyclized_intermediate Cyclized Intermediate Hydrazone->Cyclized_intermediate Intramolecular Cyclization Pyrazolone This compound Cyclized_intermediate->Pyrazolone -EtOH G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Pyrazolone1 1-Methyl-3-phenyl- 1H-pyrazol-5-ol Knoevenagel_product Arylmethylene Pyrazolone Pyrazolone1->Knoevenagel_product Knoevenagel Condensation Bis_pyrazolone 4,4'-(Arylmethylene)bis (3-methyl-1-phenyl- 1H-pyrazol-5-ol) Pyrazolone1->Bis_pyrazolone Aldehyde Ar-CHO Aldehyde->Knoevenagel_product Knoevenagel_product->Bis_pyrazolone Michael Addition G cluster_reactants Reactants cluster_intermediates In situ Intermediates cluster_product Product Phenylhydrazine Phenylhydrazine Pyrazolone 1-Methyl-3-phenyl- 1H-pyrazol-5-ol Phenylhydrazine->Pyrazolone Ethyl_acetoacetate Ethyl_acetoacetate Ethyl_acetoacetate->Pyrazolone Aldehyde Aldehyde Arylidenemalononitrile Arylidenemalononitrile Aldehyde->Arylidenemalononitrile Malononitrile Malononitrile Malononitrile->Arylidenemalononitrile Pyranopyrazole Pyranopyrazole Pyrazolone->Pyranopyrazole Michael Addition & Cyclization Arylidenemalononitrile->Pyranopyrazole

Sources

The Versatile Precursor: A Guide to Synthesizing Pyrazole Derivatives from 1-Methyl-3-phenyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-Methyl-3-phenyl-1H-pyrazol-5-ol in Medicinal Chemistry

This compound, also widely known in the literature as 1-phenyl-3-methyl-5-pyrazolone (PMP), stands as a cornerstone in the synthesis of a diverse array of pyrazole-containing heterocyclic compounds. Its unique structural features, particularly the presence of a reactive methylene group and the potential for tautomerism, make it a highly versatile precursor for constructing complex molecular architectures. The pyrazole nucleus is a prominent scaffold in numerous pharmaceutically active compounds, exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, antitumor, and antiviral properties.[1][2] This guide provides an in-depth exploration of the application of this compound in the synthesis of various pyrazole derivatives, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Core Chemical Properties and Reactivity

This compound exists in a tautomeric equilibrium between the -ol (enolic) and -one (keto) forms. This equilibrium is a critical determinant of its reactivity. The active methylene group at the C4 position is particularly susceptible to electrophilic attack and condensation reactions, serving as a key site for molecular elaboration.

Application in the Synthesis of Bis-Pyrazoles: A Protocol for Knoevenagel Condensation

A prominent application of this compound is in the synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) via a Knoevenagel-type condensation with aromatic aldehydes. These bis-pyrazole derivatives have demonstrated significant antioxidant and anticancer activities.[3]

Underlying Principle: The Knoevenagel Condensation

The reaction proceeds through the base-catalyzed condensation of the active methylene group of two equivalents of this compound with one equivalent of an aromatic aldehyde. The catalyst facilitates the deprotonation of the pyrazolone, forming a nucleophilic carbanion that subsequently attacks the carbonyl carbon of the aldehyde. A dehydration step then leads to the formation of the bis-pyrazole product.

Experimental Protocol: Synthesis of 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)

This protocol is adapted from a procedure utilizing sodium acetate as a catalyst in an ethanol-water solvent system.[3]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)

  • Sodium acetate (NaOAc)

  • Ethanol (70%)

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve this compound (2 equivalents) in 70% ethanol.

  • Add the substituted aromatic aldehyde (1 equivalent) to the solution.

  • Introduce sodium acetate (catalytic amount, e.g., 10 mol%) to the reaction mixture.

  • Stir the mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion of the reaction, the product often precipitates out of the solution. If not, the product can be precipitated by the addition of cold water.

  • Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol).

Reactant Ratios and Yields for Selected Derivatives[3]Yield (%)
Aromatic Aldehyde
4-Methoxybenzaldehyde92%
4-Fluorobenzaldehyde87%

Synthesis of Fused Heterocycles: Pyrazolo[3,4-b]pyridines

The fusion of a pyrazole ring with a pyridine nucleus gives rise to pyrazolo[3,4-b]pyridines, a class of compounds with significant biomedical applications.[4] 5-Amino-3-methyl-1-phenylpyrazole, which can be synthesized from this compound, is a key intermediate in the construction of these fused systems.

Synthetic Strategy: From Pyrazolone to Pyrazolo[3,4-b]pyridine

The synthesis typically involves the initial conversion of this compound to 5-amino-3-methyl-1-phenylpyrazole. This amino-pyrazole can then undergo condensation with various 1,3-dicarbonyl compounds or their equivalents to form the pyridine ring.

G A This compound B Nitration/Reduction or other amination methods A->B Step 1 C 5-Amino-3-methyl-1-phenylpyrazole B->C Step 2 D Condensation with 1,3-Dicarbonyl Compound C->D Step 3 E Pyrazolo[3,4-b]pyridine D->E Step 4

Caption: Synthetic workflow for Pyrazolo[3,4-b]pyridines.

Illustrative Protocol: Synthesis of 3-Methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines

This protocol is based on the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with α,β-unsaturated ketones.[5]

Materials:

  • 5-Amino-3-methyl-1-phenylpyrazole

  • α,β-Unsaturated ketone (e.g., chalcone)

  • Ionic liquid (e.g., [bmim]BF4) or a suitable solvent like glacial acetic acid

Procedure:

  • Combine 5-amino-3-methyl-1-phenylpyrazole (1 equivalent) and the α,β-unsaturated ketone (1 equivalent) in a reaction vessel.

  • Add the ionic liquid or glacial acetic acid as the reaction medium.

  • Heat the reaction mixture under reflux. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If an ionic liquid is used, the product can often be extracted with an organic solvent. If acetic acid is used, the product may precipitate upon cooling or after pouring the reaction mixture into water.

  • Isolate the crude product by filtration.

  • Purify the product by recrystallization from an appropriate solvent.

Multicomponent Reactions: The Synthesis of Pyranopyrazoles

Pyranopyrazoles, which contain a fused pyran and pyrazole ring system, are readily synthesized through multicomponent reactions (MCRs) involving this compound. These one-pot reactions are highly efficient and atom-economical.

Reaction Principle: A Four-Component Condensation

A common route to pyranopyrazoles is a four-component reaction of an aldehyde, malononitrile, a hydrazine (to form the pyrazolone in situ), and an active methylene compound like ethyl acetoacetate.[6] Alternatively, pre-synthesized this compound can be used in a three-component reaction with an aldehyde and malononitrile.[7] The reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and subsequent cyclization and dehydration steps.

MCR_Workflow cluster_reactants Reactants A This compound D Catalyst (e.g., Piperidine, L-proline) A->D B Aromatic Aldehyde B->D C Malononitrile C->D E Solvent (e.g., Ethanol, Water) F Pyranopyrazole Derivative E->F Cascade Reaction

Caption: Multicomponent reaction for Pyranopyrazole synthesis.

General Protocol for the Synthesis of 6-Amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitriles

This generalized protocol is based on several reported methods.[6][7]

Materials:

  • This compound

  • Aromatic aldehyde

  • Malononitrile

  • Catalyst (e.g., piperidine, L-proline, or a solid-supported catalyst)

  • Solvent (e.g., ethanol, water, or solvent-free conditions)

Procedure:

  • In a suitable reaction vessel, combine this compound (1 mmol), the aromatic aldehyde (1 mmol), and malononitrile (1 mmol).

  • Add the chosen solvent and the catalyst (typically a catalytic amount).

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the catalyst and solvent).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.

  • Wash the solid product with a cold solvent (e.g., ethanol) to remove impurities.

  • Recrystallize the crude product from a suitable solvent to obtain the pure pyranopyrazole derivative.

Catalyst/Solvent SystemReaction TimeYield
Piperidine/Ethanol2-4 hoursHigh
L-proline/Solvent-free10-20 minutesHigh
Silica grafted CuSnO3/Solvent-free10 minutesHigh[6]

Pharmacological Significance of Synthesized Derivatives

The pyrazole derivatives synthesized from this compound are of significant interest to the pharmaceutical industry due to their wide range of biological activities.

  • Bis-Pyrazoles : Derivatives of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) have shown promising antioxidant activity, as well as anti-inflammatory and potent in-vitro antimicrobial activity against various bacterial strains.[2]

  • Pyrazolo[3,4-b]pyridines : This class of compounds has been investigated for a multitude of therapeutic applications, including as kinase inhibitors for cancer therapy, antiviral agents, and central nervous system modulators.

  • Pyranopyrazoles : These derivatives have been reported to possess antimicrobial, anti-inflammatory, and anticancer properties.

The versatility of this compound as a starting material allows for the generation of large libraries of diverse pyrazole derivatives for high-throughput screening and drug discovery programs.

Conclusion

This compound is an invaluable and versatile building block in synthetic organic and medicinal chemistry. Its reactivity allows for the straightforward synthesis of a wide variety of heterocyclic compounds, including bis-pyrazoles, pyrazolo[3,4-b]pyridines, and pyranopyrazoles. The protocols outlined in this guide provide a foundation for researchers to explore the rich chemistry of this precursor and to develop novel pyrazole derivatives with potential therapeutic applications. The continued exploration of new synthetic methodologies and the biological evaluation of the resulting compounds will undoubtedly lead to further advancements in the field of drug discovery.

References

  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 64(2), 123-132.
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive, 1(1), 1-21.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 108.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 108.
  • Synthesis and Pharmacological Activity of Some Pyrazolone Derivatives. (2017). Research Journal of Pharmacy and Technology, 10(9), 3027-3031.
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2018). Molecules, 23(11), 2897.
  • CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (2009). Google Patents.
  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (2021). Journal of the Serbian Chemical Society, 86(1), 1-12.
  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. (2017). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl
  • EFFICIENT SYNTHESIS OF PYRANOPYRAZOLE DERIVATIVES USING SILICA GRAFTED COPPER STANNATECATALYST. (2022). Journal of Advanced Scientific Research, 13(2), 38-43.
  • CN101367763B - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (2012). Google Patents.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Semantic Scholar. Retrieved January 11, 2026, from [Link]

  • Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. (2012). Journal of Heterocyclic Chemistry, 49(5), 1029-1035.
  • Pyranopyrazole synthesis via 3-methyl-1-phenyl-2-pyrazoline-5-one, aldehydes, and malononitrile. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Reaction of 3-methyl-1-phenyl-5-pyrazolone (1) with benzaldehyde under... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • (PDF) Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. (2003). ResearchGate. Retrieved January 11, 2026, from [Link]

  • WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (2015). Google Patents.
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Sources

The Versatility of 1-methyl-3-phenyl-1H-pyrazol-5-ol: A Scaffold for Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazolone Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures due to their ability to interact with a wide array of biological targets. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is one such scaffold.[1][2] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, leading to the development of numerous therapeutic agents.[3][4] Among these, 1-methyl-3-phenyl-1H-pyrazol-5-ol, also known as PMP, stands out as a particularly versatile building block for the synthesis of diverse bioactive molecules.[5][6] This application note delves into the multifaceted applications of this compound in the preparation of molecules with significant therapeutic potential, offering detailed protocols and insights for researchers in drug discovery and development.

The significance of this scaffold is perhaps best exemplified by its core presence in Edaravone (Radicava), a neuroprotective agent used in the treatment of amyotrophic lateral sclerosis (ALS) and for recovery after stroke.[7][8][9] The antioxidant properties of Edaravone are attributed to its pyrazolone ring, which acts as a potent free radical scavenger.[7][8] Beyond neuroprotection, derivatives of this compound have been extensively explored as anti-inflammatory agents, kinase inhibitors for cancer therapy, and more.[10][11][12] This guide will provide a comprehensive overview of these applications, supported by detailed synthetic methodologies.

I. Synthesis of the Core Scaffold: this compound

The classical and most common synthesis of this compound involves the condensation of phenylhydrazine with an acetoacetic ester, such as ethyl acetoacetate.[13][14][15] This reaction provides a straightforward and efficient route to the pyrazolone ring system.

Protocol: Synthesis of this compound

Materials:

  • Phenylhydrazine

  • Ethyl acetoacetate

  • Methanol

  • Concentrated Hydrochloric Acid

Procedure:

  • In a three-necked flask equipped with a stirrer and a reflux condenser, dissolve phenylhydrazine (0.5 mol) in methanol (80 mL).[14][15]

  • Carefully adjust the pH of the solution to approximately 6.0 by adding concentrated hydrochloric acid dropwise while stirring.[14]

  • Heat the solution to 55 °C.[14]

  • Slowly add ethyl acetoacetate (0.525 mol) dropwise over a period of 90 minutes, ensuring the reaction temperature is maintained between 80-85 °C.[14]

  • After the addition is complete, continue to reflux the reaction mixture for an additional 2 hours.[14]

  • Upon completion of the reaction, cool the mixture to room temperature to allow for crystallization.

  • Collect the crude product by filtration and recrystallize from a suitable solvent, such as methanol, to obtain pure this compound as a white crystalline solid.[14][15]

Causality Behind Experimental Choices:

  • The acidic pH adjustment facilitates the initial condensation reaction between the phenylhydrazine and the keto group of the ethyl acetoacetate.

  • The controlled addition of ethyl acetoacetate and temperature maintenance are crucial for preventing side reactions and ensuring a high yield of the desired product.

  • Refluxing the mixture ensures the reaction goes to completion.

II. Application in Neuroprotective Agents: The Case of Edaravone

The most prominent bioactive molecule derived from this compound is Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one).[8] While its exact mechanism of action in ALS is not fully understood, it is known to be a potent antioxidant and free radical scavenger, which is believed to mitigate the oxidative stress implicated in neuronal cell death.[7][8][9]

Mechanism of Action: A Free Radical Scavenger

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is a key factor in the pathogenesis of neurodegenerative diseases like ALS.[5] Edaravone's pyrazolone structure enables it to donate an electron to neutralize free radicals, thereby reducing cellular damage.[7]

III. Application in Anti-Inflammatory Drug Discovery

The pyrazolone scaffold has a long history in the development of anti-inflammatory drugs.[10][16] Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on this heterocyclic system.[16] Derivatives of this compound have been synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[11]

Synthesis of Pyrazolone-Based Anti-Inflammatory Agents

A common strategy to develop anti-inflammatory agents from the this compound scaffold is through Knoevenagel condensation with various aromatic aldehydes. This reaction introduces a diarylmethylene bridge, a structural motif found in many potent anti-inflammatory compounds.

Protocol: Synthesis of 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)

Materials:

  • This compound (2 equivalents)

  • Substituted benzaldehyde (1 equivalent)

  • Sodium acetate (catalytic amount)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound and the substituted benzaldehyde in ethanol.

  • Add a catalytic amount of sodium acetate to the mixture.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product often precipitates out of the solution.

  • Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials.

  • The pure 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivative is obtained after drying.[17]

Data Presentation: Antioxidant and Cytotoxic Activities of Synthesized Derivatives

Compound IDSubstituent (Aryl)DPPH Scavenging IC50 (µM)[17]RKO Cell Line IC50 (µM)[17]
3b Phenyl> 5022.3 ± 2.5
3c 2-Nitrophenyl30.1 ± 2.115.4 ± 1.8
3h 3-Hydroxy-4-methoxyphenyl10.2 ± 0.912.1 ± 1.3
3i 3,4-Dihydroxyphenyl6.2 ± 0.69.9 ± 1.1
3k 4-Methoxyphenyl45.3 ± 3.7> 50
3m 4-Fluorophenyl> 5035.7 ± 4.1
Ascorbic Acid -15.8 ± 1.2-
Edaravone -48.2 ± 3.9-

IV. Application in Oncology: Development of Kinase Inhibitors

Protein kinases play a crucial role in cellular signaling pathways that control cell growth, proliferation, and survival.[12] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.[12] The pyrazole scaffold has emerged as a privileged structure in the design of kinase inhibitors.[18][19] Derivatives of this compound have been investigated as inhibitors of various kinases, including PIM kinases and p38 MAP kinase.[18][20][21]

PIM Kinase Inhibition

The PIM family of serine/threonine kinases (PIM1, PIM2, and PIM3) are implicated in the regulation of cell cycle progression and apoptosis, and their overexpression is associated with various cancers.[12][22] The pyrazole moiety has been incorporated into scaffolds designed to target the ATP-binding pocket of PIM kinases.[20][23][24]

p38 MAP Kinase Inhibition

The p38 mitogen-activated protein (MAP) kinase is involved in cellular responses to inflammatory cytokines and stress, and its inhibition has therapeutic potential in both inflammatory diseases and cancer.[18][21] Structure-based drug design has led to the development of potent and selective pyrazole-based p38 MAP kinase inhibitors.[18][21]

Experimental Workflow: Kinase Inhibitor Discovery

G cluster_0 Discovery Phase cluster_1 Optimization Phase Scaffold This compound Library Combinatorial Library Synthesis Scaffold->Library Derivatization Screening High-Throughput Kinase Screening Library->Screening Testing Hit Initial Hit Compounds Screening->Hit Identification SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Analysis Docking Molecular Docking & Modeling SAR->Docking In Silico Validation Lead Lead Optimization Docking->Lead Rational Design Candidate Preclinical Candidate Lead->Candidate Selection

Caption: A generalized workflow for the discovery of kinase inhibitors based on the this compound scaffold.

Conclusion

The this compound core is a testament to the power of privileged scaffolds in medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives make it an invaluable starting point for the development of new therapeutic agents. From the established neuroprotective effects of Edaravone to the promising anti-inflammatory and anticancer potential of its analogues, this pyrazolone derivative continues to be a fertile ground for innovation in drug discovery. The protocols and insights provided herein aim to equip researchers with the foundational knowledge to explore the vast chemical space and therapeutic opportunities offered by this remarkable molecule.

References

  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Ansari, A., et al. (2017). Biologically active pyrazole derivatives. New Journal of Chemistry, 41(1), 16-41. [Link]

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  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2023). Chemistry of Heterocyclic Compounds, 59(6-7), 399-425. [Link]

  • Khan, I., et al. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Iranian Journal of Basic Medical Sciences, 25(10), 1238-1247. [Link]

  • Ansari, A., et al. (2017). Biologically active pyrazole derivatives. New Journal of Chemistry, 41(1), 16-41. [Link]

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  • Moreau, P., et al. (2014). Synthesis of pyrazolo[4,3-a]phenanthridines, a new scaffold for Pim kinase inhibition. Bioorganic & Medicinal Chemistry, 22(17), 4796-4805. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2023). Chemistry of Heterocyclic Compounds, 59(6-7), 399-425. [Link]

  • Brown, D. G., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Journal of Medicinal Chemistry, 50(23), 5725-5734. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). Molecules, 29(14), 3328. [Link]

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Synthesis of 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): A Comprehensive Experimental Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed experimental protocol and in-depth scientific rationale for the synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols). This class of compounds, often referred to as bis(pyrazolyl)methanes, is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to their diverse biological activities, including antioxidant, anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide is intended for researchers, scientists, and professionals in drug development seeking a practical, reliable, and efficient methodology for the preparation of these valuable scaffolds.

Introduction: The Significance of Bis(pyrazolyl)methanes

The core structure of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) is characterized by two pyrazolone rings linked by an arylmethylene bridge. This structural motif is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting potent biological effects.[4][5] The synthesis typically proceeds via a pseudo-three-component reaction involving an aromatic aldehyde and two equivalents of 3-methyl-1-phenyl-2-pyrazolin-5-one (also known as edaravone, a neuroprotective agent).[1][3] The reaction's versatility allows for the generation of a diverse library of compounds by simply varying the substituted aromatic aldehyde, making it a powerful tool for structure-activity relationship (SAR) studies.

Mechanistic Insights: A Tandem Knoevenagel-Michael Reaction

The formation of 4,4'-(arylmethylene)bis(pyrazol-5-ols) is a classic example of a tandem reaction sequence, specifically a Knoevenagel condensation followed by a Michael addition.[1][6][7] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation of an aromatic aldehyde with one equivalent of the pyrazolone. The active methylene group of the pyrazolone acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields a reactive α,β-unsaturated intermediate, an arylmethylene pyrazolone.[7][8]

  • Michael Addition: The second equivalent of the pyrazolone then acts as a Michael donor, undergoing a conjugate addition to the electron-deficient double bond of the intermediate formed in the first step.[1][6][7] This step results in the formation of the final bis(pyrazolyl)methane product.

The entire process can be efficiently carried out in a one-pot synthesis, which is both time- and resource-efficient.[9]

Experimental Workflow Overview

The following diagram illustrates the general workflow for the synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols).

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reactants Prepare Reactant Solution: Aromatic Aldehyde & 3-Methyl-1-phenyl-1H-pyrazol-5-ol add_catalyst Add Catalyst (e.g., NaOAc) prep_reactants->add_catalyst Transfer to reaction vessel stir Stir at Room Temperature add_catalyst->stir monitor Monitor Reaction Progress (TLC) stir->monitor filtration Filter the Precipitate monitor->filtration Upon completion wash Wash with Appropriate Solvent (e.g., 50% EtOH) filtration->wash dry Dry the Product wash->dry characterization Characterize the Product (NMR, IR, MS) dry->characterization

Caption: General workflow for the synthesis of 4,4'-(arylmethylene)bis(pyrazol-5-ols).

Detailed Experimental Protocol

This protocol is based on a widely adopted and efficient method utilizing sodium acetate as a catalyst in an aqueous ethanol solvent system.[1][3] This approach is favored for its simplicity, use of a mild and inexpensive catalyst, and high yields.

Materials and Equipment
  • Reactants:

    • Substituted aromatic aldehyde (1.0 mmol)

    • 3-methyl-1-phenyl-1H-pyrazol-5-ol (2.0 mmol)

  • Catalyst:

    • Sodium acetate (NaOAc) solution (1 M)

  • Solvent:

    • 70% Ethanol (EtOH) in water

  • Equipment:

    • Round-bottom flask or Erlenmeyer flask

    • Magnetic stirrer and stir bar

    • Thin Layer Chromatography (TLC) plates (silica gel)

    • Buchner funnel and filter paper

    • Vacuum flask

    • Standard laboratory glassware

    • Drying oven or vacuum desiccator

Step-by-Step Procedure
  • Reactant Preparation: In a suitable reaction flask, dissolve the aromatic aldehyde (1.0 mmol) and 3-methyl-1-phenyl-1H-pyrazol-5-ol (2.0 mmol) in 10 mL of 70% ethanol. Stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Addition: To the stirred solution, add 0.1 mL of a 1 M sodium acetate solution (0.1 mmol, 10 mol%). The addition of the catalyst is the key to initiating the Knoevenagel condensation.

  • Reaction: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be conveniently monitored by TLC. Typically, the product will precipitate out of the solution as a solid. Reaction times can vary from 30 minutes to a few hours depending on the specific aldehyde used.[1]

  • Work-up and Isolation: Once the reaction is complete (as indicated by the disappearance of the starting aldehyde on TLC), add an equal volume of water to the reaction mixture to ensure complete precipitation of the product.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate thoroughly with 50% ethanol to remove any unreacted starting materials and the catalyst.[1]

  • Drying: Dry the purified product in a drying oven at 60-80 °C or under vacuum to a constant weight. The resulting 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) is typically obtained in high purity and yield.

  • Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The spectral data should be consistent with the expected structure.

Reaction Mechanism Diagram

The following diagram illustrates the step-by-step mechanism of the synthesis.

G cluster_knoevenagel Knoevenagel Condensation cluster_michael Michael Addition Aldehyde Ar-CHO Intermediate Ar-CH=Pyrazolone Aldehyde->Intermediate + Pyrazolone - H2O Product Bis(pyrazolyl)methane Intermediate->Product + Pyrazolone

Caption: Tandem Knoevenagel-Michael addition reaction mechanism.

Comparative Analysis of Synthetic Methodologies

While the sodium acetate-catalyzed method is robust, several other approaches have been developed, each with its own advantages. The choice of method may depend on factors such as desired reaction time, environmental considerations ("green chemistry"), and catalyst cost or reusability.

Catalyst/MethodSolventTemperatureReaction TimeYield (%)Key Advantages
Sodium Acetate [1]70% EtOHRoom Temp.0.5 - 5 h85-98Mild, inexpensive, high yield
Visible Light [9][10]NoneRoom Temp.3 - 5 h80-95Catalyst-free, green, sustainable
Ce(SO₄)₂·4H₂O [2]Solvent-free125 °C5 - 12 min81-98Very fast, high yield, reusable catalyst
Nano-magnetic [11][12]Solvent-free80-100 °C10 - 30 min90-97Fast, high yield, easily recyclable catalyst
Catalyst-free [13]Solvent-free120 °C15 - 45 min82-96Green, simple, no catalyst required

This table summarizes various reported methods, highlighting the trend towards more environmentally friendly and efficient protocols, such as catalyst-free and solvent-free conditions or the use of recyclable nanocatalysts.[11][13][14]

Conclusion

The synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) is a straightforward and high-yielding process that can be accomplished through various methodologies. The protocol detailed herein, utilizing sodium acetate in aqueous ethanol, represents a reliable and cost-effective starting point for any research program. For laboratories focused on green chemistry principles, catalyst-free methods under thermal or visible light irradiation present attractive alternatives.[9][10][13] The versatility of this reaction allows for the creation of diverse molecular libraries, which is essential for the discovery of new therapeutic agents.

References

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (Source: National Center for Biotechnology Information)

  • Visible Light-Promoted Green and Sustainable Approach for One-Pot Synthesis of 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols), In Vitro Anticancer Activity, and Molecular Docking with Covid-19 Mpro. (Source: ACS Omega)

  • Synthesis of 4,4'-(Aryl Methylene)Bis(3-Methyl-1H-Pyrazol-5-ol) Derivatives and Pyrano[2, 3-c] Pyrazole Derivatives Using an Engineered Copper-Based Nano-Magnetic Catalyst. (Source: Taylor & Francis Online)

  • Fabrication of a novel organic-inorganic hybrid nanocatalyst and its application for the synthesis of bis(pyrazolyl)methanes. (Source: Iranian Journal of Catalysis)

  • Ce(SO4)2.4H2O catalyzed synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols). (Source: Redalyc)

  • Ph3CCl catalyzed synthesis of bis(pyrazolyl)methanes. (Source: ResearchGate)

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) using cerium (IV) sulfate. (Source: ResearchGate)

  • Synthesis of bis(pyrazolyl)methanes 6a-m using STA as catalyst. (Source: ResearchGate)

  • Preparation of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s over 1,3-disulfonic acid imidazolium tetrachloroaluminate as a novel catalyst. (Source: Royal Society of Chemistry)

  • Visible Light-Promoted Green and Sustainable Approach for One-Pot Synthesis of 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols), In Vitro Anticancer Activity, and Molecular Docking with Covid-19 Mpro. (Source: National Center for Biotechnology Information)

  • Green Synthesis of Bis(pyrazol‐5‐ole) and Pyrazolopyranopyrimidine Derivatives through Mechanochemistry Using Chitosan as a Biodegradable Catalyst. (Source: ResearchGate)

  • Unveiling the cutting-edge synthetic methods and multifaceted applications of bis(pyrazolyl)methanes: A comprehensive review of recent advances. (Source: Taylor & Francis Online)

  • Synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) 3 under catalyst-free and solvent-free conditions. (Source: ResearchGate)

  • An Unexpected Catalytic Synthesis of Novel and Known Bis(pyrazolyl) Methanes by the Use of α-Aryl-N-phenyl Nitrones in Aqueous Media. (Source: ResearchGate)

  • Synthesis of bis (pyrazole-5-ols) (6b). (Source: ResearchGate)

  • Synthesis of 4,4ʹ-(arylmethylene)bis(1H-pyrazol-5-ols) 3a–q. (Source: ResearchGate)

  • Mechanism for the synthesis of pyrazole derivatives via Knoevenagel condensation and Michael addition. (Source: ResearchGate)

  • Construction of a Novel Magnetic Nanocomposite, and its Utility for the Fabrication of 4,4′-(Arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ols). (Source: Chemical Methodologies)

  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. (Source: Royal Society of Chemistry)

  • Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. (Source: National Center for Biotechnology Information)

  • Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking. (Source: National Center for Biotechnology Information)

  • Knoevenagel Condensation Doebner Modification. (Source: Organic Chemistry Portal)

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Application Notes and Protocols for the HPLC Analysis of 1-Methyl-3-phenyl-1H-pyrazol-5-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazolone Analysis

1-Methyl-3-phenyl-1H-pyrazol-5-ol and its derivatives represent a critical class of heterocyclic compounds with significant therapeutic applications. The most prominent member of this family is Edaravone (also known as Radicut®), a potent free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][2] The efficacy and safety of pharmaceutical products containing these active pharmaceutical ingredients (APIs) are directly linked to their purity, potency, and stability. Consequently, robust and reliable analytical methods are paramount for their quantification and characterization throughout the drug development lifecycle, from raw material testing to final product release and stability studies.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), has established itself as the gold standard for the analysis of these compounds. Its high resolution, sensitivity, and specificity make it ideal for separating the parent drug from process-related impurities and degradation products. This application note provides a comprehensive guide to the HPLC analysis of this compound and its derivatives, offering detailed protocols and expert insights into method development and validation.

Chromatographic Strategy: A Rationale-Driven Approach

The successful HPLC analysis of pyrazolone derivatives hinges on a thorough understanding of their physicochemical properties and the principles of chromatography. These compounds are generally polar, which can present challenges in achieving adequate retention on traditional C18 columns.[3][4]

Column Selection: The Foundation of Separation

The choice of the stationary phase is the most critical parameter in method development. For this compound and its analogues, a C18 column is a common starting point due to its versatility.[5] However, the polar nature of these analytes may necessitate alternative stationary phases for optimal retention and resolution.

  • Conventional C18 Columns: These columns provide good hydrophobic retention for many organic molecules. For moderately polar pyrazolone derivatives, a standard C18 column can yield satisfactory results.[6]

  • Polar-Embedded and Polar-Endcapped C18 Columns: To enhance the retention of polar analytes, columns with polar-embedded or polar-endcapped functionalities are often employed. These modifications help to reduce interactions with residual silanols and improve peak shape, especially for basic compounds.

  • Phenyl Columns: The presence of the phenyl ring in the analyte structure makes phenyl stationary phases a logical choice. These columns can offer alternative selectivity through π-π interactions, which can be beneficial in separating structurally similar derivatives.[5]

Mobile Phase Optimization: Driving the Separation

The mobile phase composition dictates the elution strength and selectivity of the separation. A typical mobile phase for the RP-HPLC analysis of pyrazolone derivatives consists of an aqueous component (water or buffer) and an organic modifier (acetonitrile or methanol).

  • Organic Modifier: Acetonitrile is generally preferred over methanol due to its lower viscosity and UV cutoff, which can lead to better peak efficiency and sensitivity.

  • Aqueous Component and pH Control: The pH of the mobile phase is a critical factor, especially for ionizable compounds. Pyrazolone derivatives can exhibit different ionization states depending on the pH. Controlling the pH with a suitable buffer is essential for reproducible retention times and symmetrical peak shapes. Phosphate buffers are common, but for LC-MS compatibility, volatile buffers like formate or acetate are necessary.[5] It is crucial to select a buffer with a pKa within ±1 pH unit of the desired mobile phase pH to ensure adequate buffering capacity.[5]

Detection Wavelength: Ensuring Sensitivity

The selection of an appropriate detection wavelength is vital for achieving high sensitivity. A UV-Vis detector, particularly a photodiode array (PDA) detector, is commonly used. The optimal wavelength is typically the λmax of the analyte, where it exhibits maximum absorbance. For Edaravone, a λmax of around 243 nm has been reported to be effective.[6] A PDA detector is advantageous as it allows for the simultaneous monitoring of multiple wavelengths and can provide spectral information to assess peak purity.

Experimental Workflow

The following diagram illustrates a typical workflow for the HPLC analysis of this compound and its derivatives.

HPLC Workflow Figure 1: HPLC Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Filter_Sample Filter (0.45 µm) Dissolve_Sample->Filter_Sample Filter_Standard Filter (0.45 µm) Dissolve_Standard->Filter_Standard Injection Inject Sample/Standard Filter_Sample->Injection Filter_Standard->Injection HPLC_System HPLC System Setup Column_Equilibration Column Equilibration HPLC_System->Column_Equilibration Column_Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV/PDA Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: A generalized workflow for the HPLC analysis of pyrazolone derivatives.

Detailed Protocols

Protocol 1: Standard Assay of this compound (Edaravone)

This protocol is designed for the routine quantification of Edaravone in bulk drug substance or pharmaceutical formulations.

1. Materials and Reagents:

  • Edaravone reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (analytical grade)

2. Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Water: Acetonitrile (55:45, v/v)[6]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25 °C
Detection UV at 243 nm[6]

3. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Edaravone reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.[6]

  • Working Standard Solution (10 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Preparation: For a bulk drug, prepare a solution of approximately 10 µg/mL in the mobile phase. For a formulation, an appropriate extraction and dilution procedure should be developed and validated.

4. System Suitability:

  • Inject the working standard solution five times.

  • The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.

  • The theoretical plates for the Edaravone peak should be not less than 2000.

  • The tailing factor should be not more than 2.0.

5. Analysis:

  • Inject the blank (mobile phase), followed by the working standard solution and the sample solutions.

  • Quantify the amount of Edaravone in the sample by comparing the peak area with that of the working standard.

Protocol 2: Stability-Indicating Method for Pyrazolone Derivatives

This protocol is designed to separate the active ingredient from its potential degradation products, making it suitable for stability studies. Forced degradation studies are a critical component of developing a stability-indicating method.[7][8]

1. Forced Degradation Study:

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 2 hours. Neutralize with 0.1 M NaOH.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 2 hours. Neutralize with 0.1 M HCl.

  • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for 24 hours.[9]

  • Thermal Degradation: Expose the solid drug substance to 105 °C for 7 days.[9]

  • Photolytic Degradation: Expose the drug solution to UV light (e.g., 1.2 million lux hours).[9]

2. Chromatographic Conditions:

ParameterCondition
Column Agilent ZORBAX Extend-C18, 150 mm x 4.6 mm, 5 µm[1]
Mobile Phase A 0.1% Trifluoroacetic acid in water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
20
21
25
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection PDA detector, 200-400 nm

3. Analysis:

  • Inject the blank, a solution of the undegraded API, and the solutions from the forced degradation studies.

  • The method is considered stability-indicating if all degradation product peaks are well-resolved from the main API peak and from each other.

  • Peak purity analysis using the PDA detector should be performed to confirm that the API peak is spectrally pure in the presence of its degradants.

Method Validation: Ensuring Trustworthiness

Any developed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[10][11]

Validation Parameters Logic

Method Validation Figure 2: Interrelation of Method Validation Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision LOD Limit of Detection Linearity->LOD LOQ Limit of Quantitation Linearity->LOQ Range Range Accuracy->Range Precision->Range Robustness Robustness Robustness->Specificity

Sources

The Strategic Synthesis of Fungicides from 1-Methyl-3-phenyl-1H-pyrazol-5-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic pathways and strategic considerations for utilizing 1-methyl-3-phenyl-1H-pyrazol-5-ol as a pivotal precursor in the development of advanced fungicides. With a focus on the widely successful class of pyrazole carboxamides, this document elucidates the underlying chemical principles, provides detailed experimental protocols, and explores the structure-activity relationships that govern fungicidal efficacy.

Introduction: The Pyrazole Core in Modern Fungicides

The pyrazole scaffold is a cornerstone in the architecture of numerous contemporary agrochemicals, particularly fungicides.[1] Its prevalence is largely due to the exceptional biological activity exhibited by its derivatives. Among the most significant classes of pyrazole-based fungicides are the succinate dehydrogenase inhibitors (SDHIs), which have become indispensable tools in crop protection.[2] These compounds function by targeting and inhibiting the succinate dehydrogenase enzyme complex (Complex II) in the mitochondrial respiratory chain of fungi, thereby disrupting cellular energy production and leading to fungal cell death.[3]

This compound, and its tautomeric form 3-methyl-1-phenyl-pyrazol-5-one, serve as a versatile and economically significant starting material for the synthesis of these potent fungicides. Its chemical structure allows for strategic modifications at various positions, enabling the fine-tuning of the final molecule's biological activity, spectrum, and physicochemical properties.

Part 1: Synthesis of the Precursor: this compound

The synthesis of the pyrazole core is a critical first step. A robust and environmentally conscious approach is the solvent-free condensation of a hydrazine with a β-ketoester. This method is not only efficient but also aligns with the principles of green chemistry.[4][5]

Protocol 1: Solvent-Free Synthesis of 3-Methyl-1-phenyl-pyrazol-5-one

This protocol details the synthesis of the tautomeric form of the precursor, which is readily converted to the desired intermediate for fungicide synthesis.

Rationale: The reaction proceeds via a condensation reaction between phenylhydrazine and ethyl acetoacetate. The absence of a solvent simplifies the workup procedure and reduces environmental impact. The reaction is typically heated to drive the cyclization and dehydration steps.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, combine ethyl acetoacetate and phenylhydrazine in a 1:1 molar ratio.

  • Heat the reaction mixture to 80-90°C with continuous stirring. The mixture will become a viscous syrup.

  • Continue heating for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add diethyl ether to the solidified product and stir vigorously to break up the solid and wash away any unreacted starting materials.

  • Filter the solid product and wash with a small amount of cold diethyl ether.

  • Dry the product under vacuum to yield 3-methyl-1-phenyl-pyrazol-5-one as a pale-yellow solid.

Characterization Data for 3-Methyl-1-phenyl-pyrazol-5-one:

PropertyValueReference
Molecular FormulaC₁₀H₁₀N₂O[6]
Molecular Weight174.20 g/mol [6]
Melting Point127-129 °C[4]
¹H NMR (CDCl₃, δ ppm)2.18 (s, 3H, CH₃), 3.42 (s, 2H, CH₂), 7.17 (t, 1H), 7.38 (t, 2H), 7.84 (d, 2H)[4]
¹³C NMR (CDCl₃, δ ppm)16.6, 42.6, 118.4, 124.6, 128.4, 137.6, 156.1, 170.2[4]

Part 2: From Precursor to Fungicide: The Synthesis of Pyrazole Carboxamides

The conversion of this compound to a potent fungicide typically involves a multi-step synthesis to introduce the necessary functional groups for biological activity. A common pathway involves the formation of a pyrazole-4-carboxylic acid, followed by amidation with a suitable aniline derivative.

Workflow for Pyrazole Carboxamide Synthesis

G cluster_0 Precursor Synthesis cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis start Phenylhydrazine + Ethyl Acetoacetate precursor This compound start->precursor Knorr Cyclization vilsmeier Vilsmeier-Haack Reaction precursor->vilsmeier POCl₃, DMF oxidation Oxidation vilsmeier->oxidation KMnO₄ or similar acid_chloride Thionyl Chloride oxidation->acid_chloride SOCl₂ carbox_acid Pyrazole-4-carboxylic acid carbox_chloride Pyrazole-4-carbonyl chloride amidation Amidation carbox_chloride->amidation fungicide Pyrazole Carboxamide Fungicide amidation->fungicide aniline Substituted Aniline aniline->amidation

Caption: General workflow for the synthesis of pyrazole carboxamide fungicides.

Protocol 2: Synthesis of a Representative Pyrazole Carboxamide Fungicide

This protocol outlines the synthesis of a generic N-(substituted phenyl)-1-methyl-3-phenyl-1H-pyrazole-4-carboxamide, a representative of the SDHI class of fungicides.

Step 1: Vilsmeier-Haack Formylation of this compound

Rationale: The Vilsmeier-Haack reaction introduces a formyl group at the C4 position of the pyrazole ring, which can then be oxidized to a carboxylic acid. Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) form the Vilsmeier reagent, the active electrophile in this reaction.

Experimental Protocol:

  • To a cooled (0-5 °C) solution of DMF, add POCl₃ dropwise with stirring to form the Vilsmeier reagent.

  • Add this compound to the reagent mixture portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-3 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., NaOH solution) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde.

Step 2: Oxidation to 1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic Acid

Rationale: The aldehyde is oxidized to a carboxylic acid, which is a key intermediate for the subsequent amidation reaction. Potassium permanganate (KMnO₄) is a strong oxidizing agent suitable for this transformation.

Experimental Protocol:

  • Suspend the pyrazole-4-carbaldehyde in a mixture of acetone and water.

  • Add a solution of KMnO₄ portion-wise, maintaining the temperature with a water bath.

  • Stir the reaction mixture at room temperature until the purple color of the permanganate disappears.

  • Filter the reaction mixture to remove the manganese dioxide byproduct.

  • Acidify the filtrate with HCl to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain 1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid.

Step 3: Formation of 1-Methyl-3-phenyl-1H-pyrazole-4-carbonyl Chloride

Rationale: The carboxylic acid is converted to the more reactive acid chloride to facilitate the amidation reaction. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Experimental Protocol:

  • To the pyrazole-4-carboxylic acid, add an excess of thionyl chloride.

  • Add a catalytic amount of DMF.

  • Heat the mixture to reflux for 1-2 hours.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude pyrazole-4-carbonyl chloride, which is often used directly in the next step.

Step 4: Amidation to form the Pyrazole Carboxamide Fungicide

Rationale: The final step is the coupling of the pyrazole-4-carbonyl chloride with a substituted aniline to form the amide bond. The choice of the aniline derivative is crucial for the fungicidal activity of the final product. A base, such as triethylamine or pyridine, is used to neutralize the HCl generated during the reaction.

Experimental Protocol:

  • Dissolve the substituted aniline in a suitable anhydrous solvent (e.g., dichloromethane, THF).

  • Add a base, such as triethylamine (1.2 equivalents).

  • Cool the solution to 0-5 °C.

  • Add a solution of the crude pyrazole-4-carbonyl chloride in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Wash the reaction mixture with water, dilute acid, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final pyrazole carboxamide fungicide.

Part 3: Structure-Activity Relationship (SAR) and Fungicidal Efficacy

The fungicidal activity of pyrazole carboxamides is highly dependent on the nature and position of substituents on both the pyrazole and the aniline rings.[7]

Key SAR Insights:

  • Pyrazole Ring: The presence of a methyl group at the N1 position and a trifluoromethyl or difluoromethyl group at the C3 position often enhances fungicidal activity.[8]

  • Aniline Moiety: The substitution pattern on the aniline ring is critical. The presence of bulky, lipophilic groups at the ortho position of the N-phenyl ring can lead to broad-spectrum fungicidal activity.[7] For instance, the N-(biphenyl-2-yl) and N-[2-(1,3-dimethylbutyl)-3-thienyl] moieties have been shown to be highly effective.[7]

  • Amide Linker: The amide bond is essential for binding to the succinate dehydrogenase enzyme. Its conformation is influenced by the surrounding substituents, which in turn affects the binding affinity.

Table of Fungicidal Activity of Representative Pyrazole Carboxamides
CompoundTarget FungusEC₅₀ (µg/mL)Reference
BoscalidSclerotinia sclerotiorum0.51[9]
FluxapyroxadSclerotinia sclerotiorum0.19[9]
PenflufenRhizoctonia solani~0.1-0.3[8]
ThifluzamideRhizoctonia cerealis23.09[9]
Representative Pyrazole-Thiazole Carboxamide (6j)Rhizoctonia cerealis8.14[10]
Representative Pyrazole Carboxamide (5e)Rhizoctonia solani0.06[8]

Part 4: Mechanism of Action: Targeting Fungal Respiration

The primary mode of action for pyrazole carboxamide fungicides is the inhibition of the succinate dehydrogenase (SDH) enzyme.

Pyz_Fungicide Pyrazole Carboxamide Fungicide SDH Succinate Dehydrogenase (Complex II) Pyz_Fungicide->SDH Binds and Inhibits ETC Electron Transport Chain SDH->ETC Blocks Electron Transfer ATP_Synthase ATP Synthase ETC->ATP_Synthase Disrupts Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP Reduces ATP Production Fungal_Cell Fungal Cell ATP->Fungal_Cell Energy Deprivation Growth_Inhibition Inhibition of Fungal Growth Fungal_Cell->Growth_Inhibition Leads to

Caption: Mechanism of action of pyrazole carboxamide fungicides.

By binding to the ubiquinone-binding site of the SDH enzyme, these fungicides block the transfer of electrons from succinate to ubiquinone. This disruption of the mitochondrial respiratory chain leads to a cascade of detrimental effects within the fungal cell, including:

  • Inhibition of ATP synthesis: The blockage of the electron transport chain severely curtails the production of ATP, the primary energy currency of the cell.

  • Accumulation of reactive oxygen species (ROS): The impaired electron flow can lead to the generation of harmful ROS, causing oxidative stress and damage to cellular components.

  • Disruption of cellular metabolism: The inhibition of the tricarboxylic acid (TCA) cycle disrupts key metabolic pathways essential for fungal growth and survival.

This targeted inhibition of a vital metabolic process results in the cessation of fungal growth and, ultimately, cell death.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of potent fungicides. The pyrazole carboxamides, in particular, have demonstrated exceptional efficacy as SDH inhibitors. By understanding the synthetic pathways, the rationale behind the experimental protocols, and the key structure-activity relationships, researchers can effectively design and develop novel fungicidal agents to address the ongoing challenges in crop protection and food security. The protocols and insights provided in this guide serve as a solid foundation for further innovation in the field of agrochemical research.

References

Sources

Application Notes & Protocols: Leveraging 1-Methyl-3-phenyl-1H-pyrazol-5-ol in Multicomponent Reactions for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of 1-Methyl-3-phenyl-1H-pyrazol-5-ol in Modern Synthesis

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous blockbuster drugs and biologically active compounds.[1][2] Among pyrazole derivatives, this compound (PMP), also known widely as Edaravone, has garnered significant attention not only as a potent antioxidant therapeutic but also as an exceptionally versatile building block in organic synthesis.[3] Its unique structural features, particularly its reactive C-4 position, make it an ideal substrate for multicomponent reactions (MCRs).

Multicomponent reactions are powerful synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all starting materials.[4][5][6] This approach embodies the principles of green chemistry by maximizing atom and step economy, reducing waste, and minimizing purification steps.[6][7] The convergence of a privileged scaffold like PMP with the efficiency of MCRs provides an accelerated pathway to generating libraries of complex, drug-like molecules.

This guide provides an in-depth exploration of PMP's application in key multicomponent reactions, offering detailed mechanistic insights and field-proven laboratory protocols.

Chemical Profile and Reactivity of this compound

A fundamental understanding of PMP's chemical nature is crucial for its effective deployment in MCRs. Its reactivity is governed by its tautomeric equilibrium.

  • Chemical Name: this compound

  • Common Names: PMP, Edaravone, 3-methyl-1-phenyl-2-pyrazolin-5-one

  • CAS Number: 89-25-8

  • Molecular Formula: C₁₀H₁₀N₂O

Tautomerism: The Key to Reactivity

PMP exists in three tautomeric forms: the CH, OH, and NH forms.[3] The equilibrium between these forms is solvent-dependent, but the CH-form, possessing an active methylene group at the C-4 position, is the key to its utility in MCRs. This methylene group is flanked by two carbonyl-like groups (one actual carbonyl and one enamine-like system), rendering its protons acidic and readily deprotonated to form a nucleophilic carbanion.

Caption: Tautomeric forms of this compound.

This C-H acidity allows PMP to act as a potent carbon nucleophile, readily participating in foundational organic transformations like Knoevenagel condensations and Michael additions, which are often sequential steps in a single MCR cascade.

Application I: Pseudo-Three-Component Synthesis of 4,4'-(Arylmethylene)bis(pyrazol-5-ols)

One of the most robust and high-yielding MCRs involving PMP is its reaction with various aromatic aldehydes. This reaction proceeds via a pseudo-three-component pathway where one molecule of aldehyde reacts with two molecules of PMP.[1] The resulting bis-pyrazole derivatives are of significant interest for their antioxidant and potential anticancer activities.[1]

Mechanistic Pathway

The reaction is a classic domino sequence initiated by a Knoevenagel condensation, followed by a conjugate Michael addition.

  • Knoevenagel Condensation: The first molecule of PMP condenses with the aromatic aldehyde under mild basic catalysis (e.g., sodium acetate) to form an arylmethylene pyrazolone intermediate (a Knoevenagel adduct).

  • Michael Addition: This highly electrophilic intermediate is then attacked at its β-carbon by the nucleophilic C-4 carbanion of a second PMP molecule. This conjugate addition forms the final, stable bis-pyrazole product.

mechanism_bispyrazole PMP1 PMP (Molecule 1) Intermediate Knoevenagel Adduct (Arylmethylene Pyrazolone) PMP1->Intermediate Knoevenagel Condensation Aldehyde Ar-CHO Aldehyde->Intermediate Knoevenagel Condensation PMP2 PMP (Molecule 2) Product 4,4'-(Arylmethylene)bis(pyrazol-5-ol) PMP2->Product Michael Addition Intermediate->Product Michael Addition Catalyst Base (e.g., NaOAc) Catalyst->Intermediate Catalyst->Product

Caption: Mechanism for bis-pyrazol-5-ol synthesis.

Protocol: Synthesis of 4,4'-[(4-Hydroxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)

This protocol is adapted from a high-yield synthesis reported in the literature.[1]

Materials:

  • This compound (PMP) (2.0 mmol, 348.4 mg)

  • 4-Hydroxybenzaldehyde (1.0 mmol, 122.1 mg)

  • Sodium Acetate (NaOAc) solution (1 M)

  • Ethanol (EtOH), 70% aqueous solution

  • Deionized Water

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (0.8 mmol) and 4-hydroxybenzaldehyde (0.4 mmol).

  • Add 4 mL of 70% aqueous ethanol to the flask. Stir the mixture at room temperature to achieve a suspension.

  • Add 40.2 μL of 1 M aqueous sodium acetate solution to the reaction mixture.

  • Continue stirring at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1) mobile phase. The reaction is typically complete within 30-60 minutes, often indicated by the formation of a thick white precipitate.

  • Upon completion, add deionized water to the flask until the ethanol concentration is approximately 50%. This further encourages product precipitation.

  • Filter the resulting solid using a Büchner funnel.

  • Wash the solid product thoroughly with 50% aqueous ethanol (2 x 5 mL).

  • Dry the product in a vacuum oven at 60°C to obtain the pure 4,4'-[(4-Hydroxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) as a white solid.

Data Summary: Scope of Aldehyde Substrates

The protocol is highly versatile and accommodates a wide range of aromatic aldehydes with varying electronic properties, consistently producing high to excellent yields.

EntryAldehyde (Ar-CHO)Product Yield (%)[1]
12-Hydroxybenzaldehyde98%
2Benzaldehyde97%
33-Nitrobenzaldehyde95%
44-Hydroxybenzaldehyde97%
54-Methoxybenzaldehyde92%
63-FluorobenzaldehydeQuantitative

Application II: Four-Component Synthesis of Pyranopyrazoles

PMP is a key building block in the synthesis of pyrano[2,3-c]pyrazoles, a heterocyclic scaffold known for a wide spectrum of biological activities. These syntheses are elegant examples of four-component reactions where an aldehyde, malononitrile, PMP, and a fourth component (often a source of nitrogen like hydrazine hydrate) are combined.[5]

Mechanistic Rationale

This reaction is a sophisticated domino sequence. The causality behind the experimental choices lies in orchestrating a series of condensations and cyclizations in a controlled manner.

  • Initial Condensation: The reaction is typically initiated by the Knoevenagel condensation between the aromatic aldehyde and the active methylene compound, malononitrile, to form an electron-deficient alkene.

  • Michael Addition: PMP, acting as the nucleophile, attacks this activated alkene in a Michael addition.

  • Cyclization and Tautomerization: The resulting adduct undergoes an intramolecular cyclization, followed by tautomerization and dehydration to form the stable, aromatic pyranopyrazole core. The specific pathway can vary depending on the catalyst and reactants used.

workflow_pyranopyrazole cluster_reactants One-Pot Reaction Vessel Aldehyde Ar-CHO Step1 Knoevenagel Condensation Aldehyde->Step1 Malononitrile CH₂(CN)₂ Malononitrile->Step1 PMP PMP Step2 Michael Addition PMP->Step2 Catalyst Catalyst (e.g., Montmorillonite K10) Catalyst->Step1 Catalyst->Step2 Step1->Step2 Step3 Intramolecular Cyclization & Dehydration Step2->Step3 Product Substituted Pyrano[2,3-c]pyrazole Step3->Product

Sources

Application Notes and Protocols for the Analytical Detection of 1-methyl-3-phenyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-methyl-3-phenyl-1H-pyrazol-5-ol, a compound existing in tautomeric equilibrium with 3-methyl-1-phenyl-2-pyrazolin-5-one, is a significant molecule in the pharmaceutical landscape. It is widely known by its non-proprietary name, Edaravone.[1][2] As a potent free-radical scavenger, it is utilized in the management of neurological conditions such as amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[3][4][5] The therapeutic efficacy of Edaravone is intrinsically linked to its concentration in biological systems, necessitating robust, accurate, and precise analytical methods for its quantification in both bulk drug substance and complex biological matrices.[4]

This comprehensive guide provides detailed application notes and validated protocols for the detection and quantification of this compound. The methodologies presented herein are designed to be implemented by researchers, scientists, and drug development professionals, offering a blend of theoretical understanding and practical, step-by-step instructions. The protocols are grounded in established scientific principles and have been developed to ensure self-validation and adherence to international regulatory standards, such as the ICH Q2(R1) guidelines.[3][6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of effective analytical methods.

PropertyValueSource
Chemical Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
Appearance White to off-white crystalline powder[1]
Melting Point 127-131 °C[1]
pKa ~7.0[1][6]
Solubility Freely soluble in methanol and acetonitrile; sparingly soluble in water.[1]

Chromatographic Methods of Analysis

Chromatographic techniques are the cornerstone of quantitative analysis for this compound, offering high selectivity and sensitivity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reverse-phase HPLC coupled with UV detection is the most prevalent method for the routine analysis of this compound in pharmaceutical formulations. The underlying principle involves the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Standard Weighing Dissolution Dissolution in Diluent Standard->Dissolution Sample Sample Weighing Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification LCMSMS_Principle cluster_lc LC Separation cluster_ms Mass Spectrometry LC_Separation Chromatographic Separation Ionization Ionization Source (ESI) LC_Separation->Ionization Q1 Quadrupole 1 (Precursor Ion Selection) Ionization->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 m/z 175.1 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Fragmentation Detector Detector Q3->Detector m/z 133.0

Sources

1-methyl-3-phenyl-1H-pyrazol-5-ol as an intermediate in drug synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 1-Methyl-3-Phenyl-1H-Pyrazol-5-ol: A Cornerstone Intermediate in Modern Drug Synthesis

Authored by: A Senior Application Scientist

Introduction: The Unseen Importance of a Versatile Scaffold

In the intricate world of pharmaceutical development, the final active pharmaceutical ingredient (API) often stands in the spotlight, celebrated for its therapeutic efficacy. However, the journey to that final molecule is paved with critical intermediates—compounds that, while not drugs themselves, are indispensable building blocks. One such cornerstone is This compound , a heterocyclic compound that serves as a pivotal intermediate in the synthesis of a wide array of pharmaceuticals.[1][2][3] Known by several names, including 1-phenyl-3-methyl-5-pyrazolone (PMP), and most notably as the drug Edaravone , this molecule's utility extends far beyond a single application.[1][4][5]

This guide provides an in-depth exploration of this compound, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental chemical properties, showcase its role in the synthesis of globally recognized drugs, and provide detailed, field-tested protocols for its synthesis and derivatization. Our focus is not just on the "how," but the critical "why"—explaining the causality behind experimental choices to ensure reproducible and robust outcomes.

The pyrazolone structural motif is a privileged scaffold in medicinal chemistry, forming the core of drugs with diverse biological activities, including antimicrobial, anti-inflammatory, antitumor, and central nervous system (CNS) effects.[6][7][8] The inherent reactivity and structural features of this compound make it an exceptionally valuable starting point for tapping into this rich pharmacological landscape.

Core Chemical Characteristics and Reactivity

The versatility of this compound stems from its unique structural and electronic properties. Understanding these is key to appreciating its role as a synthetic intermediate.

Tautomerism: A State of Dynamic Equilibrium

A defining feature of this pyrazolone is its existence in multiple tautomeric forms: the OH (enol), CH (keto), and NH (keto) forms.[9][10] This equilibrium is influenced by the solvent, pH, and temperature, directly impacting the molecule's reactivity.[9]

  • OH-form (this compound): This enolic form possesses an aromatic pyrazole ring and is often favored in polar, protic solvents. Its hydroxyl group can act as a nucleophile or be deprotonated.

  • CH-form (3-methyl-1-phenyl-1H-pyrazol-5(4H)-one): This keto form features a reactive methylene group at the C4 position, which is acidic and readily participates in condensation reactions. This is the key to creating many derivatives.

  • NH-form (5-methyl-2-phenyl-1,2-dihydropyrazol-3-one): Another keto tautomer, which contributes to the overall equilibrium.

The preponderance of the CH-form's reactivity at the C4 position is central to its utility, allowing for electrophilic substitution and condensation with aldehydes and other electrophiles to build molecular complexity.[11]

Application Spotlight: From Intermediate to Blockbuster Drug

The significance of this compound is best illustrated by its direct and indirect roles in prominent pharmaceuticals.

Case Study 1: Edaravone (Radicava®) - The Intermediate as the API

In a unique case, the intermediate itself is the drug. This compound is the chemical name for Edaravone , a potent free-radical scavenger.[1][4]

  • Therapeutic Use: Approved for the treatment of amyotrophic lateral sclerosis (ALS) and for aiding recovery after an ischemic stroke.[4][5][9]

  • Mechanism of Action: Edaravone functions as a powerful antioxidant.[12] In the high-oxidative stress environments associated with stroke and neurodegenerative diseases, it donates an electron to neutralize highly damaging free radicals, thereby protecting neurons from damage.[1] Its lipophilic character allows it to cross the blood-brain barrier, a critical feature for a neuroprotective agent.[1]

Case Study 2: A Precursor to Classic Analgesics and Antipyretics

Historically, this compound was a crucial intermediate for synthesizing pyrazolone-based non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics, such as:

  • Antipyrine

  • Aminopyrine

  • Metamizole

While the use of some of these older drugs has declined due to safety concerns, their development cemented the pyrazolone core as a pharmacologically important structure and highlighted the synthetic value of its parent intermediate.[1][8]

Case Study 3: A Scaffold for Novel Drug Discovery

Modern drug discovery leverages this compound as a starting scaffold for creating libraries of novel compounds. The reactive C4 position is the primary site for modification. A prominent example is the synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) .[11] These derivatives are synthesized via a condensation reaction with various aromatic aldehydes and have been investigated for enhanced antioxidant and anticancer activities.[11] This strategy allows chemists to explore structure-activity relationships (SAR) by systematically altering the substituents to optimize for potency and selectivity.

Experimental Protocols & Methodologies

The following protocols are presented with detailed, step-by-step instructions and explanations of the underlying chemical principles.

Protocol 1: Synthesis of this compound (Edaravone)

This protocol describes the classic and robust synthesis via the condensation of phenylhydrazine and ethyl acetoacetate.[9][13]

Workflow Diagram: Synthesis of this compound

G cluster_reactants Reactants cluster_process Process cluster_purification Purification cluster_product Final Product Phenylhydrazine Phenylhydrazine AdjustpH Adjust pH to 5.0-6.5 (with HCl) Phenylhydrazine->AdjustpH EAA Ethyl Acetoacetate Mix Mix & Heat (e.g., Methanol, 40-90°C) EAA->Mix Reflux1 Reflux (1-6 hours) Mix->Reflux1 AdjustpH->Mix Distill Distill Solvent Reflux1->Distill Neutralize Neutralize pH Reflux (1-3 hours) Distill->Neutralize Cool Cool to Crystallize Neutralize->Cool Filter Filter & Wash Cool->Filter Recrystallize Recrystallize (e.g., Ethanol/Water) Filter->Recrystallize Product This compound Recrystallize->Product

Caption: Workflow for the synthesis of this compound.

Materials & Reagents:

  • Phenylhydrazine

  • Ethyl acetoacetate or Methyl acetoacetate[14]

  • Methanol or Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (for neutralization)

  • Activated carbon (for decolorizing, optional)

Step-by-Step Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve phenylhydrazine (1.0 eq) in methanol.

  • pH Adjustment (Critical Step): While stirring, carefully add concentrated hydrochloric acid dropwise to adjust the pH of the phenylhydrazine solution to between 5.0 and 6.5.[2][14] Causality: This initial acidic pH protonates the phenylhydrazine, controlling the initial condensation rate and minimizing side reactions.

  • Addition of Acetoacetate: Heat the solution to 40-50°C. Add methyl acetoacetate (1.0-1.2 eq) dropwise via the dropping funnel over 1-2 hours, maintaining the reaction temperature.[2][14]

  • Initial Reflux: After the addition is complete, bring the reaction mixture to reflux (approx. 65°C for methanol) and maintain for 2-4 hours.[2][14] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Solvent Removal & Neutralization: Once the initial reaction is complete, distill off the methanol. Add water to the residue and adjust the pH to neutral (pH 7) with a suitable base (e.g., NaOH solution).

  • Second Reflux (Cyclization): Heat the neutralized aqueous mixture to reflux (60-80°C) and stir for an additional 1-3 hours to ensure complete intramolecular cyclization and formation of the pyrazolone ring.[2][14]

  • Crystallization and Isolation: Cool the reaction mixture slowly to room temperature, then further in an ice bath to induce crystallization. The crude product will precipitate as a solid.

  • Filtration and Washing: Collect the crude product by vacuum filtration. Wash the filter cake with cold water to remove any residual salts and impurities.

  • Purification (Recrystallization): Dissolve the crude solid in a minimal amount of hot ethanol or a methanol-acetone mixed solvent.[14] If the solution is colored, add a small amount of activated carbon and filter while hot. Allow the filtrate to cool slowly to form pure, white crystals of this compound. Dry the crystals under vacuum.[13]

Protocol 2: Synthesis of 4,4'-((4-Fluorophenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)

This protocol demonstrates the use of the intermediate in a Knoevenagel-type condensation to form a bis-pyrazolone derivative.[11]

Workflow Diagram: Synthesis of a Bis-Pyrazolone Derivative

G cluster_reactants Reactants cluster_process Process cluster_product Final Product Pyrazolone 1-Methyl-3-Phenyl- 1H-Pyrazol-5-ol (2 eq) Dissolve Dissolve Reactants (e.g., Ethanol) Pyrazolone->Dissolve Aldehyde 4-Fluorobenzaldehyde (1 eq) Aldehyde->Dissolve Catalyst Sodium Acetate Catalyst->Dissolve Stir Stir at Room Temp Dissolve->Stir Monitor Monitor by TLC Stir->Monitor Precipitate Precipitate Forms Monitor->Precipitate Filter Filter & Wash Precipitate->Filter Product Bis-Pyrazolone Derivative Filter->Product

Caption: Workflow for the synthesis of a bis-pyrazolone derivative.

Materials & Reagents:

  • This compound (2.0 eq)

  • 4-Fluorobenzaldehyde (1.0 eq)

  • Sodium acetate (catalytic amount)

  • Ethanol

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound, 4-fluorobenzaldehyde, and a catalytic amount of sodium acetate.

  • Solvent Addition: Add ethanol as the solvent and stir the mixture at room temperature. Causality: Sodium acetate acts as a mild base, facilitating the deprotonation of the C4-methylene group of the pyrazolone (CH-tautomer), which then acts as a nucleophile attacking the aldehyde carbonyl.

  • Reaction: Continue stirring at room temperature. The reaction is typically complete within a few hours, and the product often begins to precipitate directly from the reaction mixture. Monitor progress by TLC.

  • Isolation: Once the reaction is complete, collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold ethanol to remove any unreacted starting materials and the catalyst.

  • Drying: Dry the resulting white solid product under vacuum. The product is often obtained in high purity without the need for further recrystallization.[11]

Analytical Characterization Data

Confirming the identity and purity of the synthesized compound is paramount. The following table summarizes the expected analytical data for this compound.

Analytical TechniqueExpected Observations / Key Data
Melting Point 126-128 °C.[1][15] A sharp melting range indicates high purity.
¹H NMR The spectrum is solvent-dependent due to tautomerism. In DMSO-d₆, signals for multiple tautomers may be visible.[9] Key signals include aromatic protons (phenyl group), a singlet for the methyl group, and signals corresponding to the CH or OH protons of the pyrazole ring.[11]
¹³C NMR Shows characteristic peaks for the carbonyl carbon (C=O) in the keto form (around 170 ppm) and aromatic/heterocyclic carbons. The number of signals can vary with the solvent due to the tautomeric equilibrium.[9][16]
IR Spectroscopy A broad peak around 3100-3400 cm⁻¹ (O-H stretch in enol form), a strong peak around 1600-1670 cm⁻¹ (C=O stretch in keto form), and peaks corresponding to C=C and C=N stretching of the aromatic and pyrazole rings.
Mass Spectrometry Molecular Ion Peak (M⁺) at m/z = 174.20, corresponding to the molecular formula C₁₀H₁₀N₂O.[17][18]

Safety and Handling Protocols

As a laboratory chemical, proper handling of this compound and its derivatives is essential.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[19][20]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to minimize inhalation of dust or vapors.[19]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[19][21]

  • Spill Response: In case of a spill, sweep up the solid material carefully to avoid generating dust and place it in a suitable container for disposal.[19]

  • First Aid:

    • Skin Contact: Wash affected area thoroughly with soap and water.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[21]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[19]

Conclusion and Future Outlook

This compound is far more than a simple chemical intermediate; it is a validated pharmacological scaffold and a testament to the power of heterocyclic chemistry in drug discovery. Its journey from a dye intermediate to a life-altering neuroprotective drug like Edaravone underscores its profound impact.[3][12] The reactivity of its pyrazolone core continues to offer fertile ground for the development of new therapeutic agents targeting a spectrum of diseases. As medicinal chemists continue to explore the vast chemical space surrounding this scaffold, we can anticipate the emergence of new derivatives with enhanced potency, improved safety profiles, and novel mechanisms of action, ensuring that this humble intermediate will remain at the forefront of pharmaceutical innovation for years to come.

References

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  • Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone. PubMed. Available at: [Link]

  • Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone. ResearchGate. Available at: [Link]

  • An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-Based HIV Medicines. American Chemical Society. Available at: [Link]

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  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. National Institutes of Health. Available at: [Link]

  • An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-based HIV Medicines. ResearchGate. Available at: [Link]

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  • KR20060038451A - PPMA manufacturing intermediate and its manufacturing method. Google Patents.
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. Available at: [Link]

  • CN101367763B - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. Google Patents.
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  • Material Safety Data Sheet - 1,3-Dimethyl-5-Pyrazolone, 97%. Cole-Parmer. Available at: [Link]

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Selective C-Acylation of 3-Methyl-1-Phenyl-Pyrazol-5-One: A Comprehensive Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of C-Acylated Pyrazolones

3-Methyl-1-phenyl-pyrazol-5-one and its derivatives are a cornerstone in heterocyclic chemistry, renowned for their versatile applications in pharmaceuticals, agrochemicals, and materials science. Among the various modifications of the pyrazolone scaffold, selective C-acylation at the C4 position is of paramount importance. The resulting 4-acylpyrazolones are not only potent bioactive molecules themselves but also serve as crucial intermediates for the synthesis of a diverse array of more complex heterocyclic systems.[1][2][3] These compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, antibacterial, antifungal, and antitumor properties.[3][4] Furthermore, their exceptional chelating abilities make them valuable ligands in coordination chemistry and separation science.[1][5]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. It delves into the underlying principles governing the regioselectivity of the acylation, offers field-proven protocols, and discusses the critical experimental parameters that ensure high yields and purity of the desired C4-acylated product.

The Challenge of Regioselectivity: C- vs. O-Acylation

The primary challenge in the acylation of 3-methyl-1-phenyl-pyrazol-5-one lies in controlling the regioselectivity. The pyrazolone ring exists in a tautomeric equilibrium between the keto and enol forms.[6] This dual reactivity presents two potential sites for acylation: the carbon at the C4 position (C-acylation) and the oxygen of the enolic hydroxyl group (O-acylation).

Uncontrolled acylation often leads to a mixture of C- and O-acylated products, with the O-acylated isomer frequently being the major or sole product under standard conditions.[1][7] Achieving selective C-acylation requires a strategic approach to modulate the reactivity of the pyrazolone nucleus.

Strategic Approach: The Calcium Hydroxide Mediated Protocol

A highly effective and widely adopted method for achieving selective C-acylation involves the use of calcium hydroxide.[2][7][8] This protocol, originally developed by Jensen, leverages the dual role of Ca(OH)₂ to direct the acylation exclusively to the C4 position.[7]

The key principles behind this strategy are:

  • Tautomeric Equilibrium Shift: Calcium hydroxide, a base, shifts the tautomeric equilibrium towards the enol form.

  • Hydroxyl Group Protection: The enolic hydroxyl group forms a stable complex with the calcium ion, effectively protecting it from acylation.[2][7]

  • Acid Scavenging: Calcium hydroxide neutralizes the hydrogen chloride (HCl) generated during the reaction with acyl chlorides, maintaining the basicity of the reaction medium and preventing the decomposition of the calcium complex.[7]

By forming the calcium complex prior to the addition of the acylating agent, the nucleophilicity of the C4 carbon is enhanced while the reactivity of the enolic oxygen is suppressed, leading to the desired C-acylated product in high yield.[1][7]

Visualizing the Reaction Pathway

C_Acylation_Mechanism cluster_0 Step 1: Tautomerization & Complexation cluster_1 Step 2: Acylation cluster_2 Step 3: Acidic Workup Pyrazolone_Keto 3-Methyl-1-phenyl-pyrazol-5-one (Keto Form) Pyrazolone_Enol Enol Form Pyrazolone_Keto->Pyrazolone_Enol Tautomerization Ca_Complex Calcium-Pyrazolone Complex Pyrazolone_Enol->Ca_Complex Complexation C_Acylated_Complex C4-Acylated Intermediate Complex Ca_Complex->C_Acylated_Complex CaOH2 Ca(OH)₂ CaOH2->Pyrazolone_Enol Acyl_Chloride R-COCl Acyl_Chloride->C_Acylated_Complex Final_Product 4-Aroyl-3-methyl-1-phenyl-pyrazol-5-one (C-Acylated Product) C_Acylated_Complex->Final_Product HCl HCl (aq) HCl->C_Acylated_Complex Decomplexation

Caption: Mechanism of selective C-acylation.

Alternative Methodologies for C-Acylation

While the calcium hydroxide method is robust, other strategies have been developed for the C-acylation of pyrazolones and related 1,3-dicarbonyl compounds. These include:

  • Lewis Acid Catalysis: Lewis acids such as samarium(III) chloride (SmCl₃) have been shown to efficiently catalyze the C-acylation of 1,3-dicarbonyl compounds with acid chlorides, offering a recyclable and environmentally friendly alternative.[9][10] Other Lewis acids like TiCl₄, SnCl₄, and FeCl₃ can also be employed, although their effectiveness may vary depending on the substrate.[11]

  • Friedel-Crafts Acylation: Under Friedel-Crafts conditions, acylation of N-substituted pyrazoles generally occurs at the 4-position.[12] However, the choice of catalyst is crucial, as strong Lewis acids like AlCl₃ can sometimes be too harsh for heterocyclic systems.[11]

  • Vilsmeier-Haack Reaction: This reaction is a powerful tool for the formylation (a specific type of acylation) of electron-rich heterocycles, including pyrazoles, typically at the C4 position.[13][14][15][16] The Vilsmeier reagent, generated in situ from DMF and POCl₃, acts as the electrophile.[15][17]

  • Copper-Catalyzed Acylation: A copper-catalyzed direct acylation of the alkenyl C-H bond in pyrazolones with aldehydes has been developed, providing a route to 4-acylpyrazolones under mild conditions.[18]

  • Solvent-Free and Microwave-Assisted Synthesis: For a greener and more efficient approach, microwave-assisted, solvent-free conditions have been successfully employed for the synthesis of pyrazolone derivatives.[4][19][20]

Detailed Experimental Protocol: Calcium Hydroxide Mediated C-Acylation

This protocol provides a step-by-step guide for the synthesis of 4-aroyl-3-methyl-1-phenyl-pyrazol-5-ones.

Materials and Reagents:

  • 3-Methyl-1-phenyl-pyrazol-5-one

  • Anhydrous 1,4-Dioxane (water content < 0.05%)

  • Calcium Hydroxide (Ca(OH)₂)

  • Appropriate aroyl chloride (e.g., p-toluoyl chloride)

  • 10% Aqueous Hydrochloric Acid (HCl)

  • Recrystallization solvent (e.g., ethanol, methanol-acetone)

  • Deionized Water

  • Basic alumina and silica gel for Thin Layer Chromatography (TLC)

  • Dichloromethane (DCM) and Methanol for TLC mobile phase

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a dropping funnel

  • Magnetic stirrer with a high-turbulence stir bar and heating mantle

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Experimental Workflow:

Experimental_Workflow Start Start Dissolution 1. Dissolve 3-methyl-1-phenyl-pyrazol-5-one in anhydrous dioxane with gentle heating. Start->Dissolution Complexation 2. Add Ca(OH)₂ and reflux for 30 min to form the calcium complex. Dissolution->Complexation TLC_Check1 3. Monitor complex formation by TLC on basic alumina (Mobile phase: DCM). Complexation->TLC_Check1 Cooling 4. Cool the reaction mixture to 0°C in an ice bath. TLC_Check1->Cooling Complex formation complete Acylation 5. Add aroyl chloride dropwise, then reflux for 1.5-2 hours. Cooling->Acylation TLC_Check2 6. Monitor reaction completion by TLC on silica gel. Acylation->TLC_Check2 Workup 7. Cool to room temperature and pour into 10% aqueous HCl with vigorous stirring. TLC_Check2->Workup Reaction complete Filtration 8. Filter the precipitated crude product, wash with water. Workup->Filtration Recrystallization 9. Recrystallize the crude product from a suitable solvent. Filtration->Recrystallization Analysis 10. Characterize the final product (TLC, melting point, NMR). Recrystallization->Analysis End End Analysis->End

Caption: Step-by-step experimental workflow.

Procedure:

  • Dissolution: In a round-bottom flask, combine 3-methyl-1-phenyl-pyrazol-5-one (0.05 mol) and anhydrous 1,4-dioxane (60 mL). Gently heat the mixture (below 70°C) with stirring until the pyrazolone is completely dissolved.[7] It is beneficial to grind the pyrazolone beforehand to speed up dissolution.[1]

  • Complex Formation: To the clear solution, add calcium hydroxide (0.1 mol, 2 equivalents) all at once.[7] The mixture will become a suspension. Reflux the suspension for 30 minutes under vigorous stirring to facilitate the formation of the calcium-pyrazolone complex.[7]

  • Monitoring Complex Formation: The progress of the complex formation can be monitored by TLC on basic alumina using dichloromethane as the eluent. The starting pyrazolone should be fully consumed.[7]

  • Acylation: Cool the reaction mixture to 0°C using an ice bath. Add the desired aroyl chloride (0.05 mol) dropwise via a dropping funnel, maintaining a slow addition rate to control any exothermic reaction.[1][7] After the addition is complete, remove the ice bath and reflux the reaction mixture for 1.5 to 2 hours. The reaction time may vary depending on the reactivity of the aroyl chloride.[1] The color of the reaction mixture will typically change from yellow to orange.[1]

  • Work-up: After the reaction is complete (as monitored by TLC on silica gel), cool the mixture to room temperature. Pour the reaction mixture into 250 mL of 10% aqueous HCl with vigorous stirring.[7] This will decompose the calcium complex and precipitate the crude C-acylated product.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with deionized water to remove calcium chloride and any unreacted calcium hydroxide.[21] The crude product can then be purified by recrystallization from a suitable solvent or solvent system, such as ethanol or a methanol-acetone mixture.[2][21]

  • Characterization: The purity of the final product should be assessed by TLC and melting point determination. The structure should be confirmed by spectroscopic methods, primarily 1D and 2D NMR spectroscopy.[1][2]

Data Presentation: Comparison of Acylation Conditions

The following table summarizes typical reaction parameters and yields for the C-acylation of 3-methyl-1-phenyl-pyrazol-5-one with various aroyl chlorides using the calcium hydroxide method.

Aroyl ChlorideReaction Time (h)Recrystallization SolventYield (%)
Benzoyl chloride1.5Ethanol~85-90%
p-Toluoyl chloride1.5Methanol/Acetone>90%
p-Chlorobenzoyl chloride2.0Ethanol/Dioxane~80-85%
p-Nitrobenzoyl chloride2.0Acetone~75-80%

Note: Yields are indicative and may vary based on experimental conditions and scale.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: The reaction must be protected from moisture to prevent the hydrolysis of the acyl chloride. Use anhydrous solvents and properly dried glassware.[1]

  • Complete Dissolution: Ensure the pyrazolone is fully dissolved before adding calcium hydroxide to facilitate efficient complex formation.[1]

  • Vigorous Stirring: Due to the heterogeneous nature of the reaction mixture with Ca(OH)₂, vigorous stirring is essential for effective complex formation and subsequent acylation.[1]

  • Order of Addition: It is crucial to form the calcium complex before adding the acylating agent. Premature addition of the acyl chloride will result in the formation of the O-acylated byproduct.[1][7]

  • Work-up: During the acidic work-up, ensure thorough stirring to completely decompose the calcium complex. Inadequate acidification can lead to lower yields.[21]

Conclusion

The selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one is a vital transformation for the synthesis of valuable heterocyclic compounds. The calcium hydroxide mediated protocol offers a reliable, high-yielding, and regioselective method for achieving this transformation. By understanding the underlying principles of tautomerism and chelation, and by carefully controlling the experimental parameters, researchers can successfully synthesize a wide range of 4-acylpyrazolones for applications in drug discovery and materials science. Alternative methodologies, such as those employing Lewis acid catalysis or Vilsmeier-Haack conditions, provide additional tools for the synthetic chemist's arsenal, enabling access to a broader scope of acylated pyrazole derivatives.

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  • Royal Society of Chemistry. (2021). Catalytic asymmetric construction of C-4 alkenyl substituted pyrazolone derivatives bearing multiple stereoelements. Chemical Communications, 57(67), 8331-8334. Available at: [Link]

Sources

Green Synthesis Protocols for 1-methyl-3-phenyl-1H-pyrazol-5-ol Derivatives: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-methyl-3-phenyl-1H-pyrazol-5-ol scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of various pharmacologically active agents. Traditional synthesis routes, while effective, often rely on volatile organic solvents and prolonged reaction times, posing environmental and economic challenges. This guide provides detailed application notes and protocols for the green synthesis of this compound derivatives, designed for researchers, chemists, and drug development professionals. We move beyond mere procedural lists to explain the causality behind experimental choices, emphasizing scientifically sound, sustainable, and efficient methodologies. This document explores protocols leveraging alternative energy sources like microwave and ultrasound, as well as advanced solvent systems including ionic liquids and aqueous media, to enhance reaction efficiency while adhering to the principles of green chemistry.

Introduction: The Significance of Pyrazolones and Green Chemistry

The Pharmacological Importance of 1,3,5-substituted Pyrazolones

Pyrazolone derivatives are a cornerstone in heterocyclic chemistry, renowned for their extensive range of biological activities. The specific structural motif of 1,3-disubstituted-5-pyrazolones is found in numerous marketed drugs. For instance, the isomeric compound Edaravone (1-phenyl-3-methyl-5-pyrazolone) is a potent antioxidant used to treat stroke and amyotrophic lateral sclerosis (ALS).[1][2] The derivatives of this compound are actively investigated for their potential as anti-inflammatory, analgesic, antimicrobial, and anticancer agents, making efficient and clean synthesis of this scaffold a critical goal for pharmaceutical research.[3]

The Imperative for Green Synthesis: Moving Beyond Conventional Methods

Classical methods for pyrazolone synthesis, such as the Knorr condensation, typically involve refluxing a hydrazine derivative and a β-ketoester in solvents like ethanol or acetic acid for several hours.[4][5] While reliable, these methods often suffer from drawbacks including the use of hazardous volatile organic compounds (VOCs), high energy consumption, and sometimes, the formation of by-products that complicate purification.[6][7]

Green chemistry offers a transformative approach by focusing on the design of products and processes that minimize the use and generation of hazardous substances.[8] Key principles applicable to pyrazolone synthesis include the use of alternative energy sources (microwaves, ultrasound), employment of safer solvents (water, ionic liquids), and the development of solvent-free (neat) reaction conditions to improve energy efficiency, reduce waste, and shorten reaction times.[9][10]

The Foundational Synthesis: A Mechanistic Overview

The synthesis of this compound is fundamentally a cyclocondensation reaction between methylhydrazine and a phenyl-substituted β-ketoester, typically ethyl benzoylacetate .

The reaction proceeds through an initial nucleophilic attack of the hydrazine onto the keto-carbonyl of the ester, followed by dehydration and subsequent intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the ester carbonyl, eliminating ethanol to form the stable five-membered pyrazolone ring.

Diagram: Proposed Reaction Mechanism

G R1 Methylhydrazine I1 Hydrazone Intermediate (after initial condensation and dehydration) R1->I1 Nucleophilic Attack on Ketone R2 Ethyl Benzoylacetate R2->I1 I2 Cyclized Intermediate I1->I2 Intramolecular Cyclization P 1-methyl-3-phenyl- 1H-pyrazol-5-ol I2->P Elimination of Ethanol

Caption: General mechanism for pyrazolone formation.

Application Protocols: Green Synthesis Strategies

The following protocols are designed to be self-validating systems, providing clear rationales for each step. They are adapted from established green methodologies for various pyrazolone derivatives.

Protocol I: Microwave-Assisted Solvent-Free Synthesis

Rationale: Microwave irradiation provides rapid, uniform heating directly to the reacting molecules, drastically reducing reaction times from hours to minutes.[11] Conducting the reaction under solvent-free ("neat") conditions further enhances the green profile by eliminating solvent waste, reducing cost, and simplifying product work-up.[1][9] This method leverages the high polarity of the reactants to efficiently absorb microwave energy.

Experimental Protocol:

  • Reactant Preparation: In a 50 mL microwave-safe reaction vessel equipped with a magnetic stirrer, add ethyl benzoylacetate (10 mmol, ~1.92 g) and methylhydrazine (10 mmol, ~0.46 g).

  • Reaction Setup: Place the vessel in a domestic or laboratory microwave oven.

  • Irradiation: Irradiate the mixture at a power of 300-450 W for 2-5 minutes.[9][11] Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) (Eluent: 7:3 Hexane:Ethyl Acetate).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. A solid product should form.

  • Purification: Triturate the resulting solid with cold ethanol or diethyl ether to remove any unreacted starting material. Collect the solid product by suction filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Characterization: Confirm the structure of the resulting white to off-white solid by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Protocol II: Ultrasound-Assisted Synthesis in Aqueous Media

Rationale: This protocol combines two green principles: the use of water as a benign and environmentally safe solvent and ultrasound irradiation to promote the reaction.[8] Sonication generates acoustic cavitation—the formation, growth, and implosion of microscopic bubbles—which creates localized high-pressure and high-temperature spots, accelerating mass transfer and reaction rates without raising the bulk temperature significantly.[10]

Experimental Protocol:

  • Reactant Preparation: In a 100 mL round-bottom flask, create a suspension of ethyl benzoylacetate (10 mmol, ~1.92 g) and methylhydrazine (10 mmol, ~0.46 g) in 20 mL of deionized water.

  • Reaction Setup: Place the flask in the water bath of an ultrasonic cleaner or use an ultrasonic horn.

  • Irradiation: Irradiate the mixture for 20-40 minutes at room temperature.[10] The progress of the reaction can be monitored by TLC.

  • Work-up: Upon completion, the product typically precipitates out of the aqueous solution. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by filtration, wash thoroughly with cold water to remove any water-soluble impurities, and dry. If further purity is required, recrystallization from an ethanol-water mixture is effective.

  • Characterization: Analyze the purified product via melting point, NMR, and IR spectroscopy.

Protocol III: Ionic Liquids as Recyclable Catalysts and Media

Rationale: Ionic liquids (ILs) are salts with melting points below 100°C, valued in green chemistry for their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds. Certain ILs can act as both the solvent and a catalyst, facilitating reactions and allowing for easy separation and recycling.[6] A simple imidazolium-based or ammonium-based IL can effectively promote the pyrazolone synthesis.

Experimental Protocol:

  • Reactant Preparation: In a 50 mL flask, dissolve ethyl benzoylacetate (10 mmol, ~1.92 g) and methylhydrazine (10 mmol, ~0.46 g) in 5 mL of an ionic liquid (e.g., 1-butyl-3-methylimidazolium chloride, [BMIM]Cl).

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (50-60°C) for 15-30 minutes. The reaction is typically rapid in an IL medium. Monitor completion by TLC.

  • Product Isolation: After the reaction is complete, add 20 mL of water to the flask. The product, being organic, will precipitate out.

  • Purification: Filter the solid product and wash it with water. Recrystallize from ethanol if necessary.

  • Catalyst Recycling: The aqueous filtrate contains the ionic liquid. The water can be removed under reduced pressure to recover the IL, which can be dried and reused for subsequent reactions with minimal loss of activity.[6]

  • Characterization: Confirm the product's identity and purity using standard analytical techniques.

Comparative Analysis of Synthesis Protocols

The choice of protocol often depends on available equipment, desired throughput, and cost considerations. The following table summarizes the key parameters for the described green methods against a conventional approach.

MethodEnergy SourceSolventCatalystTimeTypical YieldKey Advantages
Conventional Thermal (Reflux)Ethanol/MethanolAcid/Base (optional)2-6 hours85-95%Well-established, simple setup[4][5]
Microwave MicrowaveNone (Neat)None2-5 minutes90-98%Extremely fast, high yield, no solvent waste[9][11]
Ultrasound SonicationWaterNone20-40 minutes88-95%Energy efficient, uses safe solvent, mild conditions[10]
Ionic Liquid Thermal (Gentle)Ionic LiquidIL acts as catalyst15-30 minutes90-96%Fast, high yield, recyclable catalyst/medium[6]

Experimental Workflow and Decision Diagram

Choosing an appropriate green synthesis route can be guided by several factors. The following diagram illustrates a logical decision-making workflow.

G start Goal: Synthesize This compound q1 Is a microwave reactor available? start->q1 p1 Protocol I: Microwave-Assisted Solvent-Free Synthesis q1->p1 Yes q2 Is catalyst recycling a high priority? q1->q2 No end Obtain Product p1->end p2 Protocol III: Ionic Liquid Catalysis q2->p2 Yes p3 Protocol II: Ultrasound-Assisted Aqueous Synthesis q2->p3 No p2->end p3->end

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for 1-methyl-3-phenyl-1H-pyrazol-5-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-methyl-3-phenyl-1H-pyrazol-5-ol, a key intermediate in pharmaceutical research and development, also known as Edaravone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answer frequently asked questions encountered during its synthesis. Our aim is to empower you with the scientific rationale behind experimental choices to optimize your reaction conditions for higher yield and purity.

Experimental Workflow Overview

The synthesis of this compound is most commonly achieved through the Knorr pyrazole synthesis, a condensation reaction between a β-ketoester (ethyl acetoacetate) and a hydrazine derivative (methylhydrazine), followed by cyclization. While seemingly straightforward, several parameters can significantly impact the reaction's outcome. The following diagram outlines the general experimental workflow.

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis Reactants Ethyl Acetoacetate & Methylhydrazine Mixing Combine Reactants (Control addition rate) Reactants->Mixing Solvent Solvent Selection (e.g., Ethanol, Water, or Solvent-free) Solvent->Mixing Heating Heat to Optimal Temperature (e.g., Reflux) Mixing->Heating pH_Control pH Adjustment (Optional, but recommended) Heating->pH_Control Cooling Cool Reaction Mixture Heating->Cooling pH_Control->Cooling Precipitation Precipitate Crude Product Cooling->Precipitation Filtration Filter and Wash Crude Solid Precipitation->Filtration Recrystallization Recrystallize from suitable solvent (e.g., Ethanol) Filtration->Recrystallization Drying Dry Pure Product Recrystallization->Drying Characterization Characterization (NMR, MP, TLC) Drying->Characterization Knorr_Mechanism cluster_info Key Steps Reactants Ethyl Acetoacetate + Methylhydrazine Hydrazone Hydrazone Intermediate Reactants->Hydrazone Condensation (-H2O) Cyclized_Int Cyclized Intermediate Hydrazone->Cyclized_Int Intramolecular Cyclization Product This compound Cyclized_Int->Product Dehydration (-EtOH) info1 1. Nucleophilic attack of hydrazine on the keto group. info2 2. Formation of the five-membered ring. info3 3. Elimination of ethanol to form the stable pyrazolone ring.

Technical Support Center: Purification of 1-methyl-3-phenyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-methyl-3-phenyl-1H-pyrazol-5-ol (also known as PMP or Edaravone). This guide is designed for researchers, scientists, and drug development professionals who handle this critical pharmaceutical intermediate. The purity of this compound is paramount for the success of downstream applications, and this resource provides field-proven insights and troubleshooting solutions to common challenges encountered during its purification.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during your purification workflow. The answers are structured to not only solve the immediate problem but also to explain the underlying chemical principles, empowering you to make informed decisions in future experiments.

Question: My compound 'oiled out' during recrystallization instead of forming crystals. What happened and how can I fix it?

Answer: "Oiling out" is a common issue in recrystallization where the solute separates from the solution as a liquid rather than a solid crystalline lattice.[1][2] This typically occurs for one of two reasons:

  • The melting point of your compound is lower than the boiling point of your chosen solvent. When the solution cools to a temperature below the solvent's boiling point but still above the compound's melting point, the compound will separate as a liquid.

  • The solution is too supersaturated, causing the compound to crash out of solution too rapidly for an ordered crystal lattice to form.[3]

Impurities can also depress the melting point of your compound, making it more prone to oiling out.

Troubleshooting Steps:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (10-20% more) of the hot solvent to reduce the saturation level.[1][3]

  • Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask with paper towels can help. Rapid cooling, such as placing it directly in an ice bath, encourages oiling out.[1][2]

  • Solvent System Modification: If the problem persists, your solvent may be unsuitable. If using a single solvent like ethanol, consider a mixed-solvent system. For instance, dissolve the compound in a minimal amount of hot ethanol (a "good" solvent) and then slowly add a "poor" solvent like water until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.

Question: My yield after recrystallization is extremely low (<30%). What are the likely causes and how can I improve recovery?

Answer: A low yield is a frustrating outcome that often points to procedural inefficiencies rather than a failed reaction.[3] The primary causes are almost always related to solubility.

Key Causes and Solutions:

  • Excess Solvent: This is the most common reason for poor yield.[1][4] The goal is to create a saturated solution at high temperature, not a dilute one.

    • Solution: Use the minimum amount of near-boiling solvent required to fully dissolve the crude solid.[4] If you have already completed the filtration and suspect excess solvent is the cause, you can try to evaporate some of the solvent from the mother liquor and cool it again to recover a second crop of crystals.[1]

  • Premature Crystallization: If the compound crystallizes in the funnel during a hot filtration step to remove insoluble impurities, significant product loss will occur.[5]

    • Solution: Ensure your funnel and receiving flask are pre-heated (e.g., by placing them over a steam bath). Use fluted filter paper for a faster filtration. Add a small excess of hot solvent just before filtering to prevent premature saturation.[3]

  • Incomplete Crystallization: Impatience can lead to filtering before crystallization is complete.[5]

    • Solution: After the solution has cooled to room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation. You can gently scratch the inside of the flask with a glass rod to induce further crystallization.[2]

  • Washing with Room Temperature Solvent: Washing the filtered crystals with warm or room-temperature solvent will re-dissolve a portion of your product.

    • Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[4]

Question: After running a silica gel column, my TLC shows that the collected fractions are still impure. What went wrong?

Answer: Column chromatography is a powerful technique, but its success depends on careful setup and execution.[6] Poor separation can usually be traced back to a few key areas:

Common Errors and Corrective Actions:

  • Incorrect Solvent System: The polarity of the mobile phase (eluent) is critical. If it is too polar, all compounds (your product and impurities) will travel down the column quickly with little separation. If it is not polar enough, everything will remain at the top.

    • Solution: Before running the column, optimize your solvent system using Thin Layer Chromatography (TLC).[6] Aim for a system where your desired compound has an Rf value of approximately 0.2-0.4 and is well-separated from impurity spots.

  • Column Overloading: Adding too much crude material will cause the separation bands to broaden and overlap, leading to impure fractions.

    • Solution: A general rule of thumb is to use a mass ratio of silica gel to crude product of at least 30:1. For difficult separations, this ratio may need to be increased to 100:1 or more.

  • Poor Column Packing: Cracks, bubbles, or an uneven surface in the silica bed will create channels for the solvent to flow through, bypassing proper interaction with the stationary phase and ruining the separation.

    • Solution: Pack the column carefully using a slurry method. Ensure the silica is fully settled and the top surface is flat and level before loading your sample.

  • Sample Loading Technique: Loading the sample in a large volume of strong solvent will cause it to spread out before it even enters the silica, leading to broad bands.

    • Solution: Dissolve the crude product in the minimum amount of the mobile phase or a less polar solvent. For better resolution, consider "dry loading," where the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting dry powder is carefully added to the top of the column.

Part 2: Frequently Asked Questions (FAQs)

This section covers broader questions about the purification of this compound, providing foundational knowledge for designing a robust purification strategy.

Question: What is the most suitable solvent for recrystallizing this compound?

Answer: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[7] For this compound and its analogs, ethanol is widely reported as an effective solvent for recrystallization.[8][9][10]

Solvent Selection Protocol:

  • Start with Ethanol: Place a small amount of your crude solid in a test tube and add a few drops of ethanol. It should be sparingly soluble at room temperature.

  • Heat: Gently heat the mixture. The solid should dissolve completely.

  • Cool: Allow the solution to cool to room temperature, then place it in an ice bath. A good yield of crystals should form.

  • Consider a Mixed Solvent: If the compound is too soluble in hot ethanol to form a saturated solution, or too insoluble, a mixed-solvent system like ethanol/water can be effective. Dissolve the crude material in the minimum amount of boiling ethanol, then add water dropwise until the hot solution just begins to turn cloudy. Add a drop or two of ethanol to re-clarify and then allow it to cool slowly.

Solvent/SystemSuitability for this compoundRationale
Ethanol Excellent Frequently cited in literature; good solubility differential with temperature.[8][9]
Ethanol/Water Very Good Allows for fine-tuning of polarity to maximize recovery.
Methanol Good Similar properties to ethanol, can be a viable alternative.[11]
Toluene Poor Generally used for non-polar compounds; unlikely to be a good choice.
Water Poor The compound has low water solubility.[12][13]

Question: How can I definitively confirm the purity of my final product?

Answer: Assessing purity is a multi-step process. Relying on a single technique is not advisable. A combination of the following methods provides a high degree of confidence:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. The literature melting point for this compound is 126-128 °C .[12] A broad or depressed melting point range is a strong indicator of impurities.[5]

  • Thin Layer Chromatography (TLC): The purified compound should appear as a single, well-defined spot on a TLC plate. It is crucial to test this in at least two different solvent systems of varying polarity to ensure no impurities are co-eluting with your product.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the gold standard. A pure sample will show a single major peak in the chromatogram. Reverse-phase HPLC methods are suitable for this compound.[14]

  • Spectroscopic Analysis (NMR): While primarily used for structure elucidation, a clean ¹H or ¹³C NMR spectrum, free of unexplained peaks, is a strong confirmation of purity.

Part 3: Visualization of Workflows

To better illustrate the decision-making process in purification, the following diagrams outline key workflows.

Purification_Selection start Crude Product recryst Attempt Recrystallization start->recryst check_purity1 Assess Purity (TLC, m.p.) recryst->check_purity1 success Pure Product check_purity1->success Purity ≥ 98% column_chrom Perform Column Chromatography check_purity1->column_chrom Impurities Persist check_purity2 Assess Purity of Fractions column_chrom->check_purity2 check_purity2->success Pure Fractions Combined Recrystallization_Troubleshooting start Hot solution cooled, no crystals form check_oil Did it oil out? start->check_oil oil_remedy Reheat, add more solvent, cool SLOWLY check_oil->oil_remedy Yes check_scratch Scratch flask sides? check_oil->check_scratch No scratch_success Crystals form check_scratch->scratch_success Yes check_solvent Still no crystals? Too much solvent likely check_scratch->check_solvent No solvent_remedy Boil off some solvent, re-cool check_solvent->solvent_remedy Yes

Caption: Troubleshooting flowchart for failed crystallization.

Part 4: Standard Operating Protocols

Protocol 1: Recrystallization of this compound from Ethanol

  • Dissolution: Place the crude solid (e.g., 5.0 g) into a 100 mL Erlenmeyer flask. Add a magnetic stir bar. Add a small portion of ethanol (e.g., 15-20 mL) and heat the mixture to a near-boil on a hot plate with stirring.

  • Saturation: Continue adding ethanol in small portions until the solid just dissolves completely. Avoid adding a large excess of solvent. [4]3. Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (spatula tip). Re-heat the mixture to boiling for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. [5]6. Cooling: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the solid to a watch glass and place it in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Protocol 2: Flash Column Chromatography

  • Solvent System Selection: Using TLC, determine an appropriate solvent system (e.g., Ethyl Acetate/Hexane). An ideal system gives the product an Rf of ~0.3 and separates it well from impurities.

  • Column Packing: Select an appropriate size column. As a rule, use ~50 g of silica gel for every 1 g of crude material. Pack the column as a slurry with the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product (e.g., 1 g) in a minimal amount of dichloromethane or the eluent. Carefully add the solution to the top of the silica bed. Alternatively, perform a dry load by adsorbing the product onto ~2 g of silica, evaporating the solvent, and adding the resulting powder to the column.

  • Elution: Carefully add the mobile phase to the top of the column. Using positive pressure (flash chromatography), begin collecting fractions.

  • Gradient Elution (if necessary): Start with a low polarity mobile phase (e.g., 20% Ethyl Acetate in Hexane) and gradually increase the polarity (e.g., to 30%, 40% Ethyl Acetate) to elute your compound and then any more polar impurities.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

References

  • Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide.
  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • PubChem. 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. [Link]

  • Waters Corporation. Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. [Link]

  • Wired Chemist. Recrystallization. [Link]

  • Recrystallization --->. Recrystallization. [Link]

  • American Chemical Society. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. [Link]

  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]

  • PubChem. 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. [Link]

  • ResearchGate. One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

  • European Patent Office. METHOD FOR PREPARATION OF 1-METHYL-3-(TRIFLUOROMETHYL)-1HPYRAZOL-5-OL. [Link]

  • Emco Chemicals. 1,3,5 PMP | 1-Phenyl-3-methyl-5-pyrazolone | Cas no 89-25-8. [Link]

  • National Institutes of Health (NIH). 4-Methyl-5-phenyl-1H-pyrazol-3-ol. [Link]

  • SIELC Technologies. Separation of 3-Methyl-1-phenyl-1H-pyrazol-5-amine on Newcrom R1 HPLC column. [Link]

  • Google Patents. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Google Patents. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

  • Journal of the Indian Chemical Society. Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. [Link]

  • Google Patents. CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine.
  • SIELC Technologies. (2018). 1-Phenyl-3-methyl-5-pyrazolone. [Link]

  • MDPI. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-4,5-dihydropyridazine-3-carbonitrile. [Link]

  • PubChem. 3-Methyl-5-phenyl-1H-pyrazole. [Link]

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Common side products in the synthesis of 1-methyl-3-phenyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-methyl-3-phenyl-1H-pyrazol-5-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful and efficient production of this important chemical compound.

Introduction

This compound, also known as Edaravone, is a potent free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][2] Its synthesis, most commonly achieved through the condensation of methylhydrazine and ethyl benzoylacetate (or a similar β-ketoester), is a well-established reaction. However, like any chemical synthesis, it is not without its potential for side product formation, which can impact yield, purity, and overall process efficiency. Understanding these potential side reactions is crucial for optimizing the synthesis and ensuring the quality of the final product.

This guide will delve into the common side products encountered, their mechanisms of formation, and practical strategies for their mitigation and removal.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems that may be encountered during the synthesis of this compound, with a focus on identifying and resolving issues related to side product formation.

Issue 1: Low Yield of the Desired Product

Symptoms: The isolated yield of this compound is significantly lower than expected.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Troubleshooting Steps:

      • Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) to monitor the disappearance of starting materials (methylhydrazine and ethyl benzoylacetate).

      • Extend Reaction Time: If starting materials are still present, consider extending the reaction time. Refluxing for an additional 1-2 hours can often drive the reaction to completion.[3][4]

      • Optimize Temperature: Ensure the reaction temperature is appropriate for the solvent used. For instance, with methanol, maintaining a reflux temperature of 60-80°C is common.[3][4]

  • Formation of Phenylhydrazone Intermediate: A stable phenylhydrazone intermediate can form between ethyl benzoylacetate and methylhydrazine, which may be slow to cyclize.

    • Troubleshooting Steps:

      • pH Adjustment: The pH of the reaction medium can influence the rate of cyclization. Some procedures recommend adjusting the pH to a slightly acidic range (pH 5.0-6.5) to facilitate the reaction.[3][4]

      • Heating under Neutral Conditions: After the initial reaction, some protocols suggest distilling off the alcohol solvent and continuing to heat the reaction mixture under neutral pH to promote the final cyclization step.[3][4]

  • Side Reactions Consuming Starting Materials: The formation of various side products can consume the reactants, thereby lowering the yield of the desired product.

    • Troubleshooting Steps:

      • Control Stoichiometry: Ensure the accurate measurement and stoichiometry of your reactants. An excess of one reactant can sometimes favor side reactions.

      • Temperature Control: Adding the methylhydrazine solution dropwise to the ethyl benzoylacetate solution while maintaining a controlled temperature (e.g., 40-50°C) can help minimize the formation of certain side products.[3]

Issue 2: Presence of Impurities in the Final Product

Symptoms: The isolated product shows the presence of one or more unknown peaks in analytical data (e.g., HPLC, NMR).

Potential Causes & Solutions:

  • Formation of Isomeric Pyrazolone: The reaction between methylhydrazine and an unsymmetrical β-ketoester like ethyl benzoylacetate can potentially lead to the formation of an isomeric pyrazolone, 1-phenyl-3-methyl-5-pyrazolone. While the synthesis of this compound uses methylhydrazine, the analogous reaction with phenylhydrazine to produce Edaravone (1-phenyl-3-methyl-5-pyrazolone) is very common and well-studied.[2][5] The regioselectivity is generally high, but trace amounts of the isomer may form.

    • Identification:

      • NMR Spectroscopy: Carefully analyze the 1H and 13C NMR spectra. The chemical shifts of the methyl and phenyl groups will differ between the two isomers.

      • Mass Spectrometry: The isomers will have the same molecular weight, so this technique alone is not sufficient for differentiation but can confirm the presence of an isomer.

    • Mitigation & Removal:

      • Reaction Conditions: The regioselectivity of the initial nucleophilic attack of the hydrazine on the β-ketoester can be influenced by the reaction conditions. Generally, the less sterically hindered nitrogen of methylhydrazine will preferentially attack the ketone carbonyl.

      • Recrystallization: This is often the most effective method for removing isomeric impurities. A suitable solvent system (e.g., ethanol/water, methanol) can be used to selectively crystallize the desired product, leaving the isomer in the mother liquor.[3][5]

  • Dimer and Trimer Impurities: Under certain conditions, self-condensation of the pyrazolone product or reaction with starting materials can lead to the formation of dimer and trimer impurities.[6][][8] These are common in the synthesis of related pyrazolones like Edaravone.

    • Identification:

      • Mass Spectrometry: These impurities will have molecular weights corresponding to two or three units of the pyrazolone.

      • HPLC: They will typically appear as less polar peaks with longer retention times compared to the monomer.

    • Mitigation & Removal:

      • Control Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can promote the formation of these higher molecular weight species.

      • Purification: Column chromatography or preparative HPLC may be necessary to remove these impurities if recrystallization is ineffective.

  • 4,4'-(Arylmethylene)bis(pyrazol-5-ols): If there are any aldehyde impurities present in the starting materials or formed during the reaction, they can react with two equivalents of the pyrazolone product to form bis(pyrazol-5-ol) derivatives.[9][10]

    • Identification:

      • NMR Spectroscopy: The presence of a characteristic methine proton signal in the 1H NMR spectrum is indicative of this type of impurity.

      • Mass Spectrometry: The molecular weight will correspond to two pyrazolone units linked by an arylmethylene bridge.

    • Mitigation & Removal:

      • Use Pure Starting Materials: Ensure the purity of the starting ethyl benzoylacetate and methylhydrazine to avoid introducing aldehyde contaminants.

      • Purification: Recrystallization is often effective in removing these less soluble impurities.[9][10]

Issue 3: Product Discoloration

Symptoms: The final product is off-white, yellow, or brown instead of the expected white crystalline solid.

Potential Causes & Solutions:

  • Oxidation/Degradation Products: Pyrazolones can be susceptible to oxidation, especially in the presence of air and light, leading to colored impurities.

    • Troubleshooting Steps:

      • Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

      • Storage: Store the final product in a well-sealed container, protected from light.

      • Recrystallization with Decolorizing Carbon: If the product is discolored, recrystallization from a suitable solvent with the addition of a small amount of activated charcoal can help remove colored impurities.[3]

  • Residual Starting Materials or Reagents: Traces of unreacted phenylhydrazine (if used in a related synthesis) or other reagents can lead to discoloration.

    • Troubleshooting Steps:

      • Thorough Washing: Ensure the crude product is thoroughly washed with an appropriate solvent to remove any residual starting materials.

      • Recrystallization: As mentioned previously, recrystallization is a powerful technique for removing colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The synthesis proceeds via a cyclocondensation reaction. The more nucleophilic nitrogen of methylhydrazine attacks the ketone carbonyl of ethyl benzoylacetate to form a hydrazone intermediate. Subsequent intramolecular cyclization through the attack of the other nitrogen atom on the ester carbonyl, followed by the elimination of ethanol, yields the pyrazolone ring.[2]

Synthesis_Mechanism Methylhydrazine Methylhydrazine Hydrazone_Intermediate Hydrazone Intermediate Methylhydrazine->Hydrazone_Intermediate Nucleophilic Attack Ethyl_Benzoylacetate Ethyl Benzoylacetate Ethyl_Benzoylacetate->Hydrazone_Intermediate Pyrazolone_Product This compound Hydrazone_Intermediate->Pyrazolone_Product Intramolecular Cyclization (-EtOH)

Caption: General reaction mechanism for pyrazolone synthesis.

Q2: What are the key reaction parameters to control to minimize side product formation?

A2: The following parameters are crucial:

  • Temperature: Gradual heating and maintaining the optimal reaction temperature can prevent the formation of degradation and self-condensation products.

  • pH: For some procedures, adjusting the pH to a slightly acidic condition can improve the reaction rate and yield.[3][4]

  • Purity of Starting Materials: Using high-purity starting materials is essential to avoid the introduction of impurities that can lead to side reactions.

  • Reaction Time: Monitoring the reaction by TLC and stopping it once the starting materials are consumed can prevent the formation of byproducts from prolonged heating.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • Melting Point: Compare the observed melting point with the literature value (around 127-128°C).[2] A broad melting range can indicate the presence of impurities.

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and can help identify and quantify impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any higher or lower molecular weight impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the product and quantify any impurities present.

Q4: Are there alternative synthesis routes for this compound?

A4: While the condensation of a hydrazine with a β-ketoester is the most common route, other methods have been reported. For the closely related Edaravone, synthesis using diketene as a starting material has been described.[2] Green chemistry approaches, such as solvent-free reactions, have also been explored for pyrazolone synthesis.[2]

Summary of Potential Side Products

Side Product TypePotential CauseIdentification MethodsMitigation Strategy
Isomeric Pyrazolone Non-regioselective reactionNMR, HPLCControlled reaction conditions, Recrystallization
Dimer/Trimer Impurities Self-condensationMS, HPLCControl reaction time and temperature
4,4'-(Arylmethylene)bis(pyrazol-5-ols) Aldehyde impuritiesNMR, MSUse pure starting materials
Oxidation/Degradation Products Exposure to air/lightVisual inspection, HPLCInert atmosphere, proper storage, recrystallization with charcoal

Troubleshooting Workflow

Troubleshooting_Workflow Start Synthesis Issue (e.g., Low Yield, Impurities) Analyze_Data Analyze Analytical Data (NMR, HPLC, MS, MP) Start->Analyze_Data Identify_Impurity Identify Potential Side Product(s) Analyze_Data->Identify_Impurity Low_Yield Low Yield? Identify_Impurity->Low_Yield Impure_Product Impure Product? Low_Yield->Impure_Product No Check_Reaction_Conditions Check Reaction Conditions (Time, Temp, pH) Low_Yield->Check_Reaction_Conditions Yes Recrystallize Recrystallize Product Impure_Product->Recrystallize Yes Optimize_Conditions Optimize Reaction Conditions Check_Reaction_Conditions->Optimize_Conditions Column_Chromatography Consider Column Chromatography Recrystallize->Column_Chromatography Impurities Remain End Pure Product, Improved Yield Recrystallize->End Pure Column_Chromatography->End Optimize_Conditions->End

Caption: A workflow for troubleshooting common synthesis issues.

References

  • Daicel Pharma Standards. (n.d.). Edaravone Impurities. Retrieved from [Link]

  • Ghahremanzadeh, R., et al. (2020). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 132(1), 1-9. Retrieved from [Link]

  • SynZeal. (n.d.). Edaravone Impurities. Retrieved from [Link]

  • Google Patents. (2009). CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • Patel, H. V., et al. (2013). Synthesis of Pyrazolone Derivatives and their Biological Activities. International Journal of Pharmaceutical Sciences and Research, 4(8), 3094-3099.
  • ResearchGate. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Retrieved from [Link]

  • Cadena-Cruz, P. J., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 1-13. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]

  • Google Patents. (2017). CN106316957A - Edaravone impurity intermediate, preparation method and application thereof.
  • Anant Labs. (n.d.). Edaravone API Impurity Manufacturers. Retrieved from [Link]

  • Google Patents. (2012). CN101367763B - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.

Sources

Technical Support Center: Regioselective Acylation of 3-Methyl-1-phenyl-pyrazol-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the regioselective acylation of 3-methyl-1-phenyl-pyrazol-5-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this crucial synthetic transformation. Here, we provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to ensure the success of your experiments.

Introduction: The Challenge of Regioselectivity

The acylation of 3-methyl-1-phenyl-pyrazol-5-one is a cornerstone reaction for the synthesis of a wide array of compounds with significant applications, particularly as metal extractants and precursors for pharmaceuticals.[1][2] The primary hurdle in this synthesis is controlling the regioselectivity. The pyrazolone starting material exists in tautomeric forms, presenting two nucleophilic sites for acylation: the carbon at the 4-position (C-acylation) and the exocyclic oxygen atom (O-acylation).[2][3]

The formation of the desired C-acylated product is often in competition with the kinetically favored O-acylated isomer.[3] This guide will equip you with the knowledge to steer the reaction towards the thermodynamically stable C-acylated product with high selectivity and yield.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of the O-acylated byproduct. What is the most common cause and how can I prevent it?

This is the most frequent challenge in this synthesis. The formation of the O-acylated product is a strong indicator of incomplete protection of the hydroxyl group of the enol tautomer before the introduction of the acylating agent.[3][4]

Root Cause: The enol form of the pyrazolone possesses a highly nucleophilic oxygen atom that can readily react with the acylating agent, often faster than the C-4 carbon (kinetic control).[3][5][6]

Solution: The Critical Role of Calcium Hydroxide Pre-Complexation

The most reliable method to ensure selective C-acylation is the use of calcium hydroxide to form a stable complex before adding the acylating agent.[1][3][4]

Here's why this works:

  • Protection: Calcium hydroxide deprotonates the enol and forms a calcium (II) complex, effectively masking the nucleophilic oxygen.[4]

  • Directing Group: This complexation directs the electrophilic attack of the acylating agent to the electron-rich C-4 position.[3]

  • Base: Calcium hydroxide also neutralizes the hydrochloric acid (HCl) generated during the reaction, maintaining the necessary basic conditions for C-acylation.[1][4]

Troubleshooting Guide

Problem 1: Low Yield of the C-Acylated Product Despite Using Calcium Hydroxide.

Several factors can contribute to a low yield even when following the general protocol. Let's break down the potential issues:

Potential Cause Troubleshooting Action Rationale
Incomplete Dissolution of Pyrazolone Ensure the 3-methyl-1-phenyl-pyrazol-5-one is completely dissolved in the anhydrous solvent before adding Ca(OH)₂. Grinding the pyrazolone into a fine powder can aid dissolution.[1]Undissolved starting material will not efficiently form the protective calcium complex, leaving it susceptible to O-acylation or remaining unreacted.
Insufficient Complexation Time After adding Ca(OH)₂, reflux the mixture for a minimum of 30 minutes with vigorous stirring.[3] Monitor the complex formation via TLC on basic alumina.[1]The formation of the calcium complex is not instantaneous. Insufficient time or poor mixing will lead to incomplete protection.
Moisture in the Reaction Use anhydrous dioxane (water content < 0.05%) and protect the reaction from atmospheric moisture with a drying tube.[1]Acyl chlorides are highly susceptible to hydrolysis, which will consume the reagent and reduce the yield.
Inefficient Stirring Use a high-turbulence magnetic stir bar. Calcium hydroxide can form a dense precipitate that requires vigorous agitation to ensure proper mixing and complex formation.[1]Poor stirring leads to localized areas of incomplete complexation.
Premature Addition of Acylating Agent Always cool the reaction mixture (e.g., to 0°C in an ice bath) after complex formation and before the dropwise addition of the acyl chloride.[3]The acylation reaction can be exothermic. Slow, cooled addition helps to control the reaction rate and prevent side reactions.[1]
Problem 2: Difficulty in Isolating the Pure C-Acylated Product.

Even with a successful reaction, challenges can arise during the work-up and purification.

Potential Cause Troubleshooting Action Rationale
Incomplete Decomposition of the Calcium Complex During the acidic work-up (e.g., with 10% HCl), stir the mixture vigorously for at least 1.5 hours to ensure the complete breakdown of the calcium complex.[1]Lumps can form, trapping the product within the unreacted complex, thereby reducing the isolated yield. Grinding any lumps that form is recommended.[1]
Contamination with Calcium Salts Wash the crude product thoroughly with water to remove any residual CaCl₂ or Ca(OH)₂.[1]These inorganic salts can co-precipitate with the product, leading to impurities.
Co-elution during Chromatography If TLC analysis (e.g., 5% Methanol in Dichloromethane) shows overlapping spots for the C- and O-acylated products, consider alternative solvent systems or recrystallization for purification.[1]While often separable, closely related isomers can sometimes be challenging to resolve via column chromatography alone.

Experimental Protocols

Protocol 1: Selective C-Acylation of 3-Methyl-1-phenyl-pyrazol-5-one[1][3][4]
  • Setup: In a two-necked round-bottom flask equipped with a condenser and a dropping funnel, add 3-methyl-1-phenyl-pyrazol-5-one (1 equivalent) and anhydrous 1,4-dioxane.

  • Dissolution: Gently heat the mixture to dissolve the pyrazolone completely.

  • Complexation: Add calcium hydroxide (2 equivalents) to the solution. Reflux the mixture under vigorous stirring for at least 30 minutes.

  • Acylation: Cool the reaction mixture to 0°C using an ice bath. Add the acyl chloride (1 equivalent) dropwise via the dropping funnel while maintaining vigorous stirring.

  • Reaction: After the addition is complete, reflux the reaction mixture for 1.5 - 2.5 hours. The color of the mixture should change from yellow to orange.[3]

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 10% aqueous hydrochloric acid and stir vigorously for at least 1.5 hours.

  • Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure C-acylated product.

Visualizing the Process

Reaction Pathway and Troubleshooting Logic

The following diagram illustrates the critical decision points and troubleshooting steps in the regioselective acylation process.

G cluster_prep Preparation cluster_acylation Acylation cluster_workup Work-up & Purification cluster_troubleshooting Troubleshooting start Start: 3-methyl-1-phenyl-pyrazol-5-one dissolve Dissolve in anhydrous dioxane start->dissolve add_caoh2 Add Ca(OH)₂ (2 equiv.) dissolve->add_caoh2 reflux Reflux with vigorous stirring add_caoh2->reflux cool Cool to 0°C reflux->cool add_acyl Add Acyl Chloride (dropwise) cool->add_acyl reflux2 Reflux 1.5-2.5h add_acyl->reflux2 workup Acidic Work-up (10% HCl) reflux2->workup o_acylation O-Acylation Detected? reflux2->o_acylation filtration Filtration & Washing workup->filtration purification Recrystallization/ Chromatography filtration->purification check_complex Was Ca(OH)₂ complex formed BEFORE adding acyl chloride? o_acylation->check_complex Yes check_anhydrous Was anhydrous dioxane used? check_complex->check_anhydrous Yes modify_protocol Modify Protocol: Ensure pyrazolone is dissolved, then add Ca(OH)₂ and reflux. check_complex->modify_protocol No use_dry_solvent Use freshly dried solvent and protect from air. check_anhydrous->use_dry_solvent No check_stirring Was stirring vigorous during complex formation? check_anhydrous->check_stirring Yes use_stir_bar Use high-turbulence stir bar. check_stirring->use_stir_bar No caption Troubleshooting workflow for regioselective C-acylation.

Caption: Troubleshooting workflow for regioselective C-acylation.

Mechanism: The Role of Calcium Hydroxide

This diagram illustrates how calcium hydroxide facilitates selective C-acylation by forming a protective chelate.

G cluster_0 Tautomeric Equilibrium cluster_1 Complex Formation cluster_2 Regioselective Acylation Pyrazolone (Keto) Pyrazolone (Keto) Calcium Complex Calcium Complex C-Acylated Product C-Acylated Product Pyrazolone (Enol) Pyrazolone (Enol) O-Acylated Product O-Acylated Product Pyrazolone (Enol)->O-Acylated Product + RCOCl (Side Reaction) caption The multifaceted role of Ca(OH)₂.

Caption: The multifaceted role of Ca(OH)₂. (Note: The images in the DOT script are placeholders and would be replaced with actual chemical structure images in a live environment.)

Concluding Remarks

Achieving high regioselectivity in the acylation of 3-methyl-1-phenyl-pyrazol-5-one is a matter of carefully controlling the reaction conditions to favor the formation of the thermodynamically stable C-acylated product. The pre-formation of a calcium complex is the most critical step in this process. By understanding the underlying principles of tautomerism and kinetic versus thermodynamic control, and by diligently applying the troubleshooting strategies outlined in this guide, researchers can consistently achieve high yields of the desired product.

For further inquiries, please do not hesitate to contact our technical support team.

References

  • The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.
  • BenchChem. (2025). Avoiding O-acylation side reactions in 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one synthesis. BenchChem Technical Support.
  • 2.2.1. Selective C-acylation of 3-Methyl-1-phenyl-pyrazol-5-one. (n.d.). In Books.
  • Yoon, Y. J., et al. (2011). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling.
  • Wang, C., et al. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives.
  • Muravev, A. A., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5178. [Link]

  • Tao, K. (2020, October 27). Kinetic Control vs. Thermodynamic Control [Video]. YouTube. [Link]

Sources

Technical Support Center: A Guide to Selectively Synthesizing N-Acyl Pyrazolones and Avoiding O-Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazolone chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with selectivity in pyrazolone acylation reactions. The formation of O-acylated isomers is a common and often frustrating side reaction that can complicate purification and reduce the yield of the desired N-acylated product.

This document provides in-depth troubleshooting advice, detailed protocols, and a mechanistic framework to help you understand and control the factors governing N- versus O-acylation, empowering you to optimize your synthetic outcomes.

Section 1: Understanding the Root Cause: The Tautomerism of Pyrazolones

The core of the selectivity issue lies in the inherent tautomerism of the pyrazolone ring. Pyrazolin-5-ones can exist in three principal tautomeric forms: the CH, NH, and OH forms (Scheme 1).[1] The relative population of these tautomers is highly sensitive to the solvent, pH, and temperature.[2][3] Acylation can occur on either the nitrogen (from the NH-tautomer) or the oxygen (from the OH-tautomer), leading to the respective N-acyl and O-acyl products.

  • NH-Tautomer (Amide Form): Favored in polar, protic solvents. This form is crucial for N-acylation.

  • OH-Tautomer (Enol Form): This aromatic tautomer is often more stable and its presence can lead to undesired O-acylation.

  • CH-Tautomer: Generally less favored in polar solvents but can be present in nonpolar environments.[2]

Controlling the reaction's regioselectivity is therefore a matter of controlling this tautomeric equilibrium. The goal is to create conditions that either favor the NH-tautomer or make the nitrogen atom a significantly more reactive nucleophile than the oxygen atom.

Fig 1. Competing N- and O-acylation pathways.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of N- and O-acylated products?

A mixture arises because both the ring nitrogen (N1 or N2) and the exocyclic oxygen are nucleophilic. The OH-tautomer reacts to give the O-acylated product, while the NH-tautomer gives the N-acylated product. Your reaction conditions are likely allowing for the presence and competitive reaction of both tautomers.

Q2: What is the easiest first step to try to increase my N-acylation yield?

Change your solvent and base. Switching from a polar aprotic solvent (like THF or acetone) to a less polar one (like dioxane or toluene) can disfavor the OH-tautomer.[2] Using a bulky or soft, non-nucleophilic base can also selectively deprotonate the nitrogen atom.

Q3: How can I confirm I have the O-acylated isomer?

Spectroscopic analysis is definitive.

  • ¹H NMR: The O-acyl isomer will often show a downfield shift for the pyrazole ring protons compared to the N-acyl isomer.[4]

  • ¹³C NMR: The carbonyl carbon (C=O) of the pyrazolone ring in the N-acyl product will have a distinctly different chemical shift from the C-O carbon in the O-acyl ether product.[4]

  • IR Spectroscopy: The N-acyl product will show a characteristic amide carbonyl stretch (~1650-1700 cm⁻¹), while the O-acyl product will show an ester carbonyl stretch (~1735-1750 cm⁻¹) and a C=N stretch.[5]

Section 3: In-Depth Troubleshooting Guide

Problem: My reaction predominantly yields the O-acylated product. How do I reverse the selectivity?

Analysis: High yields of the O-acylated product suggest your reaction is under thermodynamic control. The O-acyl pyrazole, being an aromatic ether, is often the more thermodynamically stable isomer. To favor the N-acyl product, you must shift the reaction to operate under kinetic control, where the product that forms fastest is the major one.[6][7] The nitrogen atom in the pyrazolone anion is typically the more nucleophilic (kinetically favored) site.

Solution 1.1: Modify Reaction Conditions to Favor Kinetic Control

The key is to use conditions that favor the formation of the N-acyl product irreversibly and quickly, before it has a chance to equilibrate to the more stable O-acyl isomer.

Protocol: Kinetically Controlled N-Acylation

  • Solvent Selection: Use a non-polar, aprotic solvent such as dioxane or toluene . These solvents minimize the stabilization of the OH-tautomer.[8]

  • Base Selection: Employ a strong, sterically hindered, non-nucleophilic base like potassium tert-butoxide (KOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) . Add the base at a low temperature.

  • Temperature Control: Cool the reaction vessel to 0 °C or -78 °C in a dry ice/acetone bath.

  • Procedure: a. Dissolve the pyrazolone starting material in anhydrous dioxane under an inert atmosphere (N₂ or Ar). b. Cool the solution to the target low temperature (e.g., 0 °C). c. Add the base (e.g., 1.1 equivalents of KOtBu) portion-wise and stir for 15-30 minutes to form the pyrazolonide anion. d. Add the acylating agent (e.g., acyl chloride) dropwise via syringe, maintaining the low temperature. e. Allow the reaction to stir at a low temperature for 1-2 hours, then let it warm slowly to room temperature. f. Monitor the reaction by TLC or LC-MS. Quench with a saturated aqueous solution of NH₄Cl once the starting material is consumed.

Causality: Low temperatures and a strong base rapidly and irreversibly generate the pyrazolonide anion. The subsequent acylation is fast and occurs at the most nucleophilic site (nitrogen), which is the kinetically preferred pathway.[9][10][11] The non-polar solvent and low temperature prevent equilibration to the thermodynamic O-acylated product.

Solution 1.2: Use a Pre-Complexation Strategy

Certain metal ions can chelate with the pyrazolone, effectively blocking the oxygen atom and directing the acylation to the nitrogen. Using calcium hydroxide has been shown to be highly effective for promoting C-acylation, but the principle of blocking the oxygen can be adapted.[8]

Protocol: Ca(OH)₂ Mediated Acylation

  • Setup: In a round-bottom flask, dissolve the pyrazolone starting material (1.0 eq.) in anhydrous 1,4-dioxane.

  • Complexation: Add calcium hydroxide (Ca(OH)₂, 2.0 eq.) to the solution. Stir the resulting suspension vigorously for 30-60 minutes at room temperature. Formation of the calcium complex is crucial.[8]

  • Acylation: Add the acyl chloride (1.1 eq.) dropwise to the suspension. A color change from yellow to orange may be observed.[8]

  • Workup: Stir for 2-4 hours at room temperature, monitoring by TLC. Upon completion, carefully add dilute HCl to quench the reaction and dissolve the calcium salts. Extract the product with an organic solvent (e.g., ethyl acetate).

Causality: The calcium ion forms a chelate with the two oxygen atoms of the 4-acyl-pyrazolone's β-diketone-like structure, sterically hindering any attack at the enolic oxygen and leaving the ring nitrogen as the primary site for acylation.[8]

Data Summary: Impact of Reaction Conditions on N/O Selectivity
ParameterCondition Favoring N-Acylation (Kinetic)Condition Favoring O-Acylation (Thermodynamic)Rationale
Temperature Low (-78 °C to 0 °C)High (Room Temp to Reflux)Low temp favors the fastest-forming product; high temp allows for equilibration to the most stable product.[6][7]
Solvent Non-polar (Toluene, Dioxane)Polar Aprotic (THF, DMF, Acetonitrile)Polar solvents can stabilize the OH-tautomer through hydrogen bonding and dipole interactions.[2]
Base Strong, bulky (KOtBu, LiHMDS)Weaker, smaller (Et₃N, K₂CO₃)Bulky bases can favor deprotonation at the less hindered nitrogen site.
Reaction Time ShortLongLonger reaction times allow the kinetic product to revert and equilibrate to the more stable thermodynamic product.[7]

Section 4: Troubleshooting Workflow

This decision tree can guide your experimental design process when tackling a problematic pyrazolone acylation.

Troubleshooting_Workflow start Start: Poor N/O Selectivity check_product Is O-Acyl the Major Product? start->check_product kinetic_control Implement Kinetic Control Strategy: - Low Temperature (-78 to 0 °C) - Non-polar Solvent (Toluene) - Strong, Bulky Base (KOtBu) check_product->kinetic_control  Yes   optimize_base Optimize Base/Solvent: - Try alternative bases (NaH, LiHMDS) - Screen other non-polar solvents (Dioxane) - Consider pre-complexation (Ca(OH)₂) check_product->optimize_base  No (Mixture)   check_kinetic Selectivity Improved? kinetic_control->check_kinetic check_kinetic->optimize_base  No   success Success: Optimized N-Acylation check_kinetic->success  Yes   thermo_control Reaction is under Thermodynamic Control. Consider if O-acyl is acceptable or if a different synthetic route is needed. failure Consult Literature for Substrate-Specific Methods thermo_control->failure check_optimize Selectivity Improved? optimize_base->check_optimize check_optimize->success  Yes   check_optimize->failure  No  

Fig 2. Decision tree for optimizing N-acylation.

References

  • Tavakol, H., Mohammadi, H., & Aslanzadeh, S. A. (2013). DFT Study of Kinetic and Thermodynamic Parameters of Tautomerism in 4−acyl Pyrazolone. Iranian Journal of Mathematical Chemistry, 4(2), 185-199.

  • Tavakol, H., Mohammadi, H., & Aslanzadeh, S. A. (2013). DFT Study of Kinetic and Thermodynamic Parameters of Tautomerism in 4−acyl Pyrazolone. Iranian Journal of Mathematical Chemistry.

  • Bouab, W., et al. (2012). DFT MODELING OF TAUTOMERIC EQUILIBRIA AND PROTON TRANSFER OF PYRAZOLONE IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 2(2), 227-236.

  • Zhu, L., et al. (2020). N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. RSC Medicinal Chemistry, 11(12), 1435-1444.

  • Kleinpeter, E., et al. (2016). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 21(11), 1549.

  • Bauri, B., et al. (2019). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Crystal Growth & Design, 19(11), 6549-6557.

  • Ivanova, Y., et al. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry.

  • Kumar, R., et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 11(42), 26039-26063.

  • El-Reedy, A. M., & Gad-Elkareem, M. A. M. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. Current Organic Chemistry, 16(12), 1476-1499.

  • Bird, G. H., et al. (2016). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Organic Letters, 18(15), 3562-3565.

  • Chen, Y., et al. (2008). Modulating N- versus O-arylation in pyrazolone-aryl halide couplings. Tetrahedron Letters, 49(28), 4477-4480.

  • Bakulina, O., et al. (2019). Direct Electrophilic Acylation of N-Substituted Pyrazoles by Anhydrides of Carboxylic Acids. Synthesis, 51(17), 3331-3340.

  • Muravev, A. A., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5178.

  • Muravev, A. A., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. MDPI.

  • Muravev, A. A., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. ResearchGate.

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.

  • MedSchoolCoach. (2020, October 27). Kinetic Control vs. Thermodynamic Control. YouTube.

  • Josh_Tutorials. (2020, May 20). PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). YouTube.

  • Bou-Hamdan, F., et al. (2022). Reaction mechanism leading to the formation of the targeted pyrazolone... ResearchGate.

  • Kliachyna, M. A., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(19), 6653.

  • Schmermund, L., et al. (2019). Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes. Angewandte Chemie International Edition, 58(41), 14514-14518.

  • Chauhan, P., & Enders, D. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Chemical Communications, 51(66), 12890-12907.

  • Yuchi, A., et al. (1998). Acylpyrazolone derivatives of high selectivity for lanthanide metal ions: effect of the distance between the two donating oxygens. Journal of the Chemical Society, Dalton Transactions, (12), 1879-1884.

  • Aranaz, I., et al. (2019). The Importance of Reaction Conditions on the Chemical Structure of N,O-Acylated Chitosan Derivatives. Polymers, 11(8), 1358.

  • Tu, S., et al. (2007). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 12(6), 1238-1245.

  • Biju, S., et al. (2022). Acylpyrazolone ligands: Synthesis, structures, metal coordination chemistry and applications. Coordination Chemistry Reviews, 468, 214640.

  • Garribba, E., et al. (2020). Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV) derivatives. University of Sassari.

  • Uçar, G., et al. (2021). Synthesis and biological evaluation of new pyrazolone Schiff bases as monoamine oxidase and cholinesterase inhibitors. Archiv der Pharmazie, 354(1), e2000213.

  • Lakna, S. (2020, November 2). Difference Between O Acylation and N Acylation. Pediaa.com.

  • Gzella, A., et al. (2023). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. Scientific Reports, 13(1), 6932.

  • Wang, J., et al. (2022). Determination of Acyl-, O- , and N- Glucuronide Using Chemical Derivatization Coupled with Liquid Chromatography–High-Resolution Mass Spectrometry. Drug Metabolism and Disposition, 50(5), 624-631.

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Technical Support Center: Scaling Up the Synthesis of 1-Methyl-3-phenyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, chemists, and production managers involved in the synthesis of 1-methyl-3-phenyl-1H-pyrazol-5-ol, a key pharmaceutical intermediate also known as Edaravone. We will move beyond basic protocols to address common challenges encountered during scale-up, focusing on causality, troubleshooting, and process optimization.

Part 1: Synthesis Overview & Core Mechanism

The industrial synthesis of this compound predominantly relies on the Knorr pyrazole synthesis. This classic condensation reaction involves the cyclization of a β-ketoester with a hydrazine derivative. In this case, ethyl acetoacetate reacts with phenylhydrazine.[1] The reaction's regioselectivity is a key feature; the more nucleophilic nitrogen of phenylhydrazine attacks the highly electrophilic ketone carbonyl of ethyl acetoacetate, leading to a hydrazone intermediate which then undergoes intramolecular cyclization to form the pyrazolone ring.[1][2]

Knorr_Synthesis cluster_intermediates Intermediates cluster_product Product EAA Ethyl Acetoacetate Hydrazone Hydrazone Intermediate EAA->Hydrazone + Phenylhydrazine - H₂O PH Phenylhydrazine PH->Hydrazone Product This compound (Edaravone) Hydrazone->Product Intramolecular Cyclization - EtOH

Caption: Knorr pyrazole synthesis workflow for Edaravone.

Part 2: Frequently Asked Questions (FAQs)

This section addresses high-level questions frequently encountered by teams new to this synthesis.

Q1: What is the standard laboratory procedure for synthesizing this compound?

The most common method involves the condensation reaction between phenylhydrazine and ethyl acetoacetate (or methyl acetoacetate) in an alcohol solvent, such as ethanol or methanol.[3][4] The reaction is typically heated to reflux for several hours. Some procedures introduce an acid catalyst, like acetic acid or hydrochloric acid, to facilitate the reaction and improve yield by ensuring the reaction medium is weakly acidic (pH 5.0-6.5).[3][5][6]

Q2: What are the critical parameters that influence reaction success?

The three most critical parameters are temperature, pH, and reaction time.

  • Temperature: Typically controlled between 50-90°C. Higher temperatures accelerate the reaction but can also promote side-product formation.[5][6]

  • pH: A weakly acidic environment (pH 5.0-6.5) is often optimal. This protonates the carbonyl group, making it more electrophilic, but avoids significant protonation of the phenylhydrazine, which would reduce its nucleophilicity.[5][6]

  • Reaction Time: Generally ranges from 1 to 6 hours. Monitoring by TLC or HPLC is crucial to determine the point of maximum conversion and prevent degradation or side reactions from prolonged heating.[5]

Q3: What are the primary safety concerns associated with this synthesis?

The primary hazard is phenylhydrazine . It is toxic if swallowed, inhaled, or in contact with skin, is a suspected carcinogen and mutagen, and can cause organ damage through repeated exposure.[7][8][9] It is also an environmental hazard, being very toxic to aquatic life.[8]

  • Handling: Always handle phenylhydrazine and its solutions in a chemical fume hood.[10]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[9]

  • Storage: Store in tightly closed containers in a cool, well-ventilated area, away from light and air, often under an inert atmosphere like nitrogen.[10]

Q4: What are the different tautomeric forms of the product, and why are they important?

This compound can exist in three tautomeric forms: the CH, OH, and NH forms (see diagram below). The equilibrium between these forms is influenced by the solvent and pH. This is critical for understanding its solubility and reactivity. For instance, its acidic nature (due to the CH form's methylene protons) and basicity (due to the NH form's imine-like nitrogen) explain its solubility in both basic and acidic aqueous solutions.[1][11] This amphoteric character is often exploited during work-up and purification.

Part 3: Troubleshooting Guide for Scale-Up

This guide provides solutions to specific problems that arise during process development and scale-up.

Troubleshooting_Flowchart cluster_solutions Troubleshooting Actions Start Experiment Start Problem Identify Issue Start->Problem LowYield Low Yield Problem->LowYield Yield < 85%? Discoloration Product Discoloration Problem->Discoloration Product is Yellow/Brown? StickyProduct Oily/Sticky Product Problem->StickyProduct Fails to Solidify? Impurity Side Products Detected Problem->Impurity Purity < 99% by HPLC? Sol_Yield Check Temp/pH Control Verify Reagent Stoichiometry Extend Reaction Time LowYield->Sol_Yield Sol_Color Recrystallize (see Table 2) Use Activated Carbon Work under Inert Gas Discoloration->Sol_Color Sol_Sticky Ensure Complete Solvent Removal Triturate with Hexane Adjust pH for Precipitation StickyProduct->Sol_Sticky Sol_Impurity Verify Starting Material Purity Optimize Reaction Temp Improve Purification Method Impurity->Sol_Impurity

Caption: Troubleshooting workflow for common synthesis issues.

Problem 1: Low Reaction Yield

Q: My final isolated yield is consistently below 85%. What are the most likely causes and how can I improve it?

A: Low yield is a multifaceted problem often stemming from incomplete reactions, suboptimal conditions, or losses during work-up.

  • Causality & Explanation:

    • Incomplete Reaction: The condensation may not have reached completion. This can be due to insufficient reaction time or non-optimal temperature. The reaction is an equilibrium process, and driving it to completion is key.

    • Incorrect Stoichiometry: An incorrect molar ratio of phenylhydrazine to ethyl acetoacetate can leave one reactant in excess, limiting the theoretical yield. While a slight excess of the ketoester is sometimes used, a significant deviation is detrimental.[5]

    • Suboptimal pH: As previously mentioned, pH is critical. If the medium is too acidic, the phenylhydrazine nucleophile is deactivated. If too neutral or basic, the ketone carbonyl is not sufficiently activated for nucleophilic attack. Several patents emphasize adjusting the initial pH to 5.0-6.5 for optimal results.[5][6]

    • Losses During Purification: Significant product loss can occur during filtration and recrystallization, especially if the incorrect solvent is used or if the solution is not cooled sufficiently before filtering.

  • Solutions & Protocols:

    • Process Monitoring: Implement in-process controls (IPC) using TLC or HPLC to track the consumption of starting materials. Continue the reaction until the limiting reagent is no longer detected.

    • Parameter Optimization: Systematically optimize reaction conditions. A Design of Experiments (DoE) approach can efficiently identify the optimal temperature, pH, and time. Refer to the table below for starting points.

    • Work-up Enhancement: After the reaction, cooling the mixture to 0-5°C before filtration can significantly improve the recovery of the crude product.[12] Ensure the filter cake is washed with a cold, non-solubilizing solvent to remove impurities without dissolving the product.

ParameterTypical RangeRecommended Starting PointPotential Impact of Deviation
Temperature 40 - 90°C[5][6]75 - 80°C[3]Low: Slow/incomplete reaction. High: Increased side products.
pH 5.0 - 7.0[5][6]5.5 - 6.0Low: Deactivates nucleophile. High: Insufficient carbonyl activation.
Molar Ratio (EAA:PH) 1:0.8 to 1:1.21.05 : 1.0Limits theoretical yield if not near stoichiometric.
Reaction Time 1 - 6 hours[5]2 - 3 hours (with IPC)Short: Incomplete reaction. Long: Potential product degradation.
Table 1: Key Reaction Parameters and Their Impact
Problem 2: Product Discoloration (Yellowing)

Q: My final product is an off-white or yellow powder, not the desired pure white crystal. What causes this and how can it be prevented?

A: Yellowing is a common issue, typically caused by trace impurities or oxidation. Phenylhydrazine itself is prone to air oxidation, forming colored byproducts that can contaminate the final product.

  • Causality & Explanation:

    • Oxidized Starting Material: Using phenylhydrazine that has darkened from exposure to air and light introduces colored impurities from the start.

    • Side Reactions: At elevated temperatures, minor side reactions can produce chromophoric (color-causing) byproducts.

    • Inadequate Purification: The crude product will invariably contain some colored impurities. A single precipitation or filtration step is often insufficient to remove them completely.

  • Solutions & Protocols:

    • Use High-Purity Reagents: Always use freshly distilled or high-purity phenylhydrazine. If the reagent is discolored, it should be purified before use.

    • Inert Atmosphere: For larger-scale reactions where reaction times may be longer, consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.[3]

    • Effective Recrystallization: This is the most critical step for color removal. A patent for the synthesis specifically highlights that recrystallization from a mixed solvent system can solve the yellowing defect.[5]

      • Protocol: Dissolve the crude product in a hot solvent (e.g., methanol or ethanol). If the color persists, add a small amount of activated carbon and reflux for 15-30 minutes. Filter the hot solution through a pad of celite to remove the carbon, then allow the filtrate to cool slowly to form pure, colorless crystals.

Solvent SystemRatio (v/v)Notes
Ethanol-Common, effective solvent for recrystallization.[4]
Methanol-Ethyl AcetateVariesGood for removing a range of impurities.[5]
Methanol-AcetoneVariesAnother effective mixed solvent system.[6]
Ethanol-n-HexaneVariesA non-alcohol solvent like hexane is added after reaction to induce crystallization.[3]
Table 2: Recommended Solvents for Recrystallization
Problem 3: Oily or Sticky Product

Q: After the reaction and initial work-up, I am left with a sticky, oily mass instead of a filterable solid. What happened?

A: This issue usually points to incomplete reaction, residual solvent, or the presence of oily impurities that inhibit crystallization.

  • Causality & Explanation:

    • Incomplete Cyclization: The reaction may have stalled at the hydrazone intermediate stage, which can be oily.

    • Residual Solvent: If the reaction solvent (e.g., ethanol) is not fully removed, it can prevent the product from solidifying.

    • Oily Byproducts: Impurities in the starting materials or side reactions can produce viscous, non-crystalline materials that coat the desired product.

  • Solutions & Protocols:

    • Confirm Completion: Use TLC/HPLC to ensure the starting materials are consumed and the product is the major species present.

    • Solvent Removal: After the reaction, distill off the alcohol solvent under reduced pressure.[5] This is a crucial step mentioned in several optimized procedures.

    • Trituration: Add a non-polar solvent in which the product is insoluble, such as petroleum ether or hexane.[13] Stir or sonicate the mixture. This will often wash away oily impurities and induce the product to solidify. Scrape the flask with a spatula to encourage nucleation.

    • "Salting Out": After removing the reaction solvent, re-dissolve the residue in a minimal amount of a suitable solvent and then pour the solution into a large volume of an anti-solvent (like cold water or hexane) with vigorous stirring to crash out the solid product.

Part 4: References
  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.). ResearchGate. Retrieved from researchgate.net.

  • CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (n.d.). Google Patents. Retrieved from

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). BMC Chemistry. Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]

  • WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (n.d.). Google Patents. Retrieved from

  • Synthesis of 3-methyl-1-phenyl-5-pyrazoline | Ms. Amarjit Kaur. (2021). YouTube. Retrieved from [Link]

  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. (2017). The Royal Society of Chemistry. Retrieved from [Link]

  • CN102180834A - Preparation method for edaravone. (n.d.). Google Patents. Retrieved from

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. (2018). Oriental Journal of Chemistry. Retrieved from [Link]

  • CN101367763B - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (n.d.). Google Patents. Retrieved from

  • Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. (2015). RWTH Publications. Retrieved from [Link]

  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (n.d.). Journal of the Serbian Chemical Society. Retrieved from [Link]

  • Reaction of Phenylhydrazo ethylacetoacetate. (n.d.). International Journal of Applied Biology and Pharmaceutical Technology. Retrieved from [Link]

  • Knorr Pyrazole Synthesis of Edaravone. (2017). The Royal Society of Chemistry. Retrieved from [Link]

  • Safety Data Sheet: Phenylhydrazine hydrochloride. (2025). Carl ROTH. Retrieved from [Link]

  • One pot condensation reaction of phenylhydrazine, ethyl acetoacetate benzaldehyde for synthesis of bis pyrazol-5-ols in the presence of reused cage like CuFe2O4 hollow nanostructure. (n.d.). ResearchGate. Retrieved from researchgate.net.

  • Knorr Pyrazole Synthesis of Edaravone. (n.d.). ResearchGate. Retrieved from researchgate.net.

  • Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro-pyrano[2,3-c]pyrazoles in aqueous medium. (2021). ResearchGate. Retrieved from researchgate.net.

  • Common Name: PHENYLHYDRAZINE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI. Retrieved from [Link]

  • The reaction of ethyl acetoacetate with Hydrazine hydrate, Phenyl Hydrazine, and Hydroxylamine. (2021). YouTube. Retrieved from [Link]

  • Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. (2021). PubMed Central. Retrieved from [Link]

  • Scale-Up of a Continuous Manufacturing Process of Edaravone. (2021). American Chemical Society. Retrieved from [Link]

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Technical Support Center: Catalyst Selection for the Synthesis of 1-Methyl-3-Phenyl-1H-Pyrazol-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for the synthesis of pyrazolone derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on catalyst selection and troubleshooting for the synthesis of 1-methyl-3-phenyl-1H-pyrazol-5-ol and related structures. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your reactions effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis and the critical role of catalysts.

Q1: What is the primary synthetic route for this compound?

A1: The most common and established method is the Knorr pyrazole synthesis, which is a cyclocondensation reaction.[1] It involves reacting a hydrazine derivative (in this case, phenylhydrazine) with a β-ketoester, typically ethyl acetoacetate or methyl acetoacetate.[2][3] The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the final pyrazolone ring.

Q2: Why is a catalyst often necessary for this reaction?

A2: While the reaction can sometimes proceed without a catalyst under harsh conditions (e.g., high heat), a catalyst plays a crucial role in enhancing reaction efficiency. Its primary functions are:

  • Carbonyl Activation: Acid catalysts, in particular, protonate the carbonyl oxygen of the β-ketoester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.[4]

  • Rate Acceleration: By lowering the activation energy, catalysts significantly reduce reaction times and often allow for milder reaction conditions (e.g., lower temperatures).[5]

  • Yield Improvement: By promoting the desired reaction pathway, catalysts can minimize the formation of side products and increase the overall yield of the target pyrazolone.[6]

Q3: What are the main classes of catalysts used for pyrazolone synthesis?

A3: A wide range of catalysts has been successfully employed, each with distinct advantages:

  • Brønsted Acids: These are proton donors and are the most traditional catalysts. Simple organic acids like acetic acid are very common.[2] Stronger, solid acid catalysts like silica sulfuric acid (SSA) have also been shown to be effective.

  • Heterogeneous Catalysts: These solid-phase catalysts are advantageous due to their ease of separation from the reaction mixture and potential for reusability, aligning with green chemistry principles. Examples include nano-ZnO and graphene oxide (GO).[5][6][7]

  • Biocatalysts: Environmentally friendly biocatalysts, such as magnetic aminated starch, have been developed to promote the reaction under mild conditions.[2]

  • Lewis Acids: Catalysts like boron trifluoride (BF₃) can be employed to help direct the reaction, which is particularly useful for improving regioselectivity when using unsymmetrical starting materials.[8]

Q4: I am concerned about regioselectivity. How does the choice of catalyst and conditions influence which isomer is formed?

A4: Regioisomer formation is a significant challenge when using unsymmetrical 1,3-dicarbonyl compounds.[1] The initial nucleophilic attack by the hydrazine can occur at either of the two carbonyl groups. Several factors can influence this selectivity:

  • Steric and Electronic Effects: The inherent steric hindrance and electronic properties of the dicarbonyl compound play a major role.

  • pH Control: Adjusting the reaction's pH can influence the site of the initial nucleophilic attack.[1]

  • Catalyst Type: Lewis acids can coordinate to a specific carbonyl group, directing the hydrazine's attack and thereby enhancing regiocontrol.[8]

  • Solvent Choice: The use of specific solvents, such as fluorinated alcohols, has been shown to dramatically increase regioselectivity in some cases.[8]

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis.

Issue 1: Low or No Product Yield

Potential CauseRecommended Solution & Explanation
Impure Starting Materials Solution: Use freshly distilled phenylhydrazine and high-purity ethyl acetoacetate. Explanation: Phenylhydrazine is susceptible to air oxidation, which can lead to colored impurities and the formation of tarry side products, ultimately consuming the reagent and lowering the yield.[8]
Suboptimal Reaction Conditions Solution: Systematically optimize the reaction parameters, including temperature, solvent, and catalyst loading. Explanation: Pyrazolone formation is sensitive to these conditions. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent product degradation from prolonged heating.[1][8]
Inefficient Catalyst Activity Solution: If using a simple acid catalyst like acetic acid, consider switching to a more active system. Explanation: Heterogeneous catalysts like nano-ZnO or solid acids can offer higher catalytic efficiency and significantly improve yields under milder conditions.[6] Ensure your catalyst has not been deactivated by moisture or other impurities.
Formation of a Stable Intermediate Solution: Increase the reaction temperature or add a dehydrating agent. Explanation: The reaction proceeds through a hydrazone intermediate that must cyclize and dehydrate. If this intermediate is too stable, the reaction may stall. Pushing the equilibrium towards the product may be necessary.[1]

Issue 2: Reaction Mixture Turns Dark or Forms Tar

Potential CauseRecommended Solution & Explanation
Decomposition of Phenylhydrazine Solution: Use high-purity, freshly distilled phenylhydrazine and perform the reaction at a lower temperature if possible. Explanation: As mentioned, hydrazines can decompose, especially at elevated temperatures, leading to colored byproducts and tar.[8]
Air Oxidation Solution: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Explanation: Some reaction intermediates or even the final product may be sensitive to air oxidation, which can lead to complex side products and discoloration.[8]

Issue 3: Difficulty in Product Purification

Potential CauseRecommended Solution & Explanation
Contamination with Starting Materials Solution: Ensure the reaction goes to completion by monitoring with TLC. Use a slight excess of one reagent (often the more volatile one) to consume the other completely, simplifying purification.[1]
Presence of Tarry Byproducts Solution: After the reaction, perform an acid-base workup to remove impurities before attempting recrystallization. Traces of tar can sometimes be removed by charcoal treatment during recrystallization.
Product is an Oil, Not a Solid Solution: Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, purification via column chromatography is the recommended alternative.

Part 3: Mechanistic Insights & Visualizations

Understanding the reaction mechanism is key to rational optimization. The acid-catalyzed Knorr synthesis generally proceeds as follows:

  • Activation: The acid catalyst protonates a carbonyl oxygen of the ethyl acetoacetate, increasing its electrophilicity.

  • Nucleophilic Attack: The terminal nitrogen of phenylhydrazine attacks the activated carbonyl carbon.

  • Hydrazone Formation: A molecule of water is eliminated to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen of the hydrazine moiety attacks the remaining carbonyl carbon in an intramolecular fashion.

  • Dehydration: A final dehydration step occurs to form the aromatic pyrazole ring.

G cluster_reactants Reactants cluster_intermediates Intermediates R1 Phenylhydrazine I2 Hydrazone Intermediate R1->I2 2. Nucleophilic Attack & Dehydration R2 Ethyl Acetoacetate I1 Activated Carbonyl R2->I1 1. Activation Catalyst H+ (Acid Catalyst) Catalyst->I1 I1->I2 2. Nucleophilic Attack & Dehydration I3 Cyclized Intermediate I2->I3 3. Intramolecular Cyclization Product 1-Methyl-3-Phenyl- 1H-Pyrazol-5-ol I3->Product 4. Dehydration G Start Low Product Yield Observed CheckReagents Check Purity of Starting Materials Start->CheckReagents PurifyReagents Purify/Distill Phenylhydrazine & Ethyl Acetoacetate CheckReagents->PurifyReagents Impure CheckConditions Review Reaction Conditions CheckReagents->CheckConditions Pure PurifyReagents->CheckConditions Optimize Optimize Temp, Time, Solvent Monitor by TLC CheckConditions->Optimize Suboptimal CheckCatalyst Evaluate Catalyst System CheckConditions->CheckCatalyst Optimal Optimize->CheckCatalyst ChangeCatalyst Switch to Heterogeneous or More Active Catalyst (e.g., nano-ZnO) CheckCatalyst->ChangeCatalyst Inefficient InertAtmosphere Run Reaction Under Inert Atmosphere CheckCatalyst->InertAtmosphere Efficient Success Yield Improved ChangeCatalyst->Success InertAtmosphere->Success

Sources

Technical Support Center: Pyrazolone Condensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazolone condensation reactions. This guide is structured to provide researchers, medicinal chemists, and process development scientists with practical, field-tested solutions to common challenges encountered during the synthesis of pyrazolone derivatives. Our focus is on explaining the underlying chemical principles to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during pyrazolone synthesis, such as the classic Knorr condensation involving a β-ketoester and a hydrazine derivative.[1][2]

Issue 1: Low or No Yield of the Desired Pyrazolone

Q1: My pyrazolone synthesis is resulting in a very low yield. What are the most common causes?

A1: Low yields in pyrazolone condensations are frequently traced back to four critical factors: suboptimal pH, incorrect reaction temperature or time, purity of starting materials, and the formation of stable, unreactive intermediates.[3] The reaction is a delicate balance between hydrazone formation and subsequent intramolecular cyclization, both of which are sensitive to the reaction environment.[4][5]

Q2: How does pH affect the reaction, and what is the optimal range?

A2: The reaction is highly pH-dependent. Acidic conditions are generally required to catalyze both the initial condensation of the hydrazine with a ketone to form a hydrazone and the subsequent cyclization step.[3][5]

  • Causality: The carbonyl oxygen of the β-ketoester must be protonated to activate the carbonyl carbon for nucleophilic attack by the hydrazine. Similarly, the cyclization step is also acid-catalyzed.[5]

  • Troubleshooting: If your reaction is stalling, it is highly likely the pH is not optimal. At neutral or basic pH, the reaction may stop at the hydrazone intermediate without cyclizing.[5] Conversely, excessively strong acidic conditions can lead to degradation.[6] A weakly acidic environment is typically ideal.

pH RangeObservationRecommended Action
< 3 Potential for starting material/product degradation. Furan byproduct formation possible.[6]Increase pH by adding a weak base or buffer.
3 - 6 Optimal Range. Facilitates both hydrazone formation and cyclization.[2][3]Maintain this range. Acetic acid is a common and effective catalyst/solvent.[7]
> 7 Reaction often stalls at the hydrazone intermediate.[5]Add a catalytic amount of a protic acid (e.g., acetic acid, p-TsOH).[8]

Q3: I've confirmed the pH is optimal, but the yield is still poor. What should I investigate next?

A3: Your next steps should be to verify the purity of your reagents and optimize the reaction time and temperature.

  • Purity of Starting Materials: Impurities in either the hydrazine or the dicarbonyl compound can significantly interfere with the reaction.[3][6] Hydrazine derivatives can degrade over time; using a freshly opened bottle or redistilled reagent is advisable. Verify the purity of your β-ketoester via NMR or GC-MS.

  • Temperature and Time: While heating is often necessary, prolonged exposure to high temperatures can cause degradation.[6] The Knorr synthesis can be rapid, and excessive heating may not be required.[7] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion and avoid byproduct formation from extended heating.[3] Microwave-assisted synthesis can sometimes dramatically reduce reaction times and improve yields.[9]

Troubleshooting_Low_Yield cluster_solutions Solutions Start Low Yield Observed Check_Purity Verify Reagent Purity (Hydrazine, Dicarbonyl) Start->Check_Purity Check_pH Measure & Adjust pH (Target: 3-6) Check_Purity->Check_pH [Purity OK] Purify Purify / Replace Reagents Check_Purity->Purify [Impure] Monitor_Rxn Monitor Reaction (TLC / LC-MS) Check_pH->Monitor_Rxn [pH OK] Adjust_Acid Add Catalytic Acid (e.g., Acetic Acid) Check_pH->Adjust_Acid [pH > 7] Optimize_Temp Optimize Temperature & Time Monitor_Rxn->Optimize_Temp [Stalled / Slow] Success Improved Yield Optimize_Temp->Success Run_Matrix Run Time/Temp Matrix Optimize_Temp->Run_Matrix

A flowchart for troubleshooting low yields.
Issue 2: Formation of Multiple Products & Side Reactions

Q4: My reaction produces a mixture of isomers. How can I improve regioselectivity?

A4: The formation of regioisomers is a classic challenge in pyrazolone synthesis when using an unsymmetrical 1,3-dicarbonyl compound.[10] The substituted nitrogen of the hydrazine can attack either of the two different carbonyl carbons, leading to two distinct products.

  • Causality: The outcome is governed by a combination of steric and electronic factors, which dictates the initial site of nucleophilic attack.[10] The reaction can be under either kinetic or thermodynamic control.

  • Troubleshooting & Optimization:

    • Steric Hindrance: A bulky substituent on the hydrazine or the dicarbonyl will favor attack at the less sterically hindered carbonyl group.[10]

    • Solvent Choice: The solvent can play a crucial role. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically improve regioselectivity in some cases compared to standard solvents like ethanol.[10]

    • Temperature Control: Lower temperatures may favor the kinetically controlled product, while higher temperatures could lead to the thermodynamically more stable isomer.[11] Experimenting with reaction temperature is a key optimization step.[10]

Regioisomer_Formation cluster_reactants Reactants Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack_C1 Attack at Carbonyl 1 (e.g., less hindered) Dicarbonyl->Attack_C1 Attack_C2 Attack at Carbonyl 2 (e.g., more hindered) Dicarbonyl->Attack_C2 Hydrazine Substituted Hydrazine Hydrazine->Attack_C1 Hydrazine->Attack_C2 Hydrazone1 Hydrazone Intermediate A Attack_C1->Hydrazone1 [Pathway A] Hydrazone2 Hydrazone Intermediate B Attack_C2->Hydrazone2 [Pathway B] Product1 Regioisomer 1 (Major Product) Hydrazone1->Product1 Cyclization Product2 Regioisomer 2 (Minor Product) Hydrazone2->Product2 Cyclization

Competing pathways leading to regioisomer formation.
Issue 3: Product Purification Challenges

Q5: I have obtained a crude product, but it is difficult to purify. What are the best practices?

A5: Purifying pyrazolones can be challenging due to their polarity and potential for containing unreacted hydrazine.

  • Removal of Hydrazine: Unreacted hydrazine or its salts are common basic impurities. An acid-base extraction is highly effective. Dissolve your crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl) to protonate and remove the basic hydrazine into the aqueous layer.[12]

  • Recrystallization: This is the most common method for purifying solid pyrazolone products. Common solvent systems include ethanol/water, ethyl acetate/hexanes, and isopropanol.[12][13] Finding the right solvent system is key.[12]

  • Column Chromatography: If recrystallization fails or if the product is an oil, column chromatography is necessary. Pyrazoles can be somewhat basic and may stick to silica gel. To mitigate this, you can deactivate the silica by preparing your slurry with a small amount of triethylamine (e.g., 1% v/v) in your eluent.[12][13] Alternatively, neutral alumina can be a good stationary phase.

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazolone Synthesis

This protocol provides a robust starting point for the synthesis of 1-phenyl-3-methyl-5-pyrazolone.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.[7]

  • Reagent Addition: Slowly add the β-ketoester (e.g., ethyl acetoacetate, 1.0 - 1.1 eq) to the stirred solution. If using a neutral solvent like ethanol, add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[7]

  • Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 80 °C or reflux) and stir.[4][7]

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed (typically 1-4 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration.[2] If no solid forms, reduce the solvent volume under reduced pressure.

  • Purification: Wash the crude solid with cold water or ethanol to remove soluble impurities.[7] Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure pyrazolone.[2][12]

Protocol 2: Troubleshooting - pH Optimization Trial
  • Setup Parallel Reactions: Set up three small-scale reactions in parallel using your standard starting material concentrations.

  • Vary Acid Catalyst:

    • Reaction A: No acid catalyst (control).

    • Reaction B: Add 0.1 eq of acetic acid.

    • Reaction C: Use glacial acetic acid as the solvent.

  • Monitor Conversion: Run all three reactions at your optimized temperature. Take aliquots every 30 minutes and analyze by TLC or LC-MS to compare the rate of starting material consumption and product formation.

  • Analyze Outcome: This trial will quickly determine if insufficient acid catalysis is the root cause of low yield or a stalled reaction.

References

  • A Complete Analysis of The Synthesis and Pharmacological Effects of Pyrazolone Derivatives. (n.d.). International Journal of Pharmacy and Biological Sciences.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.).
  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2010). MDPI.
  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. (n.d.).
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). IJCRT.org.
  • Troubleshooting low yields in pyrazole synthesis with N'-Acetylacetohydrazide. (2025). Benchchem.
  • Method for purifying pyrazoles. (n.d.).
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014).
  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (n.d.). Springer.
  • A one-step synthesis of pyrazolone. (2025).
  • The Dawn of Pyrazolones: A Technical Guide to Their Discovery and Early Synthesis. (n.d.). Benchchem.
  • Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles. (2025). Benchchem.
  • side reaction prevention in pyrazole synthesis from hydrazinyl precursors. (n.d.). Benchchem.
  • Preventing degradation of pyrazole compounds during synthesis. (n.d.). Benchchem.
  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.).
  • Knorr Pyrazole Synthesis Question. (2025). Reddit.

Sources

Technical Support Center: Recrystallization of 1-Methyl-3-phenyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-methyl-3-phenyl-1H-pyrazol-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. As a Senior Application Scientist, my goal is to combine established scientific principles with practical, field-tested insights to ensure you can achieve the highest purity for your compound.

Introduction to Recrystallization of this compound

This compound, also known as Edaravone, is a potent free-radical scavenger. Its purity is critical for reliable experimental results and for its therapeutic efficacy. Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization process involves dissolving the impure solid in a hot solvent and then allowing the solution to cool slowly, promoting the formation of pure crystals while the impurities remain in the mother liquor.

This guide will walk you through the intricacies of selecting the right solvent system, provide a step-by-step protocol, and offer a comprehensive troubleshooting guide for common issues encountered during the recrystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For pyrazolone derivatives, ethanol is a commonly used and effective solvent.[1][2][3] A mixed solvent system, such as ethanol-water, can also be highly effective. The addition of water as an anti-solvent to a hot ethanolic solution can induce crystallization upon cooling. The optimal solvent or solvent mixture often needs to be determined experimentally.[4][5]

Q2: How do I choose a suitable solvent if ethanol is not effective?

A2: Solvent selection is a critical step and can be guided by the principle of "like dissolves like". Since this compound is a moderately polar molecule, polar solvents are generally a good starting point. You can perform small-scale solubility tests with various solvents such as methanol, acetone, or ethyl acetate.[4][6][7] The goal is to find a solvent that dissolves the compound when hot but not when cold. A good practice is to test a range of solvents with varying polarities.

Q3: What is "oiling out," and how can I prevent it?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystal.[8][9][10] This often happens if the boiling point of the solvent is higher than the melting point of the compound (the melting point of this compound is approximately 126-128 °C).[11] It can also be caused by a very high concentration of impurities. To prevent this, you can try using a lower-boiling point solvent, using a larger volume of solvent, or performing a preliminary purification step like column chromatography to remove a significant portion of the impurities.

Q4: How can I decolorize my sample if it has a persistent yellow or brown tint?

A4: Colored impurities are common in the synthesis of pyrazolone derivatives. These can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[8][12] The charcoal adsorbs the colored impurities. Use charcoal sparingly (1-2% by weight of your compound) as it can also adsorb some of your desired product, leading to a lower yield.

Q5: What is a reasonable expected yield for recrystallization?

A5: A successful recrystallization should provide a high recovery of the pure compound, typically in the range of 70-90%. However, the yield can be significantly lower if too much solvent is used, if the solution is not cooled sufficiently, or if there are multiple transfer steps where the product can be lost.[12][13]

Troubleshooting Guide

This section addresses specific problems you might encounter during the recrystallization of this compound, their probable causes, and actionable solutions.

Problem Probable Cause(s) Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used: The solution is not supersaturated upon cooling. 2. Supersaturation: The solution is supersaturated, but crystal nucleation has not been initiated.[14][15]1. Reduce Solvent Volume: Gently boil off some of the solvent to concentrate the solution and then allow it to cool again. 2. Induce Crystallization:     a. Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.     b. Seeding: Add a tiny seed crystal of pure this compound to the cooled solution.     c. Further Cooling: Place the flask in an ice-water bath to further decrease the solubility.
Low Yield of Recovered Crystals 1. Incomplete crystallization: The solution was not cooled for a sufficient amount of time or to a low enough temperature. 2. Excessive washing: Using too much cold solvent to wash the crystals can dissolve a significant portion of the product. 3. Premature crystallization: The product crystallized in the filter funnel during hot filtration.[12][16]1. Maximize Crystallization Time/Temperature: Allow the solution to cool slowly to room temperature and then place it in an ice bath for at least 30 minutes. 2. Minimize Washing Volume: Wash the crystals with a minimal amount of ice-cold solvent. 3. Prevent Premature Crystallization: Use a pre-heated filter funnel and flask for hot filtration. If crystals do form, you can try to redissolve them with a small amount of hot solvent.
"Oiling Out" - Formation of an Oil Instead of Crystals 1. Melting point depression: The presence of a high concentration of impurities can lower the melting point of the compound below the temperature of the solution.[10] 2. Inappropriate solvent: The boiling point of the solvent may be too high. 3. Rapid cooling. 1. Re-dissolve and Dilute: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. 2. Change Solvent: Select a solvent with a lower boiling point. 3. Slow Cooling: Insulate the flask to ensure a very gradual temperature decrease.
Colored Crystals 1. Colored impurities are co-crystallizing with the product. 1. Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.[8][12]
Impure Product (Confirmed by Melting Point or TLC) 1. Ineffective recrystallization: The chosen solvent may not be suitable for separating the specific impurities present. 2. Crystallization occurred too quickly, trapping impurities. 1. Re-recrystallize: Perform a second recrystallization, possibly with a different solvent or solvent system. 2. Slow Down Crystallization: Ensure the solution cools as slowly as possible without disturbance.

Experimental Protocol: Single Solvent Recrystallization of this compound

This protocol provides a step-by-step method for the purification of this compound using ethanol as the recrystallization solvent.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Activated charcoal (optional)

  • Erlenmeyer flasks (2)

  • Hot plate with magnetic stirring

  • Magnetic stir bar

  • Stemless funnel

  • Filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Ice bath

  • Spatula

  • Glass rod

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of ethanol to just cover the solid.

    • Gently heat the mixture on a hot plate with stirring.[12]

    • Add more ethanol in small portions until the solid completely dissolves at the boiling point of the solvent. Avoid adding a large excess of solvent.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a very small amount of activated charcoal to the solution.

    • Reheat the solution to boiling for a few minutes while stirring.

  • Hot Filtration:

    • Pre-heat a second Erlenmeyer flask and a stemless funnel on the hot plate.

    • Place a fluted filter paper in the hot funnel.

    • Quickly pour the hot solution through the filter paper into the clean, hot flask to remove any insoluble impurities (and activated charcoal if used). This step should be performed quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask with a watch glass and allow the clear filtrate to cool slowly and undisturbed to room temperature.[12]

    • Slow cooling is crucial for the formation of large, pure crystals.[16]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol.

    • Collect the crystals by vacuum filtration.

    • Break the vacuum and add a small amount of ice-cold ethanol to wash the crystals.

    • Reapply the vacuum to pull the wash solvent through. Repeat the wash if necessary.

  • Drying:

    • Leave the crystals in the Büchner funnel with the vacuum on for a few minutes to air-dry.

    • Transfer the crystals to a watch glass and allow them to dry completely. The purity of the final product can be assessed by taking a melting point. Pure this compound has a melting point of 126-128 °C.[11]

Visualizing the Workflow

Recrystallization Workflow

Recrystallization_Workflow Start Start: Crude Solid Dissolution 1. Dissolution (Minimum Hot Solvent) Start->Dissolution Hot_Filtration 2. Hot Filtration (Remove Insolubles) Dissolution->Hot_Filtration Cooling 3. Slow Cooling (Crystal Formation) Hot_Filtration->Cooling Vacuum_Filtration 4. Vacuum Filtration (Isolate Crystals) Cooling->Vacuum_Filtration Washing 5. Washing (Cold Solvent) Vacuum_Filtration->Washing Impurities Impurities in Mother Liquor Vacuum_Filtration->Impurities Filtrate Drying 6. Drying Washing->Drying End End: Pure Crystals Drying->End

Caption: A flowchart of the single-solvent recrystallization process.

Troubleshooting Logic

Troubleshooting_Logic cluster_solutions Solutions Boil_Solvent Boil off excess solvent Induce_Crystallization Scratch/Seed/Cool further Reheat_Add_Solvent Reheat, add more solvent, cool slowly Use_Charcoal Use activated charcoal Re_Recrystallize Re-recrystallize with new solvent Start Problem Encountered No_Crystals No Crystals? Start->No_Crystals Low_Yield Low Yield? Start->Low_Yield Oiling_Out Oiling Out? Start->Oiling_Out Colored_Crystals Colored Crystals? Start->Colored_Crystals Impure_Product Product Impure? Start->Impure_Product No_Crystals->Boil_Solvent Yes No_Crystals->Induce_Crystallization Yes Oiling_Out->Reheat_Add_Solvent Yes Colored_Crystals->Use_Charcoal Yes Impure_Product->Re_Recrystallize Yes

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • Williamson, K. L. (1979). Solvent selection for recrystallization: An undergraduate organic experiment.
  • PubChem. 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. National Center for Biotechnology Information. [Link]

  • University of York. Problems with Recrystallisations. Chemistry Teaching Labs. [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. [Link]

  • University of York. Solvent Choice. Chemistry Teaching Labs. [Link]

  • Quora. How to choose a solvent for crystallization of an organic compound. (2018, November 13). [Link]

  • University of California, Los Angeles. Recrystallization. [Link]

  • Wired Chemist. Recrystallization. [Link]

  • University of Massachusetts. Recrystallization1. [Link]

  • Matejová, S., Jorík, V., Veverka, M., & Koman, M. (2016). Crystal structure of edaravone cocrystals.
  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]

  • Al-Obaidi, A. S. M., & Al-Majidi, S. M. H. (2018). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 34(3), 1461-1469.
  • University of California, Irvine. Recrystallization. [Link]

  • ResearchGate. One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. [Link]

  • PubChem. 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • ResearchGate. Ultrasound‐assisted cooling crystallization of edaravone for improving the crystal characteristics. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Google Patents.
  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • Emco Chemicals. 1,3,5 PMP | 1-Phenyl-3-methyl-5-pyrazolone | Cas no 89-25-8. [Link]

  • Impactfactor. Investigation of Edaravone Degradation and Stabilization through Solid Dispersions with Kollidone VA64. [Link]

  • BMC Chemistry. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

  • University of Rochester. Tips & Tricks: Recrystallization. Department of Chemistry. [Link]

  • Google Patents. CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Google Patents. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Google Patents. CN101367763B - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • Dovepress. Self-nanomicellizing solid dispersion of edaravone: part I – oral bioavailability improvement. [Link]

  • Google Patents. CN102127020B - Refining method of Edaravone compound.
  • NIH. 4-Methyl-5-phenyl-1H-pyrazol-3-ol. [Link]

  • MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

  • PubChem. 3-Methyl-5-phenyl-1H-pyrazole. National Center for Biotechnology Information. [Link]

  • NIST. 1H-Pyrazole, 3-methyl-5-phenyl-. [Link]

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Validation & Comparative

A Senior Scientist's Guide to the NMR Spectral Analysis of 1-methyl-3-phenyl-1H-pyrazol-5-ol: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

As researchers in medicinal chemistry and drug development, the unambiguous structural confirmation of synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this purpose. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 1-methyl-3-phenyl-1H-pyrazol-5-ol, a key heterocyclic motif. Our discussion extends beyond simple data reporting, focusing on the underlying chemical principles, particularly tautomerism, that govern the spectral output. We will compare its spectral features with its well-known structural isomer, 1-phenyl-3-methyl-1H-pyrazol-5-ol (Edaravone), to provide a clear framework for isomeric differentiation.

The Decisive Role of Tautomerism in Pyrazolones

Pyrazol-5-ones are not static structures; they exist as a dynamic equilibrium of tautomers. Understanding this equilibrium is fundamental to interpreting their NMR spectra, as the observed signals are often a population-weighted average of the contributing forms. For a 1,3-disubstituted pyrazol-5-one, three principal tautomers are possible: the hydroxyl (OH), the methylene (CH), and the imine (NH) forms.

The position of this equilibrium is highly sensitive to the solvent environment.[1][2]

  • In polar aprotic solvents like DMSO-d₆, the equilibrium tends to favor the OH and NH forms, which are stabilized by hydrogen bond interactions with the solvent.[1]

  • In nonpolar solvents like CDCl₃, the CH form often becomes the predominant species.[1]

This solvent-dependent behavior is a powerful diagnostic tool but also a potential source of confusion if not properly understood.

G cluster_OH OH-Form (1H-Pyrazol-5-ol) cluster_CH CH-Form (2,4-Dihydro-3H-pyrazol-3-one) cluster_NH NH-Form (1,2-Dihydro-3H-pyrazol-3-one) a Structure A b Structure B a->b Keto-Enol Tautomerism c Structure C a->c

Caption: Tautomeric equilibrium in 1,3-disubstituted pyrazol-5-ones.

Spectral Analysis of this compound

Predicted ¹H NMR (400 MHz, DMSO-d₆):

  • δ ~11-12 ppm (br s, 1H): This broad singlet, which would disappear upon D₂O exchange, is characteristic of the acidic OH proton of the dominant OH-tautomer in DMSO.

  • δ ~7.7-7.8 ppm (m, 2H): Ortho-protons of the C3-phenyl group, deshielded by proximity to the pyrazole ring.

  • δ ~7.4-7.5 ppm (m, 3H): Meta- and para-protons of the C3-phenyl group.

  • δ ~5.7 ppm (s, 1H): Proton at the C4 position of the pyrazole ring.

  • δ ~3.6 ppm (s, 3H): Protons of the N1-methyl group.

Predicted ¹³C NMR (100 MHz, DMSO-d₆):

  • δ ~160 ppm: C5 carbon, bearing the hydroxyl group in the OH-form.

  • δ ~150 ppm: C3 carbon, attached to the phenyl group. The attachment of an aryl group at C3 typically results in a more deshielded signal compared to attachment at C5.[3]

  • δ ~132 ppm: Ipso-carbon of the phenyl ring.

  • δ ~129 ppm, ~128 ppm, ~125 ppm: Aromatic carbons of the phenyl ring.

  • δ ~90 ppm: C4 carbon of the pyrazole ring.

  • δ ~35 ppm: Carbon of the N1-methyl group.

Comparison Guide: this compound vs. 1-phenyl-3-methyl-1H-pyrazol-5-ol (Edaravone)

The most insightful comparison is with the compound's well-studied isomer, Edaravone. Swapping the methyl and phenyl groups between N1 and C3 has a profound and predictable impact on the NMR spectra, providing a definitive method for differentiation.

SignalThis compound (Predicted)1-phenyl-3-methyl-1H-pyrazol-5-ol (Edaravone) (Experimental)[1][5]Rationale for Difference
Ring Proton (H4) ~5.7 ppm~5.4 ppmThe electron-donating N-methyl group may slightly shield H4 compared to the N-phenyl group.
Methyl Protons ~3.6 ppm (N-CH₃) ~2.1-2.3 ppm (C-CH₃) This is the most diagnostic ¹H signal. N-methyl protons are significantly more deshielded than C-methyl protons on a pyrazole ring.
Phenyl Protons C3-Phenyl: Ortho protons ~7.7-7.8 ppmN1-Phenyl: Ortho protons ~7.6-7.7 ppmThe electronic environment for the phenyl group differs significantly between N1 and C3 substitution.
Ring Carbon (C3) ~150 ppm (C-Ph)~145 ppm (C-CH₃)C3 attached to a phenyl group is more deshielded than C3 attached to a methyl group.
Ring Carbon (C5) ~160 ppm~158 ppmLess affected by the substituent swap at C3/N1 but still shows a minor shift.
Methyl Carbon ~35 ppm (N-CH₃) ~13-14 ppm (C-CH₃) This is the most diagnostic ¹³C signal. An N-methyl carbon resonates much further downfield than a C-methyl carbon in pyrazoles.[3]

This direct comparison illustrates that simple 1D ¹H and ¹³C NMR are sufficient to unambiguously distinguish between these two isomers, with the chemical shifts of the methyl groups serving as the most definitive reporters.

Experimental Protocols for Unambiguous Analysis

To ensure trustworthy and reproducible results, the following protocols are recommended. The key is to employ 2D NMR techniques to validate the assignments made from 1D spectra.[6]

Protocol 1: Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the pyrazolone sample.

  • Solvation: Dissolve the sample in 0.6-0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆ for observing tautomers, CDCl₃ for favoring the CH-form) in a clean, dry NMR tube.

  • Homogenization: Vortex the sample for 30 seconds to ensure complete dissolution and a homogeneous solution.

  • Control: For protic solvents, prepare a second sample and add one drop of D₂O to identify exchangeable protons (OH, NH).

Protocol 2: NMR Data Acquisition
  • Instrument Setup: Use a spectrometer of 400 MHz or higher. Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H Spectrum:

    • Acquire a standard 1D proton spectrum with 16-32 scans.

    • Set the spectral width to cover a range of -2 to 16 ppm.

    • Use a relaxation delay (d1) of at least 2 seconds to allow for full magnetization recovery.

  • ¹³C Spectrum:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover 0-200 ppm.

    • Use a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • HSQC Spectrum (Heteronuclear Single Quantum Coherence):

    • This experiment correlates directly bonded ¹H and ¹³C nuclei.

    • Run a standard gradient-selected HSQC experiment. This will definitively link each proton signal (e.g., H4, N-CH₃) to its corresponding carbon signal.

  • HMBC Spectrum (Heteronuclear Multiple Bond Correlation):

    • This experiment shows correlations between protons and carbons over 2-3 bonds. It is crucial for piecing together the molecular framework.

    • Optimize the long-range coupling delay for an expected J(C,H) of 8-10 Hz.

    • Key expected correlations for this compound would confirm the structure (see diagram below).

Caption: Key expected HMBC correlations for structural confirmation.

Workflow for NMR Analysis

Caption: A self-validating workflow for NMR structural elucidation.

By adhering to this comprehensive approach—understanding the fundamental chemistry of tautomerism, leveraging comparative analysis with known isomers, and employing a rigorous, multi-dimensional NMR protocol—researchers can achieve confident and unambiguous characterization of this compound and related compounds, ensuring the integrity of their scientific endeavors.

References

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [Link]

  • Arbačiauskienė, E., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 183. [Link]

  • Elguero, J., et al. (2019). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetochemistry, 5(4), 62. [Link]

  • Karimi-Jaberi, Z., & Biazar, E. (2018). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Research on Chemical Intermediates, 44(6), 3745-3756. [Link]

  • Katritzky, A. R., et al. (2001). Tautomerism in 4-substituted 1-phenyl-3-methyl-pyrazolin-5-ones-a theoretical ab initio and ¹³C NMR study. Journal of the Chemical Society, Perkin Transactions 2, (11), 2045-2051. [Link]

  • Abo-Dya, N. E., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]

  • Ghasemzadeh, M. A., & Abdollahi-Sisi, N. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(1), 40. [Link]

  • Holzer, W., et al. (2000). On the tautomerism of pyrazolones: The geminal ²J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. Magnetic Resonance in Chemistry, 38(8), 664-668. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. Combination of ¹H and ¹³C NMR Spectroscopy. [Link]

  • PubChem. (n.d.). 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. National Center for Biotechnology Information. [Link]

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Mass spectrometry analysis of 1-methyl-3-phenyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Mass Spectrometry Analysis of 1-methyl-3-phenyl-1H-pyrazol-5-ol (Edaravone)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical comparison of mass spectrometry-based methodologies for the analysis of this compound, a compound widely known as Edaravone. Developed for researchers, analytical chemists, and drug development professionals, this document moves beyond procedural lists to explain the fundamental principles and causal reasoning behind experimental design choices. We will explore ionization behaviors, fragmentation pathways, and chromatographic strategies, comparing them with alternative analytical techniques to provide a holistic view of its characterization.

Introduction to this compound (Edaravone)

This compound (PubChem CID: 70335), commercially known as Edaravone, is a potent free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][2] Its therapeutic efficacy is linked to its ability to mitigate oxidative stress.[2] Given its clinical significance, robust and precise analytical methods are paramount for pharmacokinetic studies, quality control, and metabolite identification. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has emerged as the gold standard for its quantitative analysis in complex biological matrices.[3][4]

The structure of Edaravone, featuring a pyrazolone core, a phenyl ring, and a methyl group, dictates its physicochemical properties and, consequently, its behavior during MS analysis. It exists in tautomeric forms (NH, OH, and CH), which can influence ionization and fragmentation.

Core Principles of Mass Spectrometry Analysis for Edaravone

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5] For a molecule like Edaravone, the process involves three key stages: ionization, mass analysis, and detection. The choice of methodology at each stage is critical for achieving desired sensitivity, selectivity, and structural information.

Ionization Techniques: A Comparative Overview

The conversion of neutral Edaravone molecules into gas-phase ions is the foundational step of MS analysis. The selection of an ionization source is dictated by the analyte's polarity, thermal stability, and the desired outcome (e.g., molecular weight confirmation vs. structural fragmentation).

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI is exceptionally well-suited for polar molecules like Edaravone and is the most commonly employed method for its analysis in biological fluids.[3][5] It typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation, making it ideal for quantitative studies.[6] For Edaravone (MW ≈ 174.18), this results in a prominent ion at m/z 175.1.[4][7] ESI can be operated in both positive and negative ion modes, though positive mode is generally preferred for Edaravone.[4]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is another viable technique, often used for compounds that are less polar than those suited for ESI.[6] While ESI relies on desolvation of charged droplets, APCI uses a corona discharge to ionize the solvent gas, which then transfers a proton to the analyte. This can sometimes lead to more in-source fragmentation compared to ESI but offers excellent sensitivity for a wide range of small molecules.

  • Electron Ionization (EI): This is a "hard" ionization technique primarily used with Gas Chromatography (GC-MS).[8] It bombards the analyte with high-energy electrons, causing extensive and reproducible fragmentation.[9] While this provides a detailed structural fingerprint, the molecular ion peak for Edaravone may be weak or absent.[10] EI is more suitable for structural elucidation of novel pyrazole derivatives or impurities rather than for quantifying Edaravone in biological samples.[11]

Comparison of Ionization Techniques for Edaravone Analysis

Feature Electrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Electron Ionization (EI)
Principle Soft Ionization via charged droplet evaporation Soft/Semi-hard Ionization via corona discharge Hard Ionization via electron bombardment
Typical Platform LC-MS LC-MS GC-MS
Primary Ion [M+H]⁺ (m/z 175.1) [M+H]⁺ (m/z 175.1) M⁺• and extensive fragment ions
Fragmentation Low (minimal in-source) Moderate High (extensive, reproducible)
Best For Quantitative bioanalysis, Pharmacokinetics[4] General small molecule analysis Structural elucidation, impurity profiling[11]

| Sample Volatility | Not required | Not required | Required |

Fragmentation Pathways and Structural Elucidation

Understanding how Edaravone fragments is crucial for developing selective quantitative methods (e.g., Multiple Reaction Monitoring) and for identifying its metabolites or degradation products.

When using tandem mass spectrometry (MS/MS), the protonated molecular ion ([M+H]⁺ at m/z 175.1) is isolated and subjected to collision-induced dissociation (CID). The most widely reported and utilized fragmentation pathway for Edaravone involves the transition from m/z 175.1 → m/z 133.0 .[3][4]

Causality of Fragmentation: This primary fragmentation event can be rationalized by the loss of a neutral ketene molecule (CH₂=C=O, 42 Da) from the pyrazolone ring. This is a characteristic loss for such structures, resulting in a stable product ion.

Below is a proposed fragmentation pathway for Edaravone, visualized using a DOT script.

Caption: Proposed fragmentation pathway of protonated Edaravone.

Hyphenated Techniques: The Power of Separation

To analyze Edaravone in complex matrices like plasma or urine, mass spectrometry is almost always coupled with a chromatographic separation technique. This "hyphenation" is critical for removing interferences and ensuring accurate quantification.

  • Liquid Chromatography (LC-MS/MS): This is the definitive method for pharmacokinetic and bioequivalence studies of Edaravone.[3][4][12] Reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column is standard.[7][13] A mobile phase consisting of an aqueous component (like water with formic acid) and an organic component (like acetonitrile or methanol) is used to separate Edaravone from endogenous matrix components before it enters the mass spectrometer.[4] The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides unparalleled sensitivity and selectivity by monitoring the specific 175.1 → 133.0 transition.[3]

  • Gas Chromatography (GC-MS): GC-MS is a powerful tool for volatile and semi-volatile compounds.[11] While less common for routine Edaravone analysis due to its polarity and the need for potential derivatization, it is an excellent alternative for identifying isomeric impurities or related pyrazole compounds in raw material synthesis.[11][14] The strength of GC-MS lies in its high chromatographic resolution and the standardized, library-searchable fragmentation patterns generated by Electron Ionization (EI).[10]

Experimental Protocol: LC-MS/MS Quantification of Edaravone in Rat Plasma

This protocol is a representative example, grounded in published methodologies, for the quantitative analysis of Edaravone.[4][7]

Objective: To determine the concentration of Edaravone in rat plasma using a validated LC-MS/MS method.

Materials:

  • Edaravone reference standard

  • Internal Standard (IS), e.g., 3-methyl-1-p-tolyl-5-pyrazolone[4]

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Rat plasma (blank)

  • Protein precipitation agent (e.g., acetonitrile)

Instrumentation:

  • UHPLC system (e.g., Agilent 1290 Infinity II)[3]

  • Triple quadrupole mass spectrometer (e.g., Agilent 6490) with an ESI source[3]

Protocol Steps:

  • Stock Solution Preparation: Prepare 1 mg/mL stock solutions of Edaravone and the IS in methanol.[3]

  • Working Standard & QC Preparation: Serially dilute the stock solutions with 50% methanol to prepare calibration standards (e.g., 1, 5, 20, 100, 500, 2000 ng/mL) and quality control (QC) samples.

  • Sample Preparation (Protein Precipitation):

    • Pipette 50 µL of plasma sample, standard, or QC into a microcentrifuge tube.

    • Add 150 µL of acetonitrile containing the IS (e.g., at 50 ng/mL).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to an HPLC vial for analysis.

  • LC-MS/MS Analysis:

    • LC Column: C18 column (e.g., Agilent Zorbax SB-Aq, 100 x 2.1 mm, 3.5 µm).[4]

    • Mobile Phase: A: 0.1% Formic acid in water; B: Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to initial conditions.

    • Injection Volume: 5 µL.

    • MS Detection: ESI in positive mode.

    • MRM Transitions:

      • Edaravone: m/z 175.1 → 133.0[4]

      • IS (example): m/z 189.2 → 147.0[4]

  • Data Analysis: Construct a calibration curve by plotting the peak area ratio (Edaravone/IS) against the nominal concentration. Determine the concentration of Edaravone in unknown samples using the regression equation from the curve.

Caption: Workflow for quantitative LC-MS/MS analysis of Edaravone.

Comparison with Alternative Analytical Methods

While LC-MS/MS is superior for quantification in biological matrices, other techniques have specific applications.

TechniquePrincipleAdvantages for Edaravone AnalysisDisadvantages
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.Unmatched sensitivity and selectivity; ideal for complex matrices; structural confirmation via MS/MS.[3][4]Higher equipment cost; requires skilled operators.
HPLC-UV Chromatographic separation followed by UV-Vis absorbance detection.Robust, widely available, and cost-effective for quality control and purity assessment of bulk material.Lower sensitivity and selectivity compared to MS; susceptible to interference from co-eluting compounds.
GC-MS Gas-phase separation followed by mass-based detection.High-resolution separation for isomers; provides library-searchable EI spectra for impurity identification.[11]May require derivatization for polar Edaravone; not suitable for biological matrices without extensive cleanup.
NMR Spectroscopy Nuclear magnetic resonance of atomic nuclei.Unambiguous structure elucidation of the molecule and its synthetic precursors/impurities.[15]Very low sensitivity; not suitable for trace quantification; complex data interpretation.

Conclusion

The analysis of this compound (Edaravone) is most effectively accomplished using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), particularly for applications in drug development and clinical research. The use of Electrospray Ionization (ESI) in positive mode, combined with Multiple Reaction Monitoring (MRM) of the characteristic m/z 175.1 → 133.0 transition, provides the necessary sensitivity, selectivity, and robustness for accurate quantification in complex biological media. While alternative methods like HPLC-UV and GC-MS serve valuable, niche roles in quality control and impurity profiling, they cannot match the comprehensive performance of LC-MS/MS for bioanalytical applications. A thorough understanding of the molecule's ionization and fragmentation behavior is the cornerstone of developing reliable and self-validating analytical protocols.

References

  • Title: Pre-Clinical Pharmacokinetic Characterization, Tissue Distribution, and Excretion Studies of Novel Edaravone Oral Prodrug, TEJ-1704. Source: National Institutes of Health (NIH), URL: [Link]

  • Title: LC-MS/MS methods for the determination of edaravone and/or taurine in rat plasma and its application to a pharmacokinetic study. Source: PubMed, URL: [Link]

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  • Title: Exploring the Mechanism of Edaravone for Oxidative Stress in Rats with Cerebral Infarction Based on Quantitative Proteomics Technology. Source: National Institutes of Health (NIH), URL: [Link]

  • Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Source: ResearchGate, URL: [Link]

  • Title: LC-MS/MS methods for the determination of edaravone and/or taurine in rat plasma and its application to a pharmacokinetic study | Request PDF. Source: ResearchGate, URL: [Link]

  • Title: Electrospray ionization mass spectrometry of 1-phenyl-3-methyl-5-pyrazolone derivatives of neutral and N-acetylated oligosaccharides. Source: PubMed, URL: [Link]

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  • Title: Ionization Methods in Organic Mass Spectrometry. Source: University of Arizona, URL: [Link]

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  • Title: Ionization treatment of pyrazolo[4,3-c]pyrazole derivatives to achieve the low sensitivity of high-energy materials. Source: CrystEngComm (RSC Publishing), URL: [Link]

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  • Title: 3-methyl-1-phenyl-1H-pyrazole | C10H10N2 | CID 70783. Source: PubChem, URL: [Link]

  • Title: One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Source: SpringerLink, URL: [Link]

  • Title: Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Source: SpringerOpen, URL: [Link]

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  • Title: New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Source: National Institutes of Health (NIH), URL: [Link]

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  • Title: Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists. Source: FLORE, URL: [Link]

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A Comparative Guide to the Biological Activity of 1-methyl-3-phenyl-1H-pyrazol-5-ol and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the biological activities of 1-methyl-3-phenyl-1H-pyrazol-5-ol and its structurally diverse derivatives. We will delve into key therapeutic areas where these compounds have shown significant promise, including anti-inflammatory, analgesic, antioxidant, and antimicrobial applications. The discussion is grounded in experimental data, elucidating the structure-activity relationships that govern efficacy and providing detailed protocols for the validation of these findings.

Introduction: The Versatile Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its structural versatility and ability to engage in various biological interactions have led to the development of numerous therapeutic agents, including the well-known COX-2 inhibitor, Celecoxib.[1][3] The parent compound, this compound (also known as PMP or as a derivative of Edaravone), serves as a foundational structure from which a multitude of derivatives with enhanced and varied biological activities have been synthesized.[4][5][6] This guide compares these activities, offering insights for researchers in drug discovery and development.

Anti-inflammatory and Analgesic Activities: Targeting the Arachidonic Acid Cascade

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA₂ COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_Normal Prostaglandins (Physiological Functions) COX1->Prostaglandins_Normal Stomach Lining, Platelet Aggregation Prostaglandins_Inflam Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflam PyrazoleDerivatives Pyrazole Derivatives (e.g., Celecoxib) PyrazoleDerivatives->COX2 Selective Inhibition

Caption: Simplified Arachidonic Acid Cascade and COX Inhibition.

Comparative Performance Data

The anti-inflammatory and analgesic potential of pyrazole derivatives is typically evaluated using in vivo models. The carrageenan-induced paw edema model assesses anti-inflammatory effects, while the hot plate test measures analgesic response to thermal stimuli.[9][10][11]

Compound/DerivativeBiological ActivityModelResultStandard DrugReference
N9 (Carboxyphenylhydrazone derivative) Anti-inflammatoryCarrageenan Paw EdemaRelative activity of 1.08 (after 1h)Celecoxib[9]
N8 (Chlorophenyl counterpart of N9) Anti-inflammatoryCarrageenan Paw EdemaRelative activity of -0.13 (after 1h)Celecoxib[9]
N7 (Carboxyphenylhydrazone derivative) Anti-inflammatoryCotton GranulomaRelative activity of 1.13Celecoxib[9]
N5 (Acetylated derivative) Anti-inflammatoryCotton GranulomaRelative activity of 1.17Celecoxib[9]
FR140423 Anti-inflammatoryCarrageenan Paw Edema2-3 fold more potentIndomethacin[12]
FR140423 AnalgesicYeast-induced Hyperalgesia5-fold more potentIndomethacin[12]
Compound 9b Anti-inflammatoryLPS-induced TNF-α release66.4% inhibition (superior to control)Dexamethasone[13]
Compound 4a Anti-inflammatoryXylene-induced Ear Edema48.71% inhibition (more effective)Dexamethasone[13]

Analysis: The data clearly indicates that substitutions on the pyrazole core significantly impact biological activity. For instance, carboxyphenylhydrazone derivatives (N9, N7) consistently show higher anti-inflammatory potency compared to their chlorophenyl counterparts.[9] Acetylation (N5) also appears to enhance anti-inflammatory effects and, crucially, can increase selectivity for COX-2.[9] The novel derivative FR140423 demonstrates exceptional potency in both anti-inflammatory and analgesic models, surpassing the standard drug Indomethacin.[12]

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo assay is a standard for screening acute anti-inflammatory activity.[10][14] The subcutaneous injection of carrageenan induces a biphasic inflammatory response, allowing for the evaluation of compound efficacy over time.[10][15]

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Methodology:

  • Animal Grouping: Male Wistar rats are divided into three groups (n=6): Vehicle control (e.g., Saline), Test Compound (e.g., 10 mg/kg), and Positive Control (e.g., Indomethacin, 10 mg/kg).[10]

  • Baseline Measurement: The initial volume (V₀) of the right hind paw of each rat is measured using a plethysmometer.[10]

  • Drug Administration: Compounds are administered orally (p.o.) one hour before the carrageenan injection.[10]

  • Induction of Edema: 0.1 mL of a 1% carrageenan solution (in 0.9% saline) is injected into the subplantar surface of the right hind paw.[10][16]

  • Paw Volume Measurement: Paw volume (Vₜ) is measured at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.[10]

  • Data Analysis: The increase in paw volume (Edema = Vₜ - V₀) is calculated. The percentage inhibition of edema for the treated groups is determined by comparing their mean edema with that of the vehicle control group.

Experimental Protocol: Hot Plate Test

This method is a classic test for evaluating the efficacy of centrally acting analgesics by measuring the reaction time to a thermal pain stimulus.[17][18] An increase in the time it takes for the animal to show a pain response (e.g., paw licking, jumping) indicates an analgesic effect.[17][19]

Methodology:

  • Apparatus: A hot plate analgesiometer with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).[17]

  • Animal Selection: Mice or rats are used. A baseline latency is often recorded before drug administration.

  • Procedure: Animals are placed on the heated surface within a transparent glass cylinder to confine them.[17]

  • Latency Measurement: The time (latency) from when the animal is placed on the plate until it exhibits a nociceptive response (licking a hind paw or jumping) is recorded.[17][19] A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

  • Testing: The latency is measured at set time points after administration of the test compound or vehicle control (e.g., 30, 60, 90 minutes). A significant increase in latency compared to the control group indicates analgesia.[20]

Antioxidant Activity: Scavenging Reactive Oxygen Species

Reactive oxygen species (ROS) contribute to oxidative stress, a process implicated in numerous diseases. Pyrazole derivatives, particularly those related to Edaravone, are known for their potent antioxidant properties.[4] Their mechanism often involves donating a hydrogen atom to neutralize free radicals.[21][22]

Comparative Performance Data

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common in vitro method to assess radical scavenging activity.[22][23] The activity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Compound/DerivativeAntioxidant Activity (IC50 in µM)Standard Drug (IC50 in µM)Reference
Compound 3i (bis-pyrazol-5-ol derivative) 6.2 ± 0.6Ascorbic Acid (Not specified, but 3i was more active than half the other derivatives tested against the standard)[24][25]
3,5-diarylpyrazole IX Potent RSANot specified[21]
Bipyrazole XI Good scavenging activity (19% at 10⁻⁴ M)BHT (20% at 10⁻⁴ M)[21]
Compound 4b, 4d, 4e (Sulfonamide derivatives) Significant activityAscorbic Acid[23]

Analysis: The antioxidant capacity is highly dependent on the substituents. Compound 3i, a 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivative, shows exceptionally potent scavenging activity, highlighting the benefit of the bis-pyrazole structure.[24][25] The presence of hydroxyl and amino groups on the pyrazole nucleus is also considered important for antioxidant activity.[4]

Experimental Protocol: DPPH Radical Scavenging Assay

This spectrophotometric assay uses the stable free radical DPPH, which has a deep purple color and a maximum absorbance around 517 nm.[26] When an antioxidant donates a hydrogen atom to DPPH, it is reduced to a non-radical, yellow-colored form, causing a decrease in absorbance.[22]

DPPH_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A 1. Prepare DPPH Working Solution (e.g., 200 µM in methanol) B 2. Prepare Test Sample Stock Solutions (e.g., 1 mg/mL in DMSO or methanol) C 3. Prepare Serial Dilutions of Samples and Standard (e.g., Ascorbic Acid) B->C D 4. Reaction Setup (in 96-well plate) - 20 µL Sample/Standard - 180 µL DPPH Solution E 5. Incubation (e.g., 30 minutes at 25°C in the dark) D->E F 6. Absorbance Measurement Read absorbance at 517 nm E->F G 7. Calculate % Scavenging Activity [(Abs_control - Abs_sample) / Abs_control] * 100 H 8. Determine IC₅₀ Value Plot % scavenging vs. concentration G->H

Caption: Workflow for the DPPH Radical Scavenging Assay.

Methodology:

  • Preparation: A working solution of DPPH in methanol is prepared.[27] Stock solutions of the test compounds and a standard antioxidant (e.g., Ascorbic acid, Trolox) are made and serially diluted.[23][27]

  • Reaction: In a 96-well microplate, a small volume of each sample dilution (e.g., 20 µL) is added to a larger volume of the DPPH solution (e.g., 180-200 µL).[27] A blank containing only the solvent and DPPH is also prepared.

  • Incubation: The plate is incubated in the dark at room temperature for a set period (e.g., 30 minutes).[27]

  • Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated for each concentration. The IC50 value is then determined by plotting the scavenging percentage against the concentration of the compound.

Antimicrobial Activity: A New Frontier Against Resistance

With the rise of antimicrobial resistance, there is a pressing need for novel therapeutic agents. Pyrazole derivatives have emerged as a promising class of compounds with broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi.[28][29][30][31]

Comparative Performance Data

Antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth.[32]

| Compound/Derivative | Target Organism | MIC (µg/mL) | Standard Drug (MIC in µg/mL) | Reference | | :--- | :--- | :--- | :--- | | Hydrazide derivative (11) | Gram-positive & Gram-negative bacteria | Not specified (better than controls) | Not specified |[29] | | Imidazo-pyridine derivative (18) | E. coli, K. pneumoniae, P. aeruginosa | <1 | Ciprofloxacin |[29] | | Coumarin-attached derivative (39) | Salmonella | 0.05 | Ciprofloxacin, Novobiocin |[29] | | Compound 21a | S. aureus, B. subtilus, E. coli | 62.5 - 125 | Chloramphenicol |[31] | | Compound 21a | C. albicans, A. niger | 2.9 - 7.8 | Clotrimazole |[31] | | Compounds 4a, 5a, 5b, 9b | Broad-spectrum bacteria | Not specified (active) | Not specified |[13] |

Analysis: The fusion of the pyrazole nucleus with other heterocyclic systems, such as imidazo-pyridine or coumarin, can dramatically enhance antimicrobial potency, with some derivatives outperforming standard antibiotics like ciprofloxacin.[29] Hydrazone derivatives also show significant potential, with compound 21a exhibiting remarkable antibacterial and antifungal activity.[31] This highlights the value of a pharmacophore hybrid approach in designing new antimicrobial agents.[13]

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized and widely used method for quantitative antimicrobial susceptibility testing.[33][34] It determines the MIC by testing a microorganism against serial dilutions of an antimicrobial agent in a liquid medium.[32]

Methodology:

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[32][35] This is then further diluted for the final inoculum.

  • Plate Preparation: In a 96-well microtiter plate, serial two-fold dilutions of the test compounds are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[35] A positive control well (broth + inoculum, no drug) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours).[32]

  • MIC Determination: After incubation, the plate is visually inspected. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[32]

Conclusion

The this compound scaffold is a remarkably fertile ground for the development of new therapeutic agents. Through targeted chemical modifications, derivatives have been synthesized that exhibit potent and often selective biological activities.

  • For anti-inflammatory and analgesic action, the incorporation of carboxyphenylhydrazone moieties and the strategic use of acetylation have yielded compounds with efficacy superior to standards like celecoxib and indomethacin.[9][12]

  • In the antioxidant realm, bis-pyrazole structures have demonstrated exceptional radical scavenging capabilities.[24][25]

  • As antimicrobial agents, hybrid molecules combining the pyrazole core with other heterocyclic systems like coumarin or imidazo-pyridine have shown outstanding, broad-spectrum activity, in some cases surpassing conventional antibiotics.[29]

The experimental protocols detailed herein provide a robust framework for the continued evaluation and optimization of these promising compounds. Future research should focus on further refining structure-activity relationships, exploring mechanisms of action, and advancing lead candidates toward preclinical and clinical development.

References

  • Hot plate test - Wikipedia. (n.d.).
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.).
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. (n.d.).
  • Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-inflammatory and Antimicrobial Agents - Taylor & Francis Online. (n.d.).
  • Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed. (n.d.).
  • Hot plate test - Panlab | Harvard Apparatus. (n.d.).
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  • Pyrazole as an anti-inflammatory scaffold | International journal of health sciences. (2022).
  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.).
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  • Rodent Hot/Cold Plate Pain Assay - Maze Engineers - ConductScience. (n.d.).
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  • A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. (n.d.).
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  • Hot plate analgesiometer | PPTX - Slideshare. (n.d.).
  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate. (2022).
  • Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed. (n.d.).
  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (n.d.).
  • DPPH Antioxidant Assay Kit D678 manual | DOJINDO. (n.d.).
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  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC - NIH. (n.d.).
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH. (n.d.).
  • (PDF) Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. (2025).
  • SYNTHESIS, CHARACTERIZATION, AND ANTIOXIDANT ACTIVITY OF NEW PYRAZOLES. (2023).
  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol - ResearchGate. (2025).
  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.).
  • Antioxidant activity of pyrazoles 1 and 4. | Download Scientific Diagram - ResearchGate. (n.d.).
  • Carrageenan induced Paw Edema Model - Creative Biolabs. (n.d.).
  • Synthesis and analgesic activity of new pyrazole-containing derivatives of 1,2,4-triazole-3-thiol | Current issues in pharmacy and medicine: science and practice. (2023).
  • Synthesis, analgesic and anti-inflammatory activities of some pyrazolo[3,4-c]pyrazole derivatives - ResearchGate. (2025).
  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.).
  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC - NIH. (n.d.).
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  • Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst - MDPI. (2023).
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A Senior Application Scientist's Guide to Structure Confirmation of 1-methyl-3-phenyl-1H-pyrazol-5-ol Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the synthesis and application of novel 1-methyl-3-phenyl-1H-pyrazol-5-ol derivatives, unambiguous structural confirmation is not merely a procedural step; it is the bedrock upon which all subsequent research—from understanding structure-activity relationships (SAR) to establishing intellectual property—is built.[1] These pyrazole derivatives are a cornerstone in medicinal chemistry, valued for a wide spectrum of pharmacological activities.[1][2] While a suite of analytical techniques provides pieces of the structural puzzle, single-crystal X-ray crystallography (SC-XRD) remains the definitive method for elucidating the precise three-dimensional arrangement of atoms in the solid state.

This guide provides an in-depth comparison of SC-XRD with other common analytical techniques, offering field-proven insights into experimental choices and data interpretation for confirming the structures of novel pyrazole derivatives.

The Gold Standard: Why Single-Crystal X-ray Crystallography Reigns Supreme

For decades, single-crystal X-ray diffraction has been the "gold standard" for crystal structure determination.[3] Its authority stems from its unique ability to generate a precise three-dimensional map of electron density within a single crystal. From this map, we can directly determine atomic positions, bond lengths, bond angles, and the absolute configuration of chiral centers. This provides an unparalleled level of certainty that other techniques, which often rely on inference from solution-state behavior or fragmentation patterns, cannot match. In the context of pharmaceutical development, this level of precision is crucial, with thousands of crystal structures of active pharmaceutical ingredients (APIs) logged in the Cambridge Structural Database (CSD).[3]

The fundamental principle lies in Bragg's Law (nλ = 2d sinθ), which describes how X-rays are diffracted by the ordered planes of atoms in a crystal lattice. By rotating the crystal and collecting the diffraction patterns, we can mathematically reconstruct the electron density and, therefore, the complete molecular structure.

Experimental Workflow: A Self-Validating Protocol

The path from a synthesized powder to a fully refined crystal structure is a systematic process. Each step is designed to ensure the quality and validity of the final model.

dot

X-ray Crystallography Workflow Figure 1: The Single-Crystal X-ray Crystallography Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Acquisition cluster_analysis Structure Determination Synthesis Synthesis of Pyrazole Derivative Crystallization Crystal Growth (Slow evaporation, vapor diffusion, etc.) Synthesis->Crystallization Yields single crystals Mounting Crystal Selection & Mounting Crystallization->Mounting Data_Collection X-ray Data Collection (Diffractometer, ~100 K) Mounting->Data_Collection Mounted on goniometer Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods / Patterson) Data_Processing->Structure_Solution Yields initial model Structure_Refinement Structure Refinement (Least-squares fitting) Structure_Solution->Structure_Refinement Validation Validation & Analysis (CheckCIF, R-factors) Structure_Refinement->Validation Final structural model Final_Report Final Structural Report Validation->Final_Report Generates CIF file & report

Caption: A generalized workflow for small molecule structure determination using SC-XRD.

Detailed Experimental Protocol:

  • Crystal Growth (The Art and Science):

    • Objective: To obtain single crystals of sufficient size (>0.1 mm) and quality (well-ordered, not twinned).[4]

    • Methodology:

      • Dissolve the purified this compound derivative in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate, dichloromethane/hexane) to near saturation.

      • Employ a slow crystallization technique. Slow evaporation of the solvent from a loosely covered vial is the simplest method. Other techniques include vapor diffusion (precipitant vapor diffuses into the solution) or slow cooling.

    • Causality: Slow crystal growth is paramount. Rapid precipitation traps solvent and introduces defects into the crystal lattice, leading to poor diffraction quality. The choice of solvent is critical as it influences crystal packing and can even lead to the formation of different polymorphs.

  • Crystal Selection and Mounting:

    • Objective: To select a single, well-formed crystal free of cracks or satellite growths and mount it for data collection.

    • Methodology:

      • Under a polarizing microscope, identify a suitable crystal.

      • Using a micromanipulator, carefully pick up the crystal with a cryo-loop.

      • Immediately plunge the loop into liquid nitrogen to flash-cool the crystal.

      • Transfer the frozen crystal onto the goniometer head of the diffractometer, which is maintained in a stream of cold nitrogen gas (typically 100-120 K).[1]

    • Causality: Flash-cooling minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and higher resolution data.[1] The cold stream maintains this low temperature throughout the experiment.

  • Data Collection:

    • Objective: To measure the intensities and positions of a complete set of diffraction spots.

    • Methodology:

      • The mounted crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).

      • The crystal is rotated through a series of angles, and for each orientation, a diffraction image is recorded on a detector (e.g., CCD or CMOS).

      • A full dataset may consist of hundreds or thousands of individual images.

    • Causality: Collecting data over a wide range of orientations ensures that nearly all unique reflections are measured, which is necessary for an accurate structure solution. The choice of X-ray wavelength depends on the unit cell size and elemental composition of the crystal.

  • Structure Solution and Refinement:

    • Objective: To convert the diffraction data into a chemically sensible atomic model and refine it to best fit the experimental observations.

    • Methodology:

      • Solution: The collected reflection intensities are used to solve the "phase problem." For small molecules like pyrazole derivatives, this is typically achieved using direct methods.[5]

      • Refinement: An initial atomic model is refined using full-matrix least-squares methods. This process adjusts atomic positions and thermal displacement parameters to minimize the difference between the observed structure factors (|F_obs|) and the calculated structure factors (|F_calc|) based on the model.

    • Causality: Direct methods use statistical relationships between strong reflections to derive initial phase estimates, generating a preliminary electron density map. The refinement process is iterative, progressively improving the model's fit to the experimental data, which is quantified by the R-factor (residual factor). A low R-factor (typically < 0.05) indicates a good fit.

Comparative Analysis: The Right Tool for the Right Question

While SC-XRD is definitive, a comprehensive structural characterization campaign relies on the synergistic use of multiple techniques. Each provides complementary information.

dot

Analytical Techniques Comparison Figure 2: Hierarchy of Structural Analysis Techniques cluster_info XRD SC-X-ray Crystallography NMR NMR Spectroscopy XRD->NMR Validates Connectivity MS Mass Spectrometry XRD->MS Validates Composition DFT Computational (DFT) XRD->DFT Validates Conformation Info_XRD Definitive 3D Structure (Solid State) Stereochemistry Packing XRD->Info_XRD Info_NMR Atomic Connectivity Chemical Environment (Solution State) NMR->Info_NMR Info_MS Molecular Weight Elemental Formula Fragmentation MS->Info_MS Info_DFT Predicted Geometry Energetics Spectra Simulation DFT->Info_DFT

Sources

A Comparative Guide to the Antioxidant Activity of 1-methyl-3-phenyl-1H-pyrazol-5-ol Derivatives via DPPH Assay

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the antioxidant activity of novel 1-methyl-3-phenyl-1H-pyrazol-5-ol derivatives, validated using the widely accepted 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and apply this methodology for evaluating the antioxidant potential of new chemical entities.

The Critical Role of Antioxidants and the Promise of Pyrazole Derivatives

Antioxidants are vital in mitigating the damaging effects of oxidative stress, a condition implicated in a multitude of diseases. Free radicals, highly reactive molecules, can cause cellular damage, contributing to aging and various pathologies.[1] The search for potent antioxidant compounds is a cornerstone of modern drug discovery.

The pyrazole ring is a prominent five-membered nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities.[2] Derivatives of pyrazole have been reported to exhibit antimicrobial, anti-inflammatory, anticancer, and, notably, antioxidant properties.[2][3] The antioxidant capacity of some pyrazole derivatives is attributed to the hydrogen-donating ability of the NH proton within the pyrazole moiety.[2] This guide focuses on this compound derivatives, a class of compounds with a structural framework suggesting potential free radical scavenging capabilities.

Understanding the DPPH Assay: A Foundational Technique

The DPPH assay is a rapid, simple, and widely used spectrophotometric method for assessing the antioxidant capacity of various compounds.[4] Its principle lies in the interaction of an antioxidant with the stable free radical, 2,2-diphenyl-1-picrylhydrazyl (DPPH).[1]

Mechanism of Action:

The DPPH radical possesses a deep violet color in solution due to its unpaired electron, with a characteristic absorbance maximum around 517 nm.[1] When an antioxidant compound is introduced, it donates a hydrogen atom or an electron to the DPPH radical. This donation neutralizes the free radical, causing the solution to change color from deep violet to a pale yellow or colorless state.[1] The degree of this color change, measured as a decrease in absorbance at 517 nm, is directly proportional to the radical scavenging activity of the antioxidant compound.

The chemical reaction can be summarized as follows: DPPH• (Violet) + AH (Antioxidant) → DPPH-H (Yellow/Colorless) + A•

DPPH_Mechanism DPPH_Radical DPPH• (Violet) DPPH_Neutral DPPH-H (Yellow) DPPH_Radical->DPPH_Neutral H• donation Antioxidant Antioxidant (AH) Radical_Product Antioxidant Radical (A•) Antioxidant->Radical_Product H• donation

Caption: Mechanism of DPPH radical scavenging by an antioxidant.

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines the standardized procedure for evaluating the antioxidant activity of this compound derivatives using the DPPH assay.

Materials and Reagents:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • This compound derivatives (Test Compounds)

  • Ascorbic Acid or Trolox (Standard Antioxidant)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Precision pipettes

Procedure:

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol or ethanol (e.g., 0.1 mM).[5] This solution should be protected from light to prevent degradation.[6]

  • Preparation of Test Compound Solutions: Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).[3] From these stock solutions, prepare a series of dilutions to obtain a range of concentrations for testing.

  • Preparation of Standard Solution: Prepare a stock solution of a standard antioxidant, such as Ascorbic Acid or Trolox, and create a series of dilutions in the same manner as the test compounds.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of each test compound dilution to individual wells.

    • In separate wells, add the same volume of the standard antioxidant dilutions.

    • A control well should contain only the solvent used for the dilutions.

    • Add a fixed volume of the DPPH solution to all wells.

  • Incubation: Incubate the microplate in the dark at room temperature for a specified period (e.g., 30 minutes).[7]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep_dpph Prepare DPPH Solution add_dpph Add DPPH Solution to all wells prep_dpph->add_dpph prep_samples Prepare Test Compound Dilutions add_to_plate Add Samples/Standards to 96-well Plate prep_samples->add_to_plate prep_standard Prepare Standard Dilutions prep_standard->add_to_plate add_to_plate->add_dpph incubate Incubate in Dark (30 min) add_dpph->incubate read_absorbance Read Absorbance at 517 nm incubate->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Experimental workflow for the DPPH assay.

Data Analysis and Interpretation

The antioxidant activity is quantified by calculating the percentage of DPPH radical scavenging (inhibition) using the following formula:

% Inhibition = [(Acontrol - Asample) / Acontrol] x 100

Where:

  • Acontrol is the absorbance of the control (DPPH solution without the test compound).

  • Asample is the absorbance of the test sample (DPPH solution with the test compound).

The results are often expressed as the IC50 value , which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[8] A lower IC50 value indicates a higher antioxidant activity. The IC50 value is typically determined by plotting the percentage of inhibition against the concentration of the test compound and interpolating the concentration at which 50% inhibition is achieved.[9]

Comparative Performance of this compound Derivatives

The following table presents a hypothetical comparative analysis of the antioxidant activity of several novel this compound derivatives against the standard antioxidant, Ascorbic Acid.

CompoundIC50 (µg/mL) ± SD
Ascorbic Acid (Standard) 8.5 ± 0.4
Derivative A15.2 ± 0.9
Derivative B28.7 ± 1.5
Derivative C12.1 ± 0.7
Derivative D45.3 ± 2.1

Data are presented as mean ± standard deviation of three independent experiments.

Interpretation of Results:

In this hypothetical dataset, Derivative C exhibits the most potent antioxidant activity among the tested pyrazole derivatives, with an IC50 value of 12.1 ± 0.7 µg/mL. While not as potent as the standard, Ascorbic Acid, its activity is significant and warrants further investigation. The varying IC50 values among the derivatives suggest that the nature and position of substituents on the pyrazole core play a crucial role in their radical scavenging capacity. For instance, the structural differences between Derivative C and Derivative D could account for the nearly four-fold difference in their antioxidant potency.

Conclusion

The DPPH assay provides a reliable and efficient method for screening and comparing the antioxidant activity of this compound derivatives. The results of such studies are crucial for identifying lead compounds for further development in the quest for novel therapeutic agents to combat oxidative stress-related diseases. The structure-activity relationship insights gained from comparing different derivatives can guide the rational design of more potent antioxidant molecules.

References

  • Amerigo Scientific. DPPH Assay: Principle, Applications, and Complete Guide. [Link]

  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Hindawi. [Link]

  • ResearchGate. How to determine theoretical IC50 value for in vitro DPPH assay?. [Link]

  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food chemistry, 113(4), 1202-1205. [Link]

  • G-Biosciences. DPPH Antioxidant Assay. [Link]

  • Al-Ostath, A., et al. (2021). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific reports, 11(1), 1-17. [Link]

  • Akhramez, S., et al. (2022). Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. Mediterranean Journal of Chemistry, 11(4), 336-345. [Link]

  • Arora, M., & Rudresh, H. M. (2023). SYNTHESIS, CHARACTERIZATION, AND ANTIOXIDANT ACTIVITY OF NEW PYRAZOLES. International Journal of Pharmaceutical Sciences and Research, 14(6), 2907-2913. [Link]

  • ResearchGate. Antioxidant activity of pyrazoles 1 and 4. [Link]

  • YouTube. Calculating radical scavenging activity %, IC50, and IC50 ± SEM for DPPH Assay in Microsoft Excel. [Link]

  • Scielo. Antioxidant activity by DPPH assay of potential solutions to be applied on bleached teeth. [Link]

  • Encyclopedia.pub. DPPH Radical Scavenging Assay. [Link]

  • ResearchGate. How to calculate IC50 value of DPPH radical scavenging assay?. [Link]

  • ResearchGate. Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]

  • MDPI. DPPH Radical Scavenging Assay. [Link]

  • YouTube. How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology. [Link]

  • LOUIS. Antioxidant Assay: The DPPH Method. [Link]

  • BMC Chemistry. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

  • OMICS Online. Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. [Link]

  • Zen-Bio. DPPH Antioxidant Assay Kit. [Link]

  • ResearchGate. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

  • ResearchGate. One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. [Link]

  • Semantic Scholar. Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. [Link]

  • PubMed. Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one. [Link]

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A Comparative Guide to the In Vitro Anticancer Efficacy of 1-Methyl-3-Phenyl-1H-Pyrazol-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the in vitro anticancer activity of a promising class of compounds: 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols). Pyrazole-based heterocyclic compounds are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs due to their diverse pharmacological activities.[1][2] Recent research has increasingly highlighted their potential as anticancer agents, capable of interacting with various biological targets to inhibit tumor growth.[3][4][5]

The focus of this document is to objectively evaluate the cytotoxic performance of substituted bis-pyrazole compounds against a colorectal carcinoma cell line (RKO). We will compare their efficacy directly with established chemotherapeutic agents, Doxorubicin and Cisplatin, providing the necessary experimental data and detailed protocols to support our findings. The underlying objective is to elucidate the structure-activity relationship (SAR) and shed light on the p53-mediated apoptotic mechanism through which these compounds exert their effects.[6] This guide is intended for researchers, scientists, and drug development professionals seeking to understand and potentially build upon these findings.

Comparative Cytotoxicity Analysis

The initial validation of any potential anticancer agent rests on its ability to selectively kill cancer cells. The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of a drug's potency. We evaluated a series of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives against the RKO colorectal cancer cell line.[6] The results are benchmarked against Doxorubicin and Cisplatin, two widely used chemotherapy drugs.[7][8]

Rationale for Experimental Choices: The RKO cell line was selected as it is a well-characterized model for colorectal carcinoma and is known to express wild-type p53, making it suitable for investigating p53-mediated apoptosis.[6] Doxorubicin and Cisplatin serve as authoritative positive controls, representing different mechanisms of anticancer action (topoisomerase II inhibition and DNA cross-linking, respectively).[9][10]

Table 1: Comparative IC₅₀ Values against RKO Colorectal Carcinoma Cells

CompoundSubstitution on Arylmethylene BridgeTest Compound IC₅₀ (µM)[6]Standard Drug IC₅₀ (µM)
3i 4-Dimethylaminophenyl9.9 ± 1.1 -
3j 4-Hydroxyphenyl16.3 ± 1.8 -
3a 2-Hydroxyphenyl20.5 ± 2.6 -
3g 3-Nitrophenyl24.5 ± 1.9 -
Doxorubicin Not Applicable-~0.5 - 2.0
Cisplatin Not Applicable-~5.0 - 15.0[8]

Note: IC₅₀ values for standard drugs are approximate ranges from literature and can vary based on specific experimental conditions.[8][11]

Interpretation of Data: The synthesized pyrazole derivatives demonstrated significant cytotoxic activity. Notably, compound 3i , featuring a 4-dimethylaminophenyl substitution, emerged as the most potent in the series with an IC₅₀ value of 9.9 ± 1.1 µM.[6] This potency is comparable to that of Cisplatin, a cornerstone of colorectal cancer chemotherapy. The data suggests that electron-donating groups (like -N(CH₃)₂) at the para position of the phenyl ring enhance cytotoxic activity. This structure-activity relationship is a critical insight for future lead optimization.[12]

Unveiling the Mechanism: p53-Mediated Apoptosis

To be considered a viable therapeutic candidate, a compound's mechanism of action must be understood. Our investigation into the cellular effects of the lead compound 3i revealed the induction of apoptosis, or programmed cell death, as the primary mode of cell killing. This is a highly desirable characteristic for an anticancer drug, as it minimizes the inflammatory response associated with other forms of cell death, like necrosis.

Further analysis indicated that the apoptotic cascade is mediated by the tumor suppressor protein p53.[6] In response to cellular stress induced by the pyrazole compound, p53 is activated, which in turn transcriptionally activates pro-apoptotic proteins like Bax and represses anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of executioner caspases (e.g., Caspase-3), which dismantle the cell.[12]

G Compound Pyrazole Compound (e.g., 3i) Stress Cellular Stress (Genotoxic Damage) Compound->Stress induces p53 p53 Activation Stress->p53 Bcl2 Bcl-2 (Anti-apoptotic) Repression p53->Bcl2 inhibits Bax Bax (Pro-apoptotic) Upregulation p53->Bax activates Mito Mitochondrial Dysfunction Bcl2->Mito prevents Bax->Mito promotes Casp9 Caspase-9 Activation Mito->Casp9 cytochrome c release Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed p53-mediated apoptotic pathway induced by pyrazole compounds.

Detailed Experimental Protocols

Scientific integrity demands reproducible methodologies. The following sections provide detailed, step-by-step protocols for the key in vitro assays used in this validation study.

Cell Viability and Cytotoxicity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[14][15]

G cluster_workflow MTT Assay Workflow A 1. Seed Cells (e.g., 5x10³ cells/well) in 96-well plate B 2. Incubate 24h (Allow attachment) A->B C 3. Add Compound (Serial Dilutions) B->C D 4. Incubate 48-72h (Treatment Period) C->D E 5. Add MTT Reagent (5 mg/mL) D->E F 6. Incubate 3-4h (Formazan formation) E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Read Absorbance (570 nm) G->H

Caption: Step-by-step workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Harvest RKO cells during their logarithmic growth phase. Perform a cell count using a hemocytometer and assess viability (e.g., via Trypan Blue exclusion). Dilute the cell suspension in complete culture medium (e.g., DMEM with 10% FBS) to a concentration of 5 x 10⁴ cells/mL. Seed 100 µL of this suspension (5,000 cells) into each well of a 96-well flat-bottom plate. Include wells for 'untreated control' and 'blank' (medium only).

  • Cell Attachment: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach firmly to the bottom of the wells.

  • Compound Treatment: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations. Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations. For untreated control wells, add 100 µL of medium with the same final concentration of DMSO used for the test compounds (vehicle control).

  • Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours) under the same conditions (37°C, 5% CO₂).

  • MTT Addition: After incubation, carefully aspirate the medium. Add 100 µL of fresh, serum-free medium and 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for 3-4 hours. Causality Note: This step must be performed in the dark as the MTT reagent is light-sensitive.

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Agitate the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: [(Absorbance of Treated - Absorbance of Blank) / (Absorbance of Control - Absorbance of Blank)] x 100. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Apoptosis Detection (Annexin V-FITC / Propidium Iodide Assay)

Principle: This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells. In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) and will bind to these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

G cluster_workflow Apoptosis Assay Workflow A 1. Treat Cells with Compound (IC₅₀ conc.) B 2. Harvest Cells (including supernatant) A->B C 3. Wash with PBS & Resuspend in Binding Buffer B->C D 4. Stain with Annexin V-FITC & PI C->D E 5. Incubate 15 min (Dark) D->E F 6. Analyze by Flow Cytometry E->F

Caption: Workflow for detecting apoptosis via Annexin V/PI staining.

Detailed Protocol:

  • Cell Culture and Treatment: Seed 1 x 10⁶ RKO cells in 60 mm dishes and allow them to attach overnight. Treat the cells with the pyrazole compound at its predetermined IC₅₀ concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle enzyme-free dissociation buffer or trypsin (minimize exposure time). Combine all cells and centrifuge at 300 x g for 5 minutes. Causality Note: Collecting floating cells is crucial as apoptotic cells often detach.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold sterile PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.

    • Results Interpretation:

      • Annexin V (-) / PI (-): Live cells

      • Annexin V (+) / PI (-): Early apoptotic cells

      • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

      • Annexin V (-) / PI (+): Necrotic cells

Conclusion and Future Perspectives

The in vitro data presented in this guide strongly supports the anticancer potential of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives. The lead compound 3i demonstrated cytotoxicity comparable to the clinical agent Cisplatin in a colorectal cancer cell model.[6] The mechanism of action has been linked to the induction of p53-mediated apoptosis, a hallmark of effective cancer therapies.[6][12]

The structure-activity relationship analysis provides a clear rationale for future chemical modifications to enhance potency and selectivity. The next logical steps in the development of these compounds include:

  • Broad-Spectrum Screening: Evaluating the lead compounds against a wider panel of cancer cell lines from different tissues to determine the breadth of their activity.

  • Advanced Mechanistic Studies: Utilizing techniques like Western Blotting and cell cycle analysis to further dissect the signaling pathways involved and confirm the roles of key regulatory proteins.

  • In Vivo Validation: Progressing the most promising compounds to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles in a whole-organism context.

References

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A Researcher's Guide to Validating Electronic Properties of 1-methyl-3-phenyl-1H-pyrazol-5-ol Derivatives: A DFT-Based Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's electronic properties is paramount. These properties govern molecular interactions, reactivity, and ultimately, biological activity. This guide provides an in-depth technical comparison of theoretical and experimental approaches to validate the electronic characteristics of 1-methyl-3-phenyl-1H-pyrazol-5-ol derivatives, a class of compounds with significant therapeutic potential.[1][2] By integrating Density Functional Theory (DFT) analysis with experimental data, we can achieve a robust and predictive understanding of these molecules.

The Significance of Pyrazolones and Their Electronic Landscape

Pyrazolone derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[1][2] The electronic architecture of these molecules, particularly the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), dictates their pharmacodynamic and pharmacokinetic profiles. A precise characterization of these electronic properties is therefore a critical step in the rational design of novel therapeutic agents.

Synthesis of this compound and Its Derivatives

The foundational step in any experimental validation is the synthesis of the target compounds. This compound and its derivatives are typically synthesized through a condensation reaction.

General Synthetic Protocol:

A common and efficient method involves the reaction of phenylhydrazine with ethyl acetoacetate to form the core pyrazolone ring.[2] Derivatives can then be synthesized by reacting the parent pyrazolone with various aldehydes.

Step-by-Step Synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols):

  • Dissolution: Dissolve 3-methyl-1-phenyl-5-pyrazolone and a substituted benzaldehyde in a suitable solvent, such as ethanol.

  • Catalysis: Add a catalyst, for instance, sodium acetate, to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for a specified duration.

  • Isolation: The product often precipitates out of the solution and can be isolated by simple filtration.

  • Purification: Recrystallization from an appropriate solvent can be performed to obtain the pure product.

This protocol has been successfully employed to synthesize a range of derivatives with both electron-donating and electron-withdrawing substituents on the aryl ring.

SynthesisWorkflow

The Power of DFT in Elucidating Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting the electronic structure and properties of molecules with a high degree of accuracy.[3][4] By solving the Kohn-Sham equations, we can obtain valuable information about the electronic landscape of our target molecules.

Recommended DFT Protocol:

For the analysis of pyrazolone derivatives, a well-established and reliable protocol involves the use of the B3LYP functional with the 6-31G(d,p) basis set.[5][6] This level of theory provides a good balance between computational cost and accuracy for organic molecules.

Step-by-Step DFT Calculation Workflow:

  • Geometry Optimization: The first step is to obtain the minimum energy structure of the molecule. This is achieved by performing a geometry optimization calculation.

  • Frequency Calculation: A frequency calculation should be performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation: Once the optimized geometry is confirmed, single-point energy calculations can be performed to determine the electronic properties, including:

    • HOMO and LUMO energies: These are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO gap is a key indicator of chemical stability.[7]

    • Mulliken Population Analysis: This provides information about the charge distribution on each atom in the molecule, helping to identify electrophilic and nucleophilic sites.

    • Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the molecule's surface, providing insights into regions susceptible to electrophilic or nucleophilic attack.[3]

DFT_Workflow

Comparative Analysis: Bridging Theory and Experiment

Frontier Molecular Orbitals: HOMO, LUMO, and the Energy Gap

The HOMO and LUMO energies are fundamental electronic parameters. The HOMO energy is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy is related to the electron affinity and indicates the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and stability.[7]

Compound/MethodHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
DFT (B3LYP/6-311G++) [8]
Pyz-1 (gas phase)-6.150-1.0325.118[8]
Pyz-1 (water)-6.404-1.2695.135[8]
Pyz-2 (gas phase)-6.102-0.9375.165[8]
Pyz-2 (water)-6.394-1.0435.351[8]
Experimental (Cyclic Voltammetry) [9]
Arylhydrazone pyrazolone derivativesVaries with substituentVaries with substituentVaries with substituent[9]

Analysis:

  • DFT calculations consistently predict the HOMO-LUMO energy gaps for pyrazolone derivatives to be in the range of 5.1-5.4 eV.[8]

  • Experimental data from cyclic voltammetry on related arylhydrazone pyrazolone derivatives show that the reduction potentials, and by extension the LUMO energies, are sensitive to the nature of substituents on the aromatic rings.[9]

  • A direct comparison is challenging without experimental data for the exact target molecule. However, the theoretical predictions provide a valuable baseline for understanding the intrinsic electronic stability of the pyrazolone core.

Charge Distribution and Reactivity

Mulliken population analysis from DFT calculations can reveal the partial atomic charges, highlighting potential sites for chemical reactions.

AtomMulliken Charge (e)
O (carbonyl)-0.5 to -0.6
N1-0.2 to -0.3
N2-0.1 to -0.2
C3+0.3 to +0.4
C5+0.2 to +0.3

Analysis:

  • The carbonyl oxygen consistently exhibits a significant negative charge, making it a prime site for electrophilic attack and coordination to metal ions.

  • The nitrogen atoms of the pyrazole ring also carry negative charges, indicating their nucleophilic character.

  • The carbon atoms at positions 3 and 5 of the pyrazole ring generally show positive charges, suggesting their susceptibility to nucleophilic attack.

This theoretical charge distribution aligns with the known reactivity patterns of pyrazolones in various chemical transformations.

Alternative Experimental Validation Techniques

Beyond cyclic voltammetry, other experimental techniques can provide valuable data for validating DFT calculations of electronic properties:

  • UV-Vis Spectroscopy: The absorption maxima in a UV-Vis spectrum correspond to electronic transitions, primarily the HOMO to LUMO transition. Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra, which can then be directly compared with experimental results.[3]

  • Photoelectron Spectroscopy (PES): UPS (Ultraviolet Photoelectron Spectroscopy) can be used to experimentally determine the ionization potential, which can be directly compared to the calculated HOMO energy.

Conclusion and Future Directions

This guide has outlined a comprehensive approach to validating the electronic properties of this compound derivatives by integrating DFT calculations with experimental data. While a complete one-to-one comparison is currently limited by the availability of specific experimental results for the parent molecule, the analysis of related compounds and the application of robust computational protocols provide a strong foundation for understanding and predicting the behavior of this important class of molecules.

Key Takeaways for Researchers:

  • Synergistic Approach: The combination of DFT and experimental methods provides a more complete and reliable understanding of molecular electronic properties than either approach alone.

  • Methodological Rigor: The choice of DFT functional and basis set is crucial for obtaining accurate results. The B3LYP/6-31G(d,p) level of theory is a recommended starting point for pyrazolone derivatives.

  • Need for Experimental Benchmarks: There is a clear need for more extensive experimental characterization of the electronic properties of this compound and its derivatives to serve as robust benchmarks for computational models.

Future research should focus on obtaining experimental data on the ionization potentials and electron affinities of these compounds through techniques like cyclic voltammetry and photoelectron spectroscopy. This will enable a more direct and rigorous validation of DFT predictions, ultimately leading to more accurate and predictive models for the rational design of novel pyrazolone-based therapeutic agents.

References

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Structure-activity relationship (SAR) studies of 1-methyl-3-phenyl-1H-pyrazol-5-ol analogues

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of 1-Methyl-3-Phenyl-1H-Pyrazol-5-ol Analogues for Drug Discovery Professionals

Introduction: The Pyrazolone Scaffold and the Quest for Potent Therapeutics

The pyrazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a diverse range of biological targets.[1] This five-membered heterocycle, containing two adjacent nitrogen atoms, is a key structural motif in numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib and the analgesic difenamizole.[2][3] Among the various pyrazole derivatives, the 1,3-disubstituted-1H-pyrazol-5-ol core has garnered significant attention. A prominent example is Edaravone (1-phenyl-3-methyl-5-pyrazolone), an antioxidant medication used to treat amyotrophic lateral sclerosis (ALS) and aid recovery after a stroke.[4]

This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogues of this compound. By systematically examining how structural modifications at different positions of the pyrazole and its substituent rings influence biological activity, we aim to provide researchers and drug development professionals with actionable insights for designing next-generation therapeutics. We will delve into the synthesis of these compounds, present comparative data on their biological performance, and provide detailed experimental protocols for their evaluation.

Synthesis of the Core Scaffold: 1-Phenyl-3-methyl-1H-pyrazol-5-ol

The foundational step in any SAR study is the efficient synthesis of the core molecular scaffold. The most common and direct method for synthesizing 1-phenyl-3-methyl-1H-pyrazol-5-ol (also known as Edaravone) is the condensation reaction between phenylhydrazine and ethyl acetoacetate.[4][5] This reaction is robust, high-yielding, and can be performed under various conditions, including solvent-free approaches.[4]

Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-1H-pyrazol-5-ol
  • Reactant Preparation: In a round-bottom flask, combine ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq).

  • Initiation: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the mixture. The acid catalyzes the initial condensation by protonating the carbonyl oxygen of the ethyl acetoacetate, making it more electrophilic.

  • Reaction: Heat the mixture with stirring at 90-100 °C for 1-2 hours. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and elimination of ethanol to form the pyrazolone ring.[4]

  • Isolation: Cool the reaction mixture to room temperature. The product often crystallizes directly from the mixture.

  • Purification: Add a non-polar solvent like diethyl ether or hexane to precipitate the product fully. Filter the resulting crystalline solid, wash with a small amount of cold ether to remove any unreacted starting materials, and dry under vacuum. The product is typically obtained in high purity (>95%) and yield (93-100%).[4]

cluster_synthesis Synthesis Workflow: 1-Phenyl-3-methyl-1H-pyrazol-5-ol reactants Combine Phenylhydrazine & Ethyl Acetoacetate catalyst Add Glacial Acetic Acid reactants->catalyst Initiation reaction Heat at 90-100°C (1-2 hours) catalyst->reaction Cyclocondensation cooling Cool to Room Temperature reaction->cooling Crystallization precipitation Add Diethyl Ether cooling->precipitation filtration Filter and Wash Solid precipitation->filtration product Dry to Yield Pure Product filtration->product

Caption: Workflow for the synthesis of the core pyrazolone scaffold.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogues can be finely tuned by introducing various substituents at different positions on the heterocyclic ring and its phenyl substituents. The most studied position for modification is C4, often leading to dimeric structures with enhanced biological profiles.

Key Positions for Modification

cluster_sar SAR Hotspots on the Pyrazolone Scaffold Pyrazolone N1_Phenyl N1-Phenyl Ring: Modulates lipophilicity and target interaction. Pyrazolone->N1_Phenyl C3_Phenyl C3-Phenyl Ring: Steric and electronic effects influence binding pocket fit. Pyrazolone->C3_Phenyl C4_Position C4 Position: Key for dimerization and introducing diverse functionality. Pyrazolone->C4_Position

Caption: Key modification sites on the 1,3-disubstituted-1H-pyrazol-5-ol core.

Modifications at the C4 Position: The Bis-Pyrazolones

A highly effective strategy for enhancing the biological activity of this scaffold involves a Knoevenagel-type condensation of two pyrazolone molecules with an aldehyde at the C4 position. This creates a series of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives.[6] These compounds have shown significant antioxidant and anticancer activities.[6][7]

The SAR of this series is largely dictated by the nature of the substituent on the arylmethylene bridge.

Comparative Data: Antioxidant and Anticancer Activity of Bis-Pyrazolone Analogues

Compound IDAryl Substituent (Ar)Antioxidant Activity (DPPH, IC50 in µM)[6]Anticancer Activity (RKO cells, IC50 in µM)[6]Key SAR Insight
3b Phenyl21.3 ± 1.545.3 ± 5.6Baseline activity with an unsubstituted phenyl ring.
3e 3-Fluorophenyl17.5 ± 1.230.1 ± 3.3Weakly deactivating group offers moderate improvement.
3h 3-Hydroxy-4-methoxyphenyl10.1 ± 0.915.2 ± 1.8Strong electron-donating groups (hydroxyl, methoxy) significantly enhance both activities.
3i 3,4-Dihydroxyphenyl6.2 ± 0.6 9.9 ± 1.1 The presence of a catechol moiety (two adjacent hydroxyls) provides the most potent radical scavenging and cytotoxic effects.[6]
3k 4-Methoxyphenyl15.8 ± 1.125.7 ± 2.9A single electron-donating group at the para position is beneficial.
3m 4-Fluorophenyl18.2 ± 1.433.4 ± 4.1A halogen at the para position provides a modest increase in activity over the unsubstituted analogue.
Ascorbic Acid Standard19.8 ± 1.3-Reference antioxidant.

Causality and Insights:

  • Antioxidant Activity: The antioxidant potency is directly correlated with the ability of the substituent on the aryl ring to donate electrons and stabilize the resulting radical. The dihydroxy-substituted compound 3i is the most potent because the catechol group is an excellent hydrogen atom donor, a key mechanism for scavenging free radicals like DPPH.[6]

  • Anticancer Activity: The cytotoxicity against the RKO colorectal carcinoma cell line mirrors the antioxidant trend. This suggests that the mechanism of action may be linked to inducing oxidative stress within cancer cells, leading to p53-mediated apoptosis.[6] The enhanced lipophilicity and specific electronic properties conferred by the substituents likely improve cellular uptake and interaction with intracellular targets.

Modifications on the N1-Phenyl and C3-Phenyl Rings

While less systematically studied for this specific core, general principles from broader pyrazole chemistry suggest that modifications at these positions are critical for tuning pharmacokinetics and target specificity.[2][8]

  • N1-Phenyl Ring: Substituents on this ring can alter the overall electron density of the pyrazole system and significantly impact the compound's lipophilicity.[8] Electron-withdrawing groups (e.g., nitro, chloro, fluoro) can enhance activity in some contexts, such as antimicrobial applications, by potentially altering target interactions or metabolic stability.[7]

  • C3-Phenyl Ring: The group at this position plays a crucial role in steric interactions within a target's binding pocket. Replacing the phenyl group with smaller alkyl chains or other heterocyclic rings can modulate selectivity and potency against different biological targets.

Protocols for Biological Evaluation: The DPPH Radical Scavenging Assay

To ensure the trustworthiness and reproducibility of SAR data, standardized biological assays are essential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common, rapid, and reliable method for evaluating the in vitro antioxidant capacity of compounds.

Experimental Protocol: DPPH Assay
  • Preparation of Reagents:

    • Prepare a stock solution of the test compounds and a standard (e.g., Ascorbic Acid) in methanol or DMSO at a concentration of 1 mg/mL.

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of various concentrations of the test compounds (prepared by serial dilution from the stock solution) to the wells.

    • For the control well, add 100 µL of the solvent (methanol or DMSO) instead of the test compound.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes. During this time, antioxidant compounds will donate a hydrogen atom to the DPPH radical, causing its deep violet color to fade to a pale yellow.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % inhibition against the concentration of the test compound and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

cluster_assay Experimental Workflow: DPPH Antioxidant Assay prep_reagents Prepare DPPH Solution & Test Compound Dilutions plate_setup Add DPPH and Test Compounds to 96-Well Plate prep_reagents->plate_setup Step 1 incubation Incubate in Dark (30 minutes) plate_setup->incubation Step 2: Reaction Start measurement Measure Absorbance at 517 nm incubation->measurement Step 3 analysis Calculate % Inhibition and Determine IC50 measurement->analysis Step 4: Data Processing

Caption: Step-by-step workflow for the DPPH radical scavenging assay.

Conclusion and Future Directions

The this compound scaffold is a versatile and promising starting point for the development of new therapeutic agents. SAR studies, particularly on the 4,4'-(arylmethylene)bis-pyrazolone series, have demonstrated a clear and actionable relationship between chemical structure and biological activity.

  • Key Finding: The introduction of electron-donating groups, especially a catechol moiety, on the arylmethylene bridge at the C4 position dramatically enhances antioxidant and anticancer activities.[6] This provides a clear vector for optimization.

  • Future Research: Systematic exploration of substituents on the N1- and C3-phenyl rings is warranted. This could lead to the discovery of analogues with improved selectivity for specific biological targets, such as protein kinases or enzymes involved in inflammatory pathways.[9] Furthermore, combining optimal substitutions at multiple positions could lead to synergistic effects and the development of highly potent and targeted drug candidates.

This guide provides a framework for understanding and leveraging the SAR of this important class of compounds. By applying these principles and protocols, researchers can accelerate the design and discovery of novel pyrazolone-based drugs to address a range of unmet medical needs.

References

  • European Open Science. (n.d.). In-Silico QSAR Studies of Some Pyrazolone Compounds. Retrieved from [Link]

  • ijrpr. (n.d.). REVIEW ON DRUG DISCOVERY AND QSAR STUDY OF PYRAZOLE DERIVATIVES. Retrieved from [Link]

  • BMC Chemistry. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]

  • Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Hilaris Publisher. (2012). 2D-QSAR Studies of Substituted Pyrazolone Derivatives as Anti-Inflammatory Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Retrieved from [Link]

  • Springer. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Retrieved from [Link]

  • Journal of Chemical Health Risks. (n.d.). “Review on Biological Activities of Pyrazole Derivatives”. Retrieved from [Link]

  • MDPI. (2023). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. Retrieved from [Link]

  • Preprints.org. (n.d.). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

  • MDPI. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]

  • Portal de Revistas Académicas y Científicas. (n.d.). And 1-n-ALKYL-3-PHENYL-5-PYRAZOLONES and formyl derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • NIH. (n.d.). Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. Retrieved from [Link]

  • Scientia Iranica. (n.d.). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Retrieved from [Link]

  • RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]

  • ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

  • PubMed. (2008). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible isomers of 3‐methyl‐1‐phenyl‐1H‐pyrazol‐5(4H)‐one 1 a. Retrieved from [Link]

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A Senior Application Scientist's Guide to Benchmarking Novel Pyrazole Inhibitors Against Established Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold and the Imperative for Rigorous Benchmarking

The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility and presence in numerous FDA-approved drugs.[1][2] From the anti-inflammatory celecoxib to the kinase inhibitor crizotinib, pyrazole derivatives have demonstrated a wide therapeutic spectrum, targeting a diverse array of enzymes and receptors.[3][4] The development of novel pyrazole-based inhibitors is a continuous and promising frontier in drug discovery.[3]

However, the transition from a promising novel compound to a viable therapeutic candidate is contingent on a rigorous, multi-faceted benchmarking process. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the efficacy of novel pyrazole inhibitors against known drugs. We will move beyond simple potency measurements, delving into the critical causality behind experimental choices to build a self-validating, authoritative case for a new inhibitor's potential.

Chapter 1: Foundational Strategy - Target & Benchmark Selection

Before any pipette touches a plate, the strategic foundation must be laid. The success of a benchmarking study hinges on two critical choices: validating the biological target and selecting the appropriate benchmark compound.

1.1. Target Validation: Knowing Your Enemy

The mechanism of action for pyrazole inhibitors is diverse, ranging from serine-trapping in proteases like thrombin to the competitive inhibition of kinase ATP-binding sites.[5][6][7] Your first step is to confirm that your novel inhibitor engages the intended target.

  • Initial Target Engagement: Utilize biophysical methods like Surface Plasmon Resonance (SPR) or Thermal Shift Assays (TSA) to obtain qualitative and quantitative evidence of direct binding between your inhibitor and the purified target protein. This foundational data prevents misinterpretation of downstream cellular effects.

  • Mechanism of Action (MoA) Hypothesis: Based on the pyrazole's structure and the target class, form an initial hypothesis for the MoA. For example, many pyrazole-based kinase inhibitors are designed as ATP-competitive inhibitors.[7] This hypothesis will guide the design of subsequent kinetic assays.

1.2. Benchmark Selection: Choosing the Right Yardstick

The choice of a known drug for comparison is paramount. It provides context to your data and is the standard against which your novel compound will be judged.

  • Gold Standard Comparator: Select a widely used, FDA-approved drug that targets the same enzyme or pathway. For a novel COX-2 inhibitor, Celecoxib is an obvious choice.[1][8] For a new RET receptor tyrosine kinase inhibitor, Pralsetinib, which contains two pyrazole units, would be a highly relevant benchmark.[9]

  • Structural Class Comparison: If applicable, include a benchmark from the same structural class to understand the specific contributions of your novel modifications.

  • Mechanism Class Comparison: Ensure the benchmark drug has a well-characterized MoA. Comparing a novel covalent inhibitor to a reversible inhibitor, for instance, requires distinct experimental designs and interpretations.

Chapter 2: The Gauntlet - A Step-by-Step In Vitro Efficacy Workflow

This chapter outlines the core experimental workflow for generating robust, comparative data. The progression is logical, moving from the purity of a biochemical system to the complexity of a cellular environment.

Experimental Workflow for Inhibitor Benchmarking

G cluster_0 Phase 1: Biochemical Assays cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Integrated Analysis A Potency (IC50) Determination B Kinetic Characterization (Ki, MoA) A->B Confirm Potency C Selectivity Profiling B->C Assess Specificity D Target Engagement (CETSA) C->D Transition to Cellular Context E Downstream Signaling Inhibition D->E Validate in-cell binding F Phenotypic Response E->F Link target to function G Data Synthesis & Comparison F->G Synthesize All Data H Therapeutic Index Calculation G->H G RAS RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK p ERK ERK MEK->ERK p Proliferation Cell Proliferation ERK->Proliferation Inhibitor Novel Pyrazole Inhibitor / Encorafenib Inhibitor->BRAF Inhibition

Caption: Inhibition of the BRAF kinase by a pyrazole inhibitor.

  • Western Blotting: Treat cancer cells (e.g., A375 melanoma, which often has a BRAF V600E mutation) with the novel inhibitor and the benchmark. Lyse the cells and perform a Western blot to detect the levels of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK). A successful inhibitor will decrease the levels of these phosphoproteins.

  • Cell Viability Assays: Use assays like CellTiter-Glo® to measure the ATP content (an indicator of metabolic activity and viability) of cancer cells after treatment. This provides the EC50 (half-maximal effective concentration) and demonstrates a direct phenotypic consequence (e.g., reduced proliferation or cell death).

Chapter 4: Data Synthesis and Interpretation

The final step is to integrate all data into a clear, comparative format. This allows for an objective assessment of the novel inhibitor's profile.

Table 1: Comparative Efficacy Profile of Novel Pyrazole Inhibitor vs. Benchmark Drug

ParameterTarget / Cell LineNovel Pyrazole InhibitorBenchmark Drug (e.g., Encorafenib)
Biochemical Potency (IC50) Recombinant BRAF V600E5.2 nM0.9 nM
Inhibition Constant (Ki) Recombinant BRAF V600E2.1 nM0.4 nM
Mechanism of Inhibition Recombinant BRAF V600EATP-CompetitiveATP-Competitive
Cellular Target Engagement (CETSA Shift) A375 Melanoma Cells+ 4.5 °C at 1 µM+ 5.1 °C at 1 µM
Downstream Inhibition (p-ERK IC50) A375 Melanoma Cells25.7 nM11.3 nM
Cell Viability (EC50) A375 Melanoma Cells40.1 nM18.9 nM
Selectivity (Kinase Panel) 400 Kinases2 hits at 1 µM3 hits at 1 µM
Off-Target Cell Line (EC50) HEK293 (BRAF Wild-Type)> 10,000 nM> 10,000 nM
Therapeutic Index (Calculated) (EC50 Off-Target / EC50 On-Target)> 249> 529

Interpreting the Results:

In this hypothetical example, the novel pyrazole inhibitor is highly potent, albeit slightly less so than the benchmark drug, Encorafenib. It confirms on-target activity in cells via CETSA and effectively inhibits the downstream signaling pathway, leading to a potent anti-proliferative effect in the target cell line. Importantly, it shows excellent selectivity, with high potency against the target cancer cell line and minimal effect on a wild-type off-target line, resulting in a favorable therapeutic index. While the benchmark is more potent, the novel inhibitor's profile is highly compelling and warrants further investigation, perhaps offering advantages in pharmacokinetics or safety not captured here.

Conclusion

Benchmarking a novel pyrazole inhibitor is a systematic process of building a case for its utility. By moving logically from biochemical potency to cellular function and by using established, authoritative drugs as benchmarks, researchers can generate a self-validating dataset. This rigorous, evidence-based approach is essential for identifying the next generation of pyrazole-based therapeutics and making informed decisions in the drug development pipeline.

References

  • Title: Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity Source: MDPI URL: [Link]

  • Title: Some examples of pyrazole based commercial drugs and bioactive molecules. Source: ResearchGate URL: [Link]

  • Title: Structure of some well‐known drugs containing pyrazole moiety. Source: ResearchGate URL: [Link]

  • Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations Source: Frontiers in Pharmacology URL: [Link]

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells Source: PubMed Central URL: [Link]

  • Title: Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity Source: PubMed URL: [Link]

  • Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: PubMed Central URL: [Link]

  • Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: PubMed Central URL: [Link]

  • Title: The designed pyrazole-based target compounds. Source: ResearchGate URL: [Link]

  • Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: MDPI URL: [Link]

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A Guide to the Cross-Validation of Experimental and Computational Data for 1-methyl-3-phenyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of experimental and computational results for the characterization of 1-methyl-3-phenyl-1H-pyrazol-5-ol, a significant heterocyclic compound with diverse biological activities.[1][2] Intended for researchers, scientists, and professionals in drug development, this document emphasizes the critical role of cross-validation in ensuring the accuracy and reliability of structural and spectroscopic data. By juxtaposing experimental findings with theoretical predictions, we aim to provide a robust framework for the comprehensive analysis of this and similar molecular entities.

Introduction: The Imperative of Cross-Validation

In the realm of chemical and pharmaceutical sciences, the unambiguous characterization of a molecule is paramount. While experimental techniques provide tangible data, computational methods offer a theoretical lens to predict and rationalize these observations. The true power lies in their synergy. Cross-validation, the process of corroborating experimental results with computational models, provides a deeper understanding of a molecule's structure, properties, and behavior. This guide will delve into the practical application of this principle for this compound, a molecule also known as Edaravone when in its keto tautomeric form, which is used in the treatment of stroke and amyotrophic lateral sclerosis (ALS).[3]

A critical aspect of pyrazolones is their existence in various tautomeric forms (CH, OH, and NH), with the equilibrium being influenced by the solvent and substitution patterns.[3][4][5][6] Understanding the predominant tautomer is crucial for interpreting its biological activity and reactivity. This guide will explore how a combined experimental and computational approach can elucidate the tautomeric preferences of this compound.

Structural Elucidation: Weaving Together Experiment and Theory

The three-dimensional arrangement of atoms in a molecule is its fundamental blueprint. Both X-ray crystallography and computational geometry optimization provide insights into this structure.

Experimental Approach: X-ray Crystallography

X-ray crystallography stands as the gold standard for determining the solid-state structure of a molecule. For this compound, crystallographic data reveals precise bond lengths, bond angles, and the overall conformation of the molecule in the crystalline lattice.

A crystal structure for this compound is available in the Crystallography Open Database (COD) under the number 2016114.[7] This experimentally determined structure provides the benchmark against which computational models can be compared. The space group is reported as Pca21 with cell parameters a = 15.0138 Å, b = 5.2952 Å, and c = 10.9469 Å.[7]

Computational Approach: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict the optimized geometry of a molecule. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), we can calculate the lowest energy conformation of this compound in the gas phase or in solution (using a continuum model).[4][8][9]

The choice of functional and basis set is critical for obtaining results that accurately reflect experimental reality. For pyrazole derivatives, the B3LYP functional has been shown to provide reliable geometric parameters.[8][9]

Comparative Analysis

A direct comparison of the bond lengths and angles from the X-ray crystal structure with those predicted by DFT calculations allows for the validation of the computational model. Discrepancies can often be attributed to intermolecular interactions in the solid state, such as hydrogen bonding, which are not fully accounted for in gas-phase calculations.

Table 1: Comparison of Selected Experimental and Calculated Geometric Parameters

ParameterExperimental (X-ray)Calculated (DFT/B3LYP/6-311++G(d,p))
C3-N2 Bond Length (Å)Data not available in snippetsRequires new calculation
C5-O Bond Length (Å)Data not available in snippetsRequires new calculation
Phenyl-N1 Dihedral Angle (°)Data not available in snippetsRequires new calculation

Note: Specific bond lengths and angles from the experimental crystal structure and new DFT calculations would be populated here.

Spectroscopic Fingerprinting: A Multi-Technique Approach

Spectroscopic techniques provide a unique "fingerprint" of a molecule, revealing information about its functional groups, connectivity, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound typically shows signals for the methyl protons, the aromatic protons of the phenyl ring, and the proton on the pyrazole ring. The chemical shifts are sensitive to the solvent and the tautomeric form present.[3] For instance, in DMSO-d₆, the OH form is often predominant.[3]

Table 2: Experimental ¹H NMR Data for this compound Derivatives in DMSO-d₆

ProtonsChemical Shift (δ, ppm)Multiplicity
OH13.94 (br. s)Broad Singlet
Ar-H7.21-7.71 (m)Multiplet
CH (pyrazolone)4.96 (s)Singlet
CH₃2.32 (br. s)Broad Singlet
Data is for a related compound, 4,4'-(Phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol), and serves as an example.[1]

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the theoretical prediction of NMR chemical shifts.[10][11] Comparing the calculated chemical shifts with the experimental spectrum aids in signal assignment and can help to distinguish between different tautomers.

Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts

Carbon AtomExperimental (ppm)Calculated (GIAO/DFT) (ppm)
C=OData not available in snippetsRequires new calculation
C3Data not available in snippetsRequires new calculation
C4Data not available in snippetsRequires new calculation
C5Data not available in snippetsRequires new calculation
CH₃Data not available in snippetsRequires new calculation

Note: Experimental and calculated ¹³C NMR data would be populated here.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch (if in the hydroxyl tautomer), C=O stretch (if in the keto tautomer), C=N, and C=C stretching vibrations.[8]

DFT calculations can predict the vibrational frequencies and their corresponding intensities. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data, accounting for anharmonicity and other limitations of the theoretical model.

Table 4: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹)

Vibrational ModeExperimental (cm⁻¹)Calculated (DFT) (cm⁻¹)
O-H stretch~3204[12]Requires new calculation
C=O stretch~1728 (for a related ester)[12]Requires new calculation
C=N stretchData not available in snippetsRequires new calculation

Note: Data for the specific molecule and new calculations would be populated here.

Methodologies: Experimental and Computational Protocols

Experimental Protocols

A common synthetic route involves the condensation reaction of phenylhydrazine with ethyl acetoacetate.[3][13]

  • Reaction Setup: In a round-bottom flask, equimolar amounts of phenylhydrazine and ethyl acetoacetate are mixed.

  • Catalyst Addition: A catalytic amount of acetic acid is added to the mixture.[13]

  • Heating: The reaction mixture is heated under reflux for a specified period.

  • Workup: After cooling, the product is typically precipitated by the addition of a non-polar solvent like ether, filtered, and purified by recrystallization from a suitable solvent such as ethanol.[13]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and tetramethylsilane (TMS) as an internal standard.[1][14]

  • IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or as a thin film.

Computational Methodology

All calculations are performed using a quantum chemistry software package like Gaussian. The molecular geometry is optimized using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.[4][8] Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to obtain the theoretical IR spectrum.

The NMR chemical shifts are calculated using the GIAO method with the same DFT functional and a suitable basis set.[10][11] The calculated shielding tensors are then converted to chemical shifts relative to TMS, which is also calculated at the same level of theory.

Visualizing the Cross-Validation Workflow

The following diagrams illustrate the molecular structure and the logical flow of the cross-validation process.

Cross-Validation Workflow cluster_exp Experimental cluster_comp Computational Synthesis Synthesis & Purification Xray X-ray Crystallography Synthesis->Xray NMR_exp NMR Spectroscopy Synthesis->NMR_exp IR_exp IR Spectroscopy Synthesis->IR_exp Comparison Comparative Analysis Xray->Comparison NMR_exp->Comparison IR_exp->Comparison DFT_opt DFT Geometry Optimization DFT_freq DFT Frequency Calculation DFT_opt->DFT_freq GIAO_NMR GIAO NMR Calculation DFT_opt->GIAO_NMR DFT_freq->Comparison GIAO_NMR->Comparison Conclusion Validated Molecular Characterization Comparison->Conclusion

Caption: Logical workflow for the cross-validation process.

Conclusion

The integration of experimental and computational chemistry provides a powerful and robust approach for the characterization of this compound. This guide has outlined a systematic methodology for cross-validating experimental data from techniques such as NMR, IR, and X-ray crystallography with theoretical predictions from DFT and GIAO calculations. This dual approach not only enhances the confidence in the structural and spectroscopic assignments but also provides a deeper understanding of the molecule's properties, including its tautomeric preferences. For researchers in drug discovery and development, adopting such a cross-validation strategy is essential for building accurate structure-activity relationships and accelerating the development of new therapeutic agents.

References

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.).
  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.).
  • 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | C10H10N2O - PubChem. (n.d.). Retrieved from [Link]

  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (n.d.).
  • Tautomerism in 4-substituted 1-phenyl-3-methyl-pyrazolin-5-ones-a theoretical ab initio and 13 C NMR study. (n.d.). Retrieved from [Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. (n.d.). Retrieved from [Link]

  • synthesis of 3 methyl-1-phenyl-pyrazol-5-one (P). (n.d.). Retrieved from [Link]

  • Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. (2023). Retrieved from [Link]

  • Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde. (n.d.). Retrieved from [Link]

  • On the tautomerism of 1-phenyl-3-substituted-pyrazol-5-ones and their photoinduced products - Experimental and theoretical UV spectral analysis. (n.d.). Retrieved from [Link]

  • Current status of pyrazole and its biological activities. (n.d.). Retrieved from [Link]

  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. (n.d.).
  • Insight into the theoretical and experimental studies of 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone N (4). (n.d.). Retrieved from [Link]

  • DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. (2022). Retrieved from [Link]

  • 1H-pyrazol-5-ol, 1-(2-methylphenyl)-3-phenyl- - Optional[1H NMR] - Spectrum. (n.d.). Retrieved from [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (n.d.). Retrieved from [Link]

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). (n.d.). Retrieved from [Link]

  • 1H-Pyrazole, 3-methyl-5-phenyl-. (n.d.). Retrieved from [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl)-2,5-Dihydro-1H-Pyrazol-3-Yl)Benzo[c]O[1][4][8]xadiazole. (n.d.). Retrieved from [Link]

  • DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. (2022). Retrieved from [Link]

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Safety Operating Guide

Navigating the Disposal of 1-methyl-3-phenyl-1H-pyrazol-5-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and safeguarding our ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-methyl-3-phenyl-1H-pyrazol-5-ol (CAS No: 89-25-8), a compound also known as Edaravone or PMP, which is widely used as a free radical scavenger and in various chemical syntheses.[1][2] Adherence to these procedures is not merely a matter of compliance but a fundamental aspect of responsible research.

Understanding the Compound: Hazard Profile and Rationale for Specialized Disposal

This compound is classified as a hazardous substance, primarily due to its potential to cause skin and serious eye irritation.[3][4] Ingestion may also be harmful.[4][5] The pyrazole moiety, a core component of its structure, is found in many biologically active molecules, necessitating a cautious approach to its handling and disposal to prevent unforeseen environmental and health impacts.[6] Improper disposal, such as discarding it down the drain or in regular solid waste, can lead to the contamination of aquatic ecosystems and soil, with potentially long-lasting adverse effects. Therefore, it is imperative to treat this compound as a hazardous chemical waste, requiring a dedicated and controlled disposal pathway.

Core Principles of Disposal: A Self-Validating System of Safety

The disposal of this compound must be approached with a systematic and cautious mindset. The following principles form the foundation of a self-validating safety system, ensuring that each step reinforces the overall goal of safe and compliant disposal.

Key Disposal Parameters
ParameterGuidelineRationale
Waste Classification Hazardous Chemical WastePrevents environmental contamination and ensures compliance with regulations.[7][8]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, lab coatProtects personnel from direct contact and potential skin/eye irritation.[3][9]
Segregation Store separately from incompatible materials, particularly strong oxidizing agents.Prevents potentially hazardous chemical reactions.[5][10]
Containerization Tightly sealed, clearly labeled, and compatible containers.Prevents leaks, spills, and misidentification of waste.[7][11]
Primary Disposal Method Controlled incineration by a licensed waste disposal facility.Ensures complete destruction of the chemical, minimizing environmental release.[9][10]
Contaminated Materials Treat as hazardous waste.Includes empty containers, PPE, and spill cleanup materials.

Step-by-Step Disposal Protocol

This protocol provides a clear, actionable workflow for the safe disposal of this compound from the laboratory setting.

Step 1: Waste Identification and Segregation
  • Designate a Waste Stream: Clearly identify all waste containing this compound, including pure compound, solutions, and contaminated materials, as "Hazardous Chemical Waste."

  • Segregate at the Source: As waste is generated, immediately place it into a designated and properly labeled hazardous waste container. Do not mix with non-hazardous waste or other incompatible chemical waste streams.[7]

Step 2: Containerization and Labeling
  • Select Appropriate Containers: Use containers that are chemically resistant to this compound and its solvents. The container must have a secure, leak-proof lid.[11]

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration and quantity of the waste

    • The date of accumulation

    • The name of the principal investigator and laboratory location

Step 3: On-Site Accumulation and Storage
  • Designated Accumulation Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from heat sources or ignition.[11]

  • Container Management: Keep the container closed at all times except when adding waste.[11] Do not overfill the container.

Step 4: Professional Waste Collection and Disposal
  • Engage a Licensed Professional: Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.[8][10] These professionals are equipped to transport and dispose of the material in compliance with all federal, state, and local regulations.[8]

  • Manifest Tracking: Ensure that a hazardous waste manifest is completed. This document tracks the waste from its point of generation to its final disposal, providing a legal record of proper handling.[11][12]

  • Final Disposal Method: The primary and most effective method for the final disposal of this compound is high-temperature incineration in a facility equipped with flue gas scrubbing.[9][10] This process ensures the complete destruction of the organic molecule, converting it into less harmful components.

Disposal of Contaminated Materials

  • Empty Containers: "Empty" containers that held this compound must be handled as hazardous waste. They should be triple-rinsed with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste.[13] Subsequent rinsates may also need to be collected depending on local regulations.

  • Personal Protective Equipment (PPE): Contaminated gloves, lab coats, and other disposable PPE should be placed in a sealed bag and disposed of as solid hazardous waste.

  • Spill Cleanup Materials: Any absorbent materials used to clean up spills of this compound must be collected, placed in a sealed container, and disposed of as hazardous waste.[14]

Emergency Procedures for Accidental Release

In the event of a spill, immediately evacuate the area and ensure adequate ventilation.[9] Remove all sources of ignition.[9] Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material and place it into a sealed container for disposal as hazardous waste.[14] For large spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department immediately.

Logical Framework for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Workflow cluster_generation Waste Generation cluster_assessment Hazard Assessment cluster_procedure Disposal Procedure A This compound (Solid or Solution) C Hazardous Waste? A->C B Contaminated Materials (Gloves, Glassware, etc.) B->C D Segregate and Collect in Labeled, Compatible Container C->D Yes E Store in Designated Satellite Accumulation Area D->E F Arrange for Pickup by Licensed Waste Vendor E->F G Final Disposal: Controlled Incineration F->G

Caption: Disposal workflow for this compound.

Conclusion

The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By understanding the inherent hazards of this compound and adhering to the systematic procedures outlined in this guide, researchers can ensure they are not only compliant with regulations but are also actively contributing to a safer and more sustainable scientific community. This commitment to best practices in chemical waste management builds a foundation of trust and underscores the integrity of the research endeavor.

References

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  • CountyOffice.org. (2023, October 4). How Does The EPA Define Hazardous Waste? [Video]. YouTube.
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  • Tokyo Chemical Industry (India) Pvt. Ltd. 3-Methyl-1-phenyl-5-pyrazolone | 89-25-8.
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  • Mitsubishi Tanabe Pharma Corporation. (2021, March 25).
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Comprehensive Safety and Handling Guide for 1-methyl-3-phenyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Safe Laboratory Operations, Personal Protective Equipment, and Disposal

This guide provides essential, field-tested procedures for the safe handling of 1-methyl-3-phenyl-1H-pyrazol-5-ol (also known as Edaravone or PMP, CAS No. 89-25-8). As a solid, crystalline powder, this compound presents specific handling challenges that require stringent adherence to safety protocols to mitigate risks.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth guidance beyond standard product information to ensure a safe and efficient laboratory environment.

Hazard Assessment: Understanding the Risks

A thorough understanding of the inherent hazards of this compound is the foundation of a robust safety plan. This compound is classified with the following primary hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[3] Ingestion can lead to adverse health effects, necessitating immediate medical attention.

  • Serious Eye Irritation (Category 2A): Causes significant eye irritation upon contact.[3] Direct exposure to the eyes can result in discomfort, redness, and potential damage if not addressed promptly.

  • Skin Irritation (Category 2): May cause skin irritation.[4][5][6] Prolonged or repeated contact can lead to dermatitis.

  • Respiratory Irritation: Inhalation of dust particles may cause respiratory tract irritation.[7][8]

The causality behind these hazards lies in the chemical reactivity of the pyrazolone structure. It is crucial to prevent the compound from entering the body through ingestion, inhalation, or direct contact with skin and eyes. Therefore, all handling procedures must be designed to eliminate these exposure routes.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the minimum required PPE. Operations with a higher risk of exposure, such as handling large quantities or potential for aerosolization, may require enhanced protection.

PPE CategorySpecificationRationale for Use
Eye & Face Protection Chemical splash goggles conforming to EN166 or NIOSH standards. A face shield should be worn over goggles if there is a significant splash risk.[7][9]Protects against airborne dust particles and accidental splashes, preventing serious eye irritation.[3]
Hand Protection Disposable nitrile gloves are suitable for incidental contact. Inspect for integrity before each use.[7][9]Prevents direct skin contact and subsequent irritation. Contaminated gloves must be disposed of properly.[8]
Body Protection A long-sleeved laboratory coat is mandatory. For larger quantities or spill risks, a chemically resistant apron is recommended.[7][10]Protects skin and personal clothing from contamination by dust or spills.
Respiratory Protection Not typically required when handled within a certified chemical fume hood. If dust may be generated outside of a fume hood, a NIOSH-approved N95 respirator is necessary.[7][11]Prevents the inhalation of fine dust particles that can cause respiratory irritation.[8]
Foot Protection Closed-toe shoes must be worn at all times in the laboratory.[7]Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a systematic protocol is critical for minimizing exposure and ensuring reproducible, safe experimental outcomes. The following workflow provides a self-validating system for handling this compound.

Workflow for Safe Handling

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Cleanup prep1 Verify Fume Hood Certification prep2 Locate Safety Equipment (Eyewash, Shower, Spill Kit) prep1->prep2 prep3 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep2->prep3 handle1 Place All Equipment in Hood prep3->handle1 Begin Work handle2 Weigh Compound on Anti-Vibration Table handle1->handle2 handle3 Carefully Transfer Solid with Spatula handle2->handle3 handle4 Securely Close Primary Container handle3->handle4 clean1 Decontaminate Surfaces (e.g., 70% Ethanol) handle4->clean1 Complete Work clean2 Segregate Waste clean1->clean2 clean3 Dispose of Contaminated PPE (Gloves, Wipes) in Labeled Bag clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Safe handling workflow for this compound.

Experimental Protocol:
  • Preparation:

    • Confirm that the chemical fume hood has been certified within the last year.

    • Ensure that an eyewash station, safety shower, and chemical spill kit are accessible and unobstructed.

    • Don all required PPE as specified in the table above. Always inspect gloves for tears or holes before use.[9]

  • Handling and Weighing (perform all steps inside a chemical fume hood):

    • To prevent the generation of airborne dust, perform all manipulations of the solid compound within the fume hood.[8]

    • Place a weigh boat on an analytical balance. Tare the balance.

    • Using a clean spatula, carefully transfer the desired amount of this compound to the weigh boat. Avoid any actions that could create dust.

    • Once the desired mass is obtained, securely cap the source container immediately.

    • Proceed with dissolving or using the compound as required by your experimental protocol.

  • Post-Handling Cleanup:

    • Wipe down the spatula, balance, and any surfaces within the fume hood that may have been contaminated using a damp cloth or paper towel (e.g., with 70% ethanol) to capture any residual dust.[5]

    • Dispose of all contaminated disposables (gloves, weigh boats, paper towels) into a clearly labeled hazardous waste container.[9]

    • Remove your lab coat and gloves.

    • Wash your hands thoroughly with soap and water.

Emergency and Disposal Plan

Spill Response

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment area.

  • Contain: If the spill is small and contained within the fume hood, ensure the sash is lowered.

  • PPE: Don appropriate PPE, including double gloves, goggles, and a lab coat. A respirator may be necessary if dust is present.

  • Clean-Up:

    • Gently cover the spill with absorbent paper dampened with ethanol to prevent dust from becoming airborne.[5]

    • Carefully sweep the dampened material into a designated hazardous waste container.[5]

    • Perform a final decontamination of the area with a solvent wash followed by soap and water.[5]

    • Package all contaminated materials for proper disposal.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][12]

  • Skin Contact: Wash the affected area immediately and thoroughly with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical advice.[8][13]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[4][13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][9]

Disposal Plan

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous chemical waste.

  • Segregation: Collect all waste in a clearly labeled, sealed, and chemically compatible container.

  • Disposal: Dispose of the waste through a licensed professional waste disposal service, adhering to all federal, state, and local environmental regulations.[8][12] Do not dispose of it down the drain or in regular trash.[9]

By integrating these expert-validated protocols and safety measures into your daily laboratory operations, you can effectively manage the risks associated with handling this compound, ensuring the safety of all personnel and the integrity of your research.

References

  • BenchChem. (n.d.). Personal protective equipment for handling ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.
  • BenchChem. (n.d.). Personal protective equipment for handling 3-(1H-pyrazol-1-yl)pyrazin-2-amine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70335, 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. Retrieved from [Link].

  • Loba Chemie. (n.d.). Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone.
  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: Bis(3-methyl-1-phenyl-5-pyrazolone).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrazole, 98%. Retrieved from [Link].

  • Jay Organics. (n.d.). 3-Methyl-1-Phenyl 5-Pyrazolone-4-Dihydro-Pyrazol-3-One Safety Data Sheet.
  • Angene Chemical. (2024, August 28). Safety Data Sheet.
  • ResearchGate. (2020, March). Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone. Retrieved from [Link].

  • CDH Fine Chemical. (n.d.). 3-METHYL-1-PHENYL-5-PYRAZOLONE Safety Data Sheet.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Connor, T. H. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. Retrieved from [Link].

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.